molecular formula C9H8F3NO2 B1410592 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid CAS No. 1211584-21-2

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Cat. No.: B1410592
CAS No.: 1211584-21-2
M. Wt: 219.16 g/mol
InChI Key: AYPASHNRSMLNTK-UHFFFAOYSA-N
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Description

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5-7(8(14)15)2-6(4-13-5)3-9(10,11)12/h2,4H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPASHNRSMLNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, albeit predictive, overview of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, a compound for which detailed experimental data is not yet publicly available. As a molecule combining the structural features of nicotinic acid with methyl and trifluoroethyl substitutions, it represents a compound of significant interest for researchers in medicinal chemistry and drug development. This document leverages established principles of organic chemistry and data from analogous structures to forecast its chemical properties, propose viable synthetic routes, and predict its spectroscopic signature. The rationale behind its potential pharmacological relevance is also discussed, highlighting the well-documented influence of fluoroalkyl groups on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] This guide is intended to serve as a foundational resource to stimulate and inform future experimental investigation into this novel chemical entity.

Introduction: The Intersection of Nicotinic Acid Scaffolds and Fluorine Chemistry

Nicotinic acid, or Vitamin B3, is a fundamental pyridinecarboxylic acid essential for human health.[4][5] Its derivatives form the backbone of numerous therapeutic agents, valued for their metabolic effects and as versatile scaffolds in drug design.[4] The strategic modification of the pyridine ring allows for the fine-tuning of a compound's biological and physicochemical properties.[6][7]

In recent decades, the incorporation of fluorine and fluorinated alkyl groups has become a cornerstone of modern medicinal chemistry.[8] The introduction of moieties like the trifluoroethyl group (-CH2CF3) can profoundly alter a molecule's characteristics. These changes often include enhanced metabolic stability by blocking sites of oxidative metabolism, increased lipophilicity which can improve membrane permeability, and altered electronic properties that can modulate binding affinity to biological targets.[1][2][3] The trifluoroethyl group, in particular, is an increasingly popular bioisostere for groups like ethyl or isopropyl.[9]

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid stands at the confluence of these two important areas of chemical science. While specific research on this molecule is sparse, its structure suggests significant potential. This guide aims to bridge the current information gap by providing a robust, predictive analysis based on the known chemistry of its constituent parts: the 2-methylnicotinic acid core and the 5-trifluoroethyl substituent.

Molecular Structure and Identification

The fundamental identity of a molecule is its structure. The following section details the known identifiers for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid.

  • IUPAC Name: 2-Methyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid

  • CAS Number: 1211584-21-2

  • Molecular Formula: C₉H₈F₃NO₂

  • Molecular Weight: 235.16 g/mol

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Methodology

The following protocol is a predictive workflow based on analogous reactions reported in the literature. Optimization of reagents, conditions, and purification methods would be required.

Step 1: Esterification of 2-Methyl-5-bromonicotinic acid

  • Objective: To protect the carboxylic acid as a methyl ester, facilitating the subsequent cross-coupling reaction.

  • Procedure:

    • Suspend 2-methyl-5-bromonicotinic acid in methanol (10 volumes).

    • Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise while cooling in an ice bath.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-5-bromonicotinate.

Step 2: Nickel-Catalyzed Trifluoroethylation

  • Objective: To introduce the 2,2,2-trifluoroethyl group at the 5-position of the pyridine ring via a reductive cross-coupling reaction. This step is based on methodologies developed for the trifluoroethylation of (hetero)aryl halides. [10]2. Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-methyl-5-bromonicotinate, a nickel catalyst (e.g., NiCl₂-glyme), a suitable ligand (e.g., a bipyridine or phenanthroline derivative), and a reducing agent (e.g., zinc powder).

    • Add a polar aprotic solvent such as DMF or DMA.

    • Add the trifluoroethylating agent, 1-chloro-2,2,2-trifluoroethane (CF₃CH₂Cl).

    • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction, quench with aqueous HCl, and filter to remove solids.

    • Extract the product into an organic solvent, wash, dry, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate methyl 2-methyl-5-(2,2,2-trifluoroethyl)nicotinate.

Step 3: Saponification to the Carboxylic Acid

  • Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

  • Procedure:

    • Dissolve the purified methyl ester from Step 2 in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~4 with dilute HCl.

    • The product, 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, should precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation. Based on known data for similar structures, the following spectral characteristics are anticipated:

  • ¹H NMR:

    • Pyridine Ring Protons: Two signals are expected in the aromatic region (δ 7.5-9.0 ppm), appearing as singlets or narrow doublets due to the substitution pattern. The H4 proton will likely be downfield from the H6 proton.

    • Trifluoroethyl Group (-CH₂CF₃): A quartet in the region of δ 3.0-3.8 ppm due to coupling with the three fluorine atoms (³JHF ≈ 10-12 Hz).

    • Methyl Group (-CH₃): A sharp singlet in the region of δ 2.5-2.8 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Pyridine Ring Carbons: Six distinct signals are expected. The carbon bearing the carboxylic acid (C3) and the trifluoroethyl group (C5) will be readily identifiable.

    • Carboxylic Acid Carbon (-C=O): A signal in the range of δ 165-175 ppm.

    • Trifluoroethyl Group: The -CH₂- carbon will appear as a quartet (¹JCF ≈ 275-280 Hz) around δ 123-128 ppm. The -CF₃ carbon will appear as a quartet further downfield.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 20-25 ppm.

  • ¹⁹F NMR:

    • A single signal, a triplet, is expected for the -CF₃ group due to coupling with the adjacent two protons (³JHF ≈ 10-12 Hz).

  • Mass Spectrometry (MS):

    • ESI(-): A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 234.

    • ESI(+): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 236.

    • Fragmentation: Expect losses of H₂O, CO₂, and potentially fragments related to the trifluoroethyl side chain.

Potential Applications and Pharmacological Rationale

The unique combination of a nicotinic acid core, a methyl group, and a trifluoroethyl group provides a strong rationale for investigating the biological activity of this compound.

  • Metabolic Stability: The trifluoroethyl group is a well-established "metabolic blocker." [1]If the corresponding non-fluorinated ethyl group at the 5-position were a site of oxidative metabolism by Cytochrome P450 enzymes, the C-F bonds of the trifluoroethyl group would be highly resistant to such processes. This could lead to a longer biological half-life and improved bioavailability compared to its non-fluorinated analog. [1][2]

  • Receptor and Enzyme Interactions: Nicotinic acid and its derivatives are known to interact with various biological targets. The introduction of the trifluoroethyl group could enhance binding affinity to target proteins through favorable lipophilic or electrostatic interactions. Furthermore, the altered electronic profile of the pyridine ring could modulate its interaction with receptors.

  • CNS Penetration: The increased lipophilicity imparted by the trifluoroethyl group could potentially enhance the ability of the molecule to cross the blood-brain barrier, making it a candidate for CNS-related targets.

  • Therapeutic Areas of Interest: Based on the activities of related nicotinic acid derivatives, potential applications could lie in areas such as:

    • Dyslipidemia: As an analog of nicotinic acid.

    • Inflammation: Many nicotinic acid derivatives have shown anti-inflammatory properties.

    • Oncology: The pyridine scaffold is prevalent in many kinase inhibitors and other anticancer agents. [6] * Agrochemicals: Trifluoromethylpyridines are key structural motifs in many modern pesticides and herbicides. [11]

Conclusion and Future Directions

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is a novel compound with significant, albeit currently unexplored, potential in the fields of medicinal and materials chemistry. This guide has provided a predictive framework for its synthesis, properties, and spectroscopic characterization, built upon established chemical principles and data from analogous molecules.

The clear next step is the experimental validation of these predictions. The proposed synthetic route offers a tangible starting point for its preparation in the laboratory. Subsequent characterization using NMR, MS, and other analytical techniques will confirm its structure and allow for the empirical determination of its physicochemical properties. Ultimately, biological screening is warranted to uncover the potential therapeutic or agrochemical applications of this intriguing fluorinated heterocycle.

References

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A Technical Guide to 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid: A Molecule of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, a fluorinated derivative of the nicotinic acid scaffold. While specific experimental data for this compound (CAS Number: 1211584-21-2) is limited in publicly accessible literature, this document constructs a robust theoretical and comparative analysis based on established synthetic methodologies for analogous structures and the well-documented influence of trifluoroalkyl groups in medicinal chemistry. We will explore its core identifiers, propose viable synthetic pathways, discuss the anticipated impact of its unique functional groups on its physicochemical and pharmacological properties, and speculate on its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the strategic design of novel bioactive molecules.

Introduction

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity. The introduction of fluorine-containing substituents, such as the trifluoroethyl group, is a widely employed strategy in modern drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4]

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid represents an intriguing combination of these two pharmacologically significant motifs. The methyl group at the 2-position and the trifluoroethyl group at the 5-position are expected to significantly modulate the electronic and steric properties of the parent nicotinic acid structure. This guide will provide a detailed examination of this molecule, offering insights into its chemical identity, potential synthesis, and likely significance in the landscape of drug discovery.

Chapter 1: Core Identifiers and Physicochemical Properties

A precise understanding of a molecule's identity and properties is foundational to any research and development effort. Below are the known identifiers for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, along with a table of predicted physicochemical properties. It is crucial to note that the properties in Table 2 are theoretical estimations based on the structure and have not been experimentally verified.

Table 1: Identifiers for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid
IdentifierValue
CAS Number 1211584-21-2
Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
IUPAC Name 2-methyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
LogP (o/w) ~2.5 - 3.5Indicates increased lipophilicity, potentially enhancing membrane permeability.
pKa (acidic) ~3.5 - 4.5The acidity of the carboxylic acid is likely influenced by the electron-withdrawing trifluoroethyl group.
Topological Polar Surface Area (TPSA) ~50 ŲSuggests good potential for oral bioavailability.

Chapter 2: Proposed Synthetic Strategies

The synthesis of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid can be approached through the functionalization of a pre-existing pyridine core, a common and versatile strategy for creating substituted nicotinic acid derivatives.[5] A highly plausible route involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[6][7]

Proposed Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

A likely synthetic pathway would start from a 5-halo-2-methylnicotinic acid derivative, which can be coupled with a suitable trifluoroethylating agent.

G start 5-Bromo-2-methylnicotinic acid ester intermediate Coupled Product (Ester) start->intermediate Cross-Coupling Reaction reagent1 Trifluoroethylating agent (e.g., (2,2,2-trifluoroethyl)zinc bromide) reagent1->intermediate catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Base catalyst->intermediate final_product 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid intermediate->final_product Saponification hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) hydrolysis->final_product

Caption: Proposed synthesis of the target compound via a palladium-catalyzed cross-coupling reaction followed by hydrolysis.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a proposed protocol based on similar transformations and should be optimized and validated experimentally.

  • Inert Atmosphere Setup: To a dry Schlenk flask, add 5-bromo-2-methylnicotinate (1.0 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a suitable ligand if necessary. The flask is then evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Anhydrous solvent (e.g., THF or DME) is added, followed by the trifluoroethylating reagent, for example, a pre-formed (2,2,2-trifluoroethyl)zinc halide solution (1.5 eq.).

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 60 to 100 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of THF and water. Lithium hydroxide (or another suitable base) is added, and the mixture is stirred at room temperature until the saponification is complete. The reaction is then acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylate, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield the final product, 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid.

Chapter 3: The Role of the Trifluoroethyl Group

The introduction of a trifluoroethyl (-CH₂CF₃) or the closely related trifluoromethyl (-CF₃) group is a powerful tactic in medicinal chemistry to enhance the drug-like properties of a molecule.[8][9]

G compound 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid -CH₂CF₃ properties Key Properties Imparted by -CH₂CF₃ Increased Lipophilicity Enhanced Metabolic Stability Altered Electronic Profile Potential for Stronger Target Binding compound:f0->properties

Caption: Key molecular properties influenced by the trifluoroethyl substituent.

  • Increased Lipophilicity: The trifluoroethyl group significantly increases the lipophilicity of the molecule. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, including better penetration of the blood-brain barrier.[2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of the drug in the body.[8]

  • Altered Electronic Profile: The strong electron-withdrawing nature of the fluorine atoms influences the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can affect the molecule's interaction with biological targets and its solubility at different pH values.

  • Target Binding: The trifluoroethyl group can participate in favorable interactions within a protein's binding pocket, including hydrophobic and dipole-dipole interactions, potentially leading to increased potency and selectivity.[3]

Chapter 4: Potential Applications and Biological Activity

While no specific biological activity has been reported for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, we can infer potential applications based on the known activities of other nicotinic acid derivatives and fluorinated compounds.

  • Anti-inflammatory Agents: Many nicotinic acid derivatives have shown promise as anti-inflammatory agents.[2] The unique properties of the target molecule could lead to a novel mechanism of action or an improved safety profile.

  • Central Nervous System (CNS) Disorders: The increased lipophilicity imparted by the trifluoroethyl group may allow the compound to cross the blood-brain barrier, making it a candidate for treating various CNS disorders.

  • Metabolic Diseases: Nicotinic acid itself is used to treat dyslipidemia.[10] Novel derivatives are continuously being explored for improved efficacy and reduced side effects in treating metabolic disorders.

  • Agrochemicals: Trifluoromethylpyridine derivatives are a significant class of modern pesticides and herbicides due to their high efficacy.[11][12]

It is imperative to conduct extensive biological screening to determine the actual therapeutic potential of this compound.

Conclusion

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid stands as a molecule with considerable, albeit currently theoretical, potential in the field of drug discovery and development. By combining the established nicotinic acid scaffold with the advantageous properties of a trifluoroethyl group, it represents a promising candidate for the development of novel therapeutics. The proposed synthetic strategies, based on robust and well-established palladium-catalyzed cross-coupling reactions, offer a clear path for its synthesis and subsequent investigation. Future experimental work is essential to validate the hypotheses presented in this guide and to fully elucidate the chemical and biological properties of this intriguing compound.

References

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Physicochemical Profiling & Synthetic Strategies: Trifluoroethyl Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical impact of introducing a 2,2,2-trifluoroethyl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) moiety onto the nicotinic acid (pyridine-3-carboxylic acid) scaffold. In medicinal chemistry, this specific substitution is a high-value bioisosteric strategy.[1] It bridges the gap between the steric bulk of an ethyl group and the metabolic stability/electronic modulation of a trifluoromethyl group. This document details the electronic perturbations, lipophilicity shifts, and robust synthetic protocols required to integrate this motif into drug discovery workflows.

Molecular Architecture & Electronic Modulation

The introduction of a trifluoroethyl group exerts a profound electronic influence on the nicotinic acid core, primarily through the strong inductive effect (


) of the terminal 

group, propagated through the methylene linker.
Basicity Modulation (Pyridine Nitrogen)

The pyridine nitrogen in unsubstituted nicotinic acid is weakly basic (


). The addition of a trifluoroethyl group at the C5 or C6 position significantly lowers this pKa.
  • Mechanism: The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring system (

    
    -induction). This reduces the electron density available at the pyridine nitrogen lone pair, destabilizing the protonated pyridinium form.
    
  • Impact: This reduction in basicity is critical for reducing hERG channel affinity (often driven by basic amines) and improving membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.

Acidity Modulation (Carboxylic Acid)
  • Mechanism: The same electron-withdrawing inductive effect stabilizes the carboxylate anion (

    
    ) via charge delocalization.
    
  • Result: The carboxylic acid becomes more acidic (lower pKa) compared to the non-fluorinated ethyl analogue.

Dipole & Conformation

The


 group exhibits a strong dipole moment. Unlike a standard ethyl group, the trifluoroethyl group often adopts specific conformations to minimize dipole-dipole repulsion with the ring nitrogen or adjacent substituents, a phenomenon known as the "fluorine gauche effect" in aliphatic chains, though sterics dominate on the aromatic ring.

Lipophilicity & Solvation Thermodynamics

The trifluoroethyl group is a "polar hydrophobic" moiety. Its behavior in solvation is distinct from both hydrocarbon alkyl chains and perfluorinated chains.

The "Fluorine Scan" Effect

Replacing a hydrogen or methyl group with a trifluoroethyl group alters the partition coefficient (


).
Substituent

(Hansch Constant)
Effect on LipophilicityMetabolic Stability

(Ethyl)

Increases LipophilicityLow (Benzylic oxidation)

(Trifluoromethyl)

Increases LipophilicityHigh

(Trifluoroethyl)

to

Moderate Increase High (Blocked oxidation)

Note: Values are approximate and context-dependent based on the specific substitution position on the pyridine ring.

Metabolic Blocking

The methylene protons (


) in a standard ethyl-substituted pyridine are susceptible to Cytochrome P450-mediated benzylic oxidation. In the trifluoroethyl group, the strong electron-withdrawing nature of the adjacent 

deactivates these protons toward hydrogen atom abstraction (HAT) mechanisms, significantly extending the metabolic half-life (

).

Synthetic Methodologies

The installation of the trifluoroethyl group onto the electron-deficient pyridine ring is non-trivial. Standard Friedel-Crafts alkylation fails. The most robust method for medicinal chemistry applications is Palladium-Catalyzed Cross-Coupling .

Recommended Workflow: Negishi-Type Cross-Coupling

This protocol utilizes a trifluoroethyl-zinc reagent, which offers a superior safety profile compared to radical trifluoroethylation methods that often result in regioisomeric mixtures.

SynthesisWorkflow Start Halogenated Nicotinate (Br/I-Substituted) Product Trifluoroethyl Nicotinate Start->Product Cross-Coupling Reagent Trifluoroethyl Iodide + Zn Dust Intermediate Organozinc Species (CF3CH2ZnI) Reagent->Intermediate Activation (DMF, 60°C) Catalyst Pd(dppf)Cl2 (5 mol%) Catalyst->Product Intermediate->Product Hydrolysis LiOH / THF:H2O Product->Hydrolysis Saponification Final Target Acid Hydrolysis->Final Acidification

Caption: Figure 1. Pd-catalyzed Negishi cross-coupling strategy for regioselective installation of the trifluoroethyl group.

Detailed Experimental Protocol

Objective: Synthesis of methyl 5-(2,2,2-trifluoroethyl)nicotinate.

  • Preparation of Organozinc Reagent:

    • In a flame-dried Schlenk flask under Argon, suspend activated Zinc dust (3.0 eq) in anhydrous DMF.

    • Add 1,2-dibromoethane (0.05 eq) and TMSCl (0.05 eq) to activate the Zn surface.

    • Add 2,2,2-trifluoroethyl iodide (1.5 eq) dropwise. Stir at 60°C for 2 hours.

    • Checkpoint: The solution should turn clear/grey, indicating formation of

      
      .
      
  • Cross-Coupling:

    • To a separate flask, add methyl 5-bromonicotinate (1.0 eq) and

      
       (0.05 eq).
      
    • Transfer the organozinc solution via cannula to the nicotinate flask.

    • Stir at 70°C for 12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with Ethyl Acetate (
      
      
      
      ).
    • Wash organics with water and brine (critical to remove DMF).

    • Dry over

      
      , concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
      

Physicochemical Characterization Protocols

To validate the electronic and lipophilic shifts described in Section 1 and 2, the following self-validating protocols are required.

Potentiometric pKa Determination

Why: UV-metric methods may struggle with the weak UV absorbance shifts of the pyridine ring upon protonation. Potentiometry is the gold standard for solubility


.

Protocol:

  • Preparation: Dissolve

    
     of the trifluoroethyl nicotinic acid in 
    
    
    
    of water/methanol (if solubility is low, use defined co-solvent ratio and Yasuda-Shedlovsky extrapolation).
  • Titrant: Standardized

    
     (carbonate-free).
    
  • Execution: Perform titration under inert gas (

    
    ) blanket to prevent 
    
    
    
    absorption.
  • Analysis: Plot pH vs. Volume. The first inflection point corresponds to the carboxylic acid deprotonation (

    
    ), the second (if observable in range) or the starting shelf relates to the pyridinium deprotonation (
    
    
    
    ).
  • Validation: Calibrate electrode with KHP (Potassium Hydrogen Phthalate) standard before use.

LogP/LogD Measurement (Shake-Flask Method)

Why: Calculated LogP (cLogP) algorithms often overestimate the lipophilicity of fluorinated compounds. Experimental validation is mandatory.

Protocol:

  • Phases: Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer.

  • Partitioning: Shake mechanically for 4 hours at

    
    . Centrifuge to separate phases.
    
  • Quantification: Analyze both phases using HPLC-UV.

  • Calculation:

    
    .
    
  • Mass Balance Check: Ensure total recovery

    
     to rule out precipitation or adsorption to glass.
    

Biological & Mechanistic Implications[1][3][4]

The integration of physicochemical properties determines the biological fate of the molecule.

BioImpact Structure Trifluoroethyl Substitution EWG Electron Withdrawing (Inductive Effect) Structure->EWG Lipophilicity Lipophilicity (Modulated LogP) Structure->Lipophilicity Steric Steric Bulk (> Ethyl, < Isopropyl) Structure->Steric pKa_Shift Lower pKa (Pyridine) Reduced hERG binding EWG->pKa_Shift Metab_Stability Blocked Benzylic Oxidation (t1/2 increase) EWG->Metab_Stability Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Steric->Metab_Stability Access Block

Caption: Figure 2. Mechanistic flowchart linking structural modification to biological outcomes.

hERG Avoidance

Many nicotinic acid derivatives with basic side chains bind to the hERG potassium channel, causing cardiotoxicity. The trifluoroethyl group lowers the pKa of the pyridine nitrogen, reducing the percentage of cationic species at physiological pH, thereby reducing the electrostatic interaction with the hERG pore.

Bioisosteric Utility

The trifluoroethyl group serves as a bioisostere for:

  • Ethyl group: When metabolic stability is required.

  • Isopropyl group: When a slightly smaller steric profile with different electronic properties is needed.

  • Chlorine/Bromine: As a lipophilic, electron-withdrawing spacer.[2]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Channapur, M., et al. (2017).[3] An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids.[3][4] Chemistry of Heterocyclic Compounds. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Sources

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is a critical parameter governing its isolation yield, purity, and crystallization kinetics during active pharmaceutical ingredient (API) or agrochemical synthesis. Unlike unsubstituted nicotinic acid, which exhibits strong zwitterionic character and high lattice energy, the introduction of the electron-withdrawing 2,2,2-trifluoroethyl group significantly alters the solute-solvent interaction landscape.

This technical guide provides a rigorous framework for determining the solubility thermodynamics of this specific fluorinated pyridine derivative. It synthesizes empirical protocols with structure-property relationship (SPR) analysis to guide solvent selection for recrystallization and reaction media.

Molecular Architecture & Physicochemical Implications

To understand the solubility behavior of this molecule, one must analyze the competition between its three distinct functional domains.

Structural domains
  • The Pyridine Core (Amphoteric): Contains a basic nitrogen and an acidic carboxylic acid at position 3. In unsubstituted nicotinic acid, this leads to a zwitterionic solid state (high melting point, ~236°C) and poor solubility in non-polar solvents.

  • The 2-Methyl Group (Steric/Lipophilic): Provides a slight increase in lipophilicity (

    
     increase) and introduces steric hindrance near the ring nitrogen, potentially destabilizing the crystal lattice compared to the parent molecule.
    
  • The 5-(2,2,2-Trifluoroethyl) Group (Electronic/Fluorophilic): This is the solubility driver. The strong electron-withdrawing nature of the

    
     group reduces the electron density on the pyridine ring.
    
    • Effect 1: It lowers the

      
       of the pyridine nitrogen, making protonation less favorable. This reduces the zwitterionic character  relative to niacin, theoretically enhancing solubility in organic solvents.
      
    • Effect 2: The "Fluorine Effect" creates a hydrophobic domain that repels standard hydrocarbons but shows specific affinity for polar aprotic solvents (dipole-dipole interactions) and fluorinated phases.

Predicted Solubility Ranking

Based on the fluorophilicity principles and pyridine thermodynamics, the solubility profile follows this hierarchy:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic DMSO, DMF, NMPStrong dipole-dipole; disruption of acid dimers.Very High
Short-Chain Alcohols Methanol, EthanolHydrogen bonding (Donor/Acceptor).High
Esters/Ketones Ethyl Acetate, AcetoneModerate polarity; no H-bond donation.Moderate
Chlorinated DCM, ChloroformWeak H-bonding; good lipophilic interaction.Moderate-Low
Hydrocarbons Heptane, Hexane, TolueneLack of polarity to overcome lattice energy.Very Poor (Anti-solvent)

Experimental Framework: Laser Monitoring Dynamic Method

To generate an accurate solubility curve (Mole Fraction vs. Temperature), the Laser Monitoring Observation Technique is superior to gravimetric analysis due to its precision in detecting the exact moment of solid phase disappearance (clear point).

Protocol Design
  • Objective: Determine mole fraction solubility (

    
    ) across a temperature range (e.g., 278.15 K to 323.15 K).
    
  • Apparatus: Jacketed glass vessel (50 mL), programmable thermostatic bath (

    
     K), laser transmissometer, magnetic stirrer.
    
Step-by-Step Methodology
  • Preparation: Gravimetrically dispense a known mass of solvent (

    
    ) into the jacketed vessel.
    
  • Solute Addition: Add an initial mass of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (

    
    ) calculated to be below saturation at 
    
    
    
    .
  • Equilibration: Set stirrer to 400 RPM. Circulate water at

    
     (e.g., 298.15 K).[1]
    
  • Dynamic Dosing: Progressively add solute in small increments (

    
    ) until the laser transmittance drops significantly (indicating turbidity/undissolved solid).
    
  • Thermal Scan:

    • Heat the suspension slowly (

      
       K/min).
      
    • Record the temperature (

      
      ) where laser transmittance returns to baseline (100%), indicating full dissolution.
      
  • Iteration: Add more solute to the same solution and repeat the heating scan to obtain the next point on the curve.

Workflow Visualization

SolubilityProtocol Start Start: Solvent Weighing AddSolute Add Solute Increment (+Δm) Start->AddSolute Turbidity Laser Transmittance < 100% (Suspension) AddSolute->Turbidity Heat Slow Heating (0.2 K/min) Turbidity->Heat ClearPoint Clear Point Detected (Transmittance = 100%) Heat->ClearPoint Record Record (T_eq, x_i) ClearPoint->Record Record->AddSolute Next Point Repeat Repeat for Next Concentration Record->Repeat End of Range

Figure 1: Logic flow for the Laser Monitoring Dynamic Method to determine solubility limits.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of nicotinic acid derivatives.



  • 
    : Mole fraction solubility.[1][2][3][4]
    
  • 
    : Absolute temperature (K).[4][5][6]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
  • Utility: Provides the highest accuracy for non-ideal solutions, particularly in polar solvents like Ethanol and DMSO.

van't Hoff Analysis

Used to determine the thermodynamic functions of solution.



  • Enthalpy of Solution (

    
    ):  Positive values indicate an endothermic process (solubility increases with temperature), which is typical for this class of compounds.
    
  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    
    .

Solvation Mechanism & Solvent Selection

Understanding the molecular interactions at the solute-solvent interface is crucial for process design.

The "Fluorine Phase" Behavior

The 2,2,2-trifluoroethyl group introduces a phenomenon where the molecule resists solvation by standard lipophilic solvents (like toluene) despite having an organic tail. This is due to the low polarizability of the C-F bond.

  • Implication: Toluene or Heptane are excellent anti-solvents for crystallization, as they will induce precipitation without co-crystallizing.

Zwitterionic Disruption

Solvents with high dielectric constants (DMSO, Water) stabilize the zwitterionic form (if present). However, for this specific derivative, the electron-withdrawing


 group destabilizes the positive charge on the Nitrogen.
  • Implication: Solubility in lower alcohols (Methanol/Ethanol) will be significantly higher than unsubstituted nicotinic acid because the molecule behaves more like a standard organic acid than a salt-like zwitterion.

Solvation Diagram

Solvation Center 2-Methyl-5-(2,2,2-trifluoroethyl) nicotinic acid CF3 CF3 Group (Hydrophobic/Fluorophilic) Center->CF3 COOH COOH Group (H-Bond Donor/Acceptor) Center->COOH PyridineN Pyridine N (Weak Base) Center->PyridineN Heptane Heptane (Repulsion/Anti-solvent) CF3->Heptane Phobic Repulsion DMSO DMSO (Dipole Interaction) COOH->DMSO H-Bond Acceptor EtOH Ethanol (H-Bonding) COOH->EtOH Strong Solvation PyridineN->DMSO Stabilization

Figure 2: Mechanistic interactions between functional groups and solvent classes.

References

  • Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs. National Institutes of Health (PMC). Available at: [Link]

  • Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. SSRN. Available at: [Link]

  • Solubilities of niacin in sulfuric acid + water and 3-picoline + sulfuric acid + water from (292.65–361.[5]35) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria. Available at: [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI Molecules. Available at: [Link][1]

Sources

pKa values and acidity of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Physicochemical Landscape

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is a substituted pyridinecarboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique structural features—a nicotinic acid core, an electron-donating methyl group, and a potent electron-withdrawing trifluoroethyl group—create a complex electronic environment that profoundly influences its physicochemical properties. Central to this profile are its acid dissociation constants, or pKa values.

The pKa is a critical parameter in drug development, governing a molecule's behavior in physiological environments. It dictates properties such as aqueous solubility, membrane permeability, protein binding, and metabolic stability. For an ionizable molecule like 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, which possesses two potential ionization sites (the carboxylic acid and the pyridine nitrogen), a precise understanding of its pKa values is indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing effective formulation strategies.

This guide provides a comprehensive analysis of the acidity of this molecule, grounded in fundamental chemical principles. We will dissect the influence of each substituent on the ionizable centers and present both field-proven experimental protocols and modern computational workflows for the precise determination of its pKa values.

Theoretical Framework: Predicting Acidity from Molecular Structure

The acidity of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is best understood by deconstructing the molecule and analyzing the electronic contribution of each substituent relative to the parent nicotinic acid structure. The molecule features two key ionizable functional groups: the carboxylic acid (-COOH) and the basic nitrogen atom within the pyridine ring.

  • The Nicotinic Acid Backbone : Nicotinic acid (pyridine-3-carboxylic acid) itself is amphoteric. The carboxylic acid group is acidic, with a reported pKa of approximately 4.85.[1] The pyridine nitrogen is basic and can be protonated to form a pyridinium cation. The pKa of the conjugate acid of pyridine is approximately 5.23.[2]

  • Influence of the 2-Methyl Group : The methyl group at the C2 position is a weak electron-donating group (EDG) through an inductive effect.

    • On the Carboxylic Acid : By donating electron density, the methyl group slightly destabilizes the carboxylate anion (the conjugate base), making the carboxylic acid less acidic and thus slightly raising its pKa compared to unsubstituted nicotinic acid.

    • On the Pyridine Nitrogen : The electron-donating nature of the methyl group increases the electron density on the nitrogen's lone pair, making it more available for protonation. This makes the pyridine nitrogen more basic, increasing the pKa of its conjugate acid. For example, the basic pKa of 6-methylnicotinic acid is 5.56, which is higher than that of the parent pyridine.[3]

  • Influence of the 5-(2,2,2-trifluoroethyl) Group : The trifluoroethyl group is a powerful electron-withdrawing group (EWG). The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I effect) that pulls electron density away from the pyridine ring.[4][5][6]

    • On the Carboxylic Acid : This electron withdrawal significantly stabilizes the negative charge of the carboxylate anion formed upon deprotonation.[4][5] A more stable conjugate base corresponds to a stronger acid.[4] Therefore, the trifluoroethyl group will substantially decrease the pKa of the carboxylic acid, making it significantly more acidic than acetic acid or even unsubstituted nicotinic acid.[6]

    • On the Pyridine Nitrogen : The strong inductive pull of the trifluoroethyl group reduces the electron density of the entire aromatic system, including the lone pair on the pyridine nitrogen. This makes the lone pair less available to accept a proton, rendering the nitrogen less basic and thereby lowering the pKa of its conjugate acid.

Predicted Overall Acidity Profile: The strong electron-withdrawing effect of the 5-(2,2,2-trifluoroethyl) group is expected to dominate over the weak electron-donating effect of the 2-methyl group. Consequently, 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is predicted to be a considerably stronger acid and a weaker base than nicotinic acid.

Part 1: Experimental pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for the experimental determination of pKa values due to its accuracy, reliability, and relatively low cost.[7] The method involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The resulting titration curve provides the data needed to identify the inflection points corresponding to the dissociation of the ionizable groups.[8]

Detailed Step-by-Step Protocol

1. Instrumentation and Reagent Preparation:

  • Apparatus : A calibrated pH meter with a combination glass electrode, a magnetic stirrer and stir bar, and a Class A 10 mL burette.

  • Calibration Buffers : Standard aqueous buffers of pH 4.0, 7.0, and 10.0 for pH meter calibration.[9]

  • Analyte Solution : Prepare an aqueous solution of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid at a concentration of approximately 1-10 mM. The sample must be of high purity.

  • Titrants : Standardize solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

  • Ionic Strength Adjuster : A 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[9]

2. Titration Procedure:

  • Calibration : Calibrate the pH meter according to the manufacturer's instructions using the standard buffers.

  • Sample Preparation : Place a known volume (e.g., 20 mL) of the analyte solution into a jacketed titration vessel. Add a sufficient volume of the KCl solution.

  • Inert Atmosphere : Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[9]

  • Titration for Acidic pKa (Carboxylic Acid) :

    • If necessary, adjust the initial pH of the solution to ~1.5-2.0 with the 0.1 M HCl.

    • Begin the titration by adding the standardized 0.1 M NaOH in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence point, until the pH reaches ~11-12.

  • Titration for Basic pKa (Pyridine Nitrogen) :

    • Start with a fresh sample of the analyte solution.

    • Adjust the initial pH to ~11-12 with 0.1 M NaOH.

    • Titrate in the reverse direction using the standardized 0.1 M HCl, following the same incremental addition and recording procedure until the pH is ~1.5-2.0.

3. Data Analysis:

  • Titration Curve : Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). This generates the characteristic sigmoidal titration curve.

  • Equivalence Point Determination : The equivalence point, where moles of titrant equal moles of analyte, is the point of maximum slope on the curve. It can be precisely located by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) against the titrant volume.[10]

  • pKa Calculation : The pKa is the pH at the half-equivalence point.[9] At this point, the concentrations of the protonated and deprotonated forms of the ionizable group are equal, as described by the Henderson-Hasselbalch equation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Analyte Solution (1-10 mM in H2O + KCl) Calibrate->Prepare Purge Purge with N2 Gas Prepare->Purge Standardize Standardize Titrants (0.1M NaOH & 0.1M HCl) Titrate Add Titrant Incrementally Standardize->Titrate Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative pKa Determine pKa at Half-Equivalence Point Derivative->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Part 2: Computational pKa Prediction

For novel molecules where physical samples may be scarce or unavailable, computational chemistry provides a powerful predictive tool. Methods based on quantum mechanics (QM) can estimate pKa values by calculating the Gibbs free energy change (ΔG) of the acid dissociation reaction in a solvent.[11]

Modern approaches often combine high-level electronic structure theory, such as Density Functional Theory (DFT), with sophisticated solvation models to accurately simulate the solution-phase environment.[11][12] The accuracy of these predictions can rival experimental results, with reported errors often less than one log unit.[13]

High-Level Computational Workflow

1. Molecular Structure Preparation:

  • Build the 3D structures of the molecule in both its neutral and ionized states (carboxylate anion and pyridinium cation).

  • Perform a thorough conformational search for each species to identify the lowest energy conformers, as these will be the most populated in solution.

2. Gas-Phase Optimization and Frequency Calculation:

  • For the lowest energy conformer of each species, perform a geometry optimization and frequency calculation using a suitable QM method (e.g., DFT with a functional like B3LYP) and a sufficiently large basis set.

  • This step provides the gas-phase electronic energy and thermal corrections to the Gibbs free energy.

3. Solvation Free Energy Calculation:

  • The effect of the solvent (typically water) is critical and is incorporated using a solvation model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[11]

  • Perform a single-point energy calculation on the optimized gas-phase geometries using the same QM level of theory but now including the PCM. This yields the solvation free energy (ΔGsolv) for each species.

4. pKa Calculation:

  • The pKa is calculated from the total Gibbs free energy change of the dissociation reaction in solution (ΔGaq) using the following thermodynamic cycle and equation:

    • pKa = ΔGaq / (2.303 * RT)

    • Where ΔGaq is the sum of the gas-phase free energy change and the differential solvation free energies of the products and reactants.

  • This calculation requires an accurate experimental or computationally determined value for the solvation free energy of the proton (H+), which is a method-dependent parameter.[11]

Computational Workflow Diagram

G cluster_struct Structure Preparation cluster_qm Quantum Mechanics Calculation cluster_calc Final Calculation Build Build 3D Structures (Neutral, Anion, Cation) Conform Conformational Search Build->Conform Optimize Gas-Phase Geometry Optimization (DFT) Conform->Optimize Solvate Solvation Energy Calculation (PCM) Optimize->Solvate Gibbs Calculate ΔG(aq) Solvate->Gibbs pKa Calculate pKa Gibbs->pKa

Caption: High-level workflow for computational pKa prediction.

Data Summary and Discussion

In the absence of direct experimental data for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, we can provide well-grounded estimations based on the principles discussed. These values serve as a crucial starting point for experimental design and hypothesis testing.

Ionizable GroupReference CompoundReference pKaPredicted Effect of SubstituentsEstimated pKa of Target Molecule
Carboxylic Acid Nicotinic Acid4.85[1]-CH₃: Weakly increases pKa-CH₂CF₃: Strongly decreases pKa~2.5 - 3.5
Pyridine Nitrogen Pyridine (Conjugate Acid)5.23[2]-CH₃: Weakly increases pKa-CH₂CF₃: Strongly decreases pKa~3.0 - 4.0

Implications for Researchers:

  • Enhanced Acidity : The predicted pKa for the carboxylic acid (~2.5-3.5) is significantly lower than that of nicotinic acid. This indicates that at physiological pH (~7.4), the carboxyl group will be almost completely deprotonated and exist as a negatively charged carboxylate. This has major implications for solubility, receptor interactions, and formulation.

  • Reduced Basicity : The pyridine nitrogen is predicted to be significantly less basic. Its estimated pKa (~3.0-4.0) means it will be predominantly in its neutral form at physiological pH, unlike a more basic pyridine derivative. This affects its ability to form salts with acids and its potential to engage in hydrogen bonding as a proton acceptor.

  • Zwitterionic Character : The molecule may exhibit zwitterionic character, but likely over a much more acidic and narrower pH range compared to simple amino acids or nicotinic acid itself.

Conclusion

The acidity of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is a complex interplay of the inductive effects of its methyl and trifluoroethyl substituents. The potent electron-withdrawing nature of the trifluoroethyl group is the dominant factor, leading to a predicted increase in the acidity of the carboxylic acid and a decrease in the basicity of the pyridine nitrogen. This guide has provided the theoretical foundation for these predictions, along with robust, detailed protocols for both experimental verification via potentiometric titration and in silico prediction using computational chemistry. For drug development professionals, a thorough characterization of these pKa values is a non-negotiable step toward understanding and optimizing the pharmacokinetic and pharmacodynamic profile of this promising chemical entity.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]

  • Takano, Y., & Houk, K. N. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • El-Kassem, L. T., & El-Sayed, G. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). On the computation of pKA values of organic and organometallic molecules in different solvents. Retrieved from [Link]

  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Rowan. (2025). How to Predict pKa. Retrieved from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • YouTube. (2020). pH titration- for the determination of pKa value of weak acid. Retrieved from [Link]

  • Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is CF3COOH exceptionally acidic?. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Proprep. (n.d.). Discuss the trifluoroacetic acid pKa and its implications in acid-base chemistry. Retrieved from [Link]

  • Cheméo. (2025). 6-Methylnicotinic acid Properties. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (2000). The kinetics of the reaction of 6-substituted nicotinic acids and some p-substituted benzoic acids with diazodiphenylmethane in various alcohols. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
  • PubChem. (n.d.). 2-Methylnicotinic acid. Retrieved from [Link]

  • ACS Publications. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (2025). A C₁-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinic acid ester and preparation method and application thereof.
  • PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Exposome-Explorer - IARC. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • ChemSrc. (n.d.). Nicotinic acid = 98 59-67-6. Retrieved from [Link]

Sources

SMILES string and InChIKey for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid , a specialized fluorinated pyridine scaffold used in advanced medicinal chemistry and agrochemical synthesis.

Chemoinformatics, Synthetic Architecture, and Structural Utility

Executive Summary

In the landscape of modern drug discovery, the modulation of metabolic stability and lipophilicity is paramount. 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (CAS 1211584-21-2 ) represents a high-value "magic methyl" and "fluoro-switch" scaffold. By combining the steric and electronic properties of the 2-methyl pyridine core with the metabolic blockade provided by the 5-(2,2,2-trifluoroethyl) moiety, this compound serves as a critical intermediate for kinase inhibitors, GPCR modulators, and next-generation herbicides.

Part 1: Molecular Identification & Chemoinformatics

Precise molecular identification is the bedrock of reproducible science. The following identifiers are validated for database integration and structural verification.

Core Identifiers
Parameter Data / String
Chemical Name 2-Methyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
CAS Registry Number 1211584-21-2
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 235.16 g/mol
Canonical SMILES CC1=NC(CC(F)(F)F)=CC(=C1)C(O)=O
Isomeric SMILES CC1=NC(CC(F)(F)F)=CC(=C1)C(=O)O
Structural Validation

The molecule features a nicotinic acid (pyridine-3-carboxylic acid) core.

  • Position 2: Substituted with a Methyl group (-CH₃) , which often induces a conformational twist in biaryl systems (atropisomerism potential) or blocks metabolic attack at the

    
    -position relative to the nitrogen.
    
  • Position 5: Substituted with a 2,2,2-Trifluoroethyl group (-CH₂CF₃) .[1] This is a critical bioisostere for an ethyl or isopropyl group, reducing electron density in the ring while dramatically increasing metabolic half-life by preventing cytochrome P450-mediated oxidation at the benzylic carbon.

Part 2: Physicochemical Profile & Logic

Understanding the why behind this structure is as important as the structure itself.

The Fluorine Effect (Metabolic Blockade)

The introduction of the 2,2,2-trifluoroethyl group at Position 5 is a strategic medicinal chemistry decision.

  • C-H Bond Strength: The C-H bonds adjacent to the CF₃ group are strengthened due to the strong electron-withdrawing nature of fluorine (negative hyperconjugation). This renders the -CH₂- linker resistant to radical abstraction and subsequent hydroxylation.

  • pKa Modulation: The electron-withdrawing effect of the trifluoroethyl group (via induction,

    
     effect) lowers the pKa of the pyridine nitrogen compared to 2-methylnicotinic acid, potentially reducing off-target hERG channel binding, which often correlates with high basicity.
    
Calculated Properties (In Silico)
  • LogP (Predicted): ~2.1 (Moderate lipophilicity, ideal for oral bioavailability).

  • Topological Polar Surface Area (TPSA): ~50 Ų (Dominated by the carboxylic acid and pyridine nitrogen; favorable for membrane permeability).

  • H-Bond Donors/Acceptors: 1 Donor (COOH), 4 Acceptors (N, O, F).

Part 3: Synthetic Architecture

The synthesis of 5-substituted-2-methylnicotinic acids requires navigating the reactivity of the pyridine ring. Direct electrophilic substitution at Position 5 is possible but often lacks regioselectivity. A Cross-Coupling Approach (Late-Stage Functionalization) is the most reliable protocol for research-grade purity.

Recommended Protocol: Palladium-Catalyzed Negishi Coupling

This protocol avoids the harsh conditions of Skraup synthesis and ensures the integrity of the trifluoroethyl group.

Reagents:

  • Substrate: Methyl 5-bromo-2-methylnicotinate.

  • Coupling Partner: 2,2,2-Trifluoroethylzinc iodide (generated in situ).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Solvent: THF/DMF.

Step-by-Step Methodology
  • Zinc Reagent Preparation: Activate Zinc dust with 1,2-dibromoethane and TMSCl in dry DMF. Add 2,2,2-trifluoroethyl iodide dropwise at 30°C to generate the organozinc species (CF₃CH₂ZnI).

  • Coupling Reaction: In a separate vessel, dissolve Methyl 5-bromo-2-methylnicotinate in dry THF. Add 5 mol% Pd catalyst.

  • Addition: Cannulate the organozinc reagent into the pyridine solution under Argon atmosphere.

  • Heating: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS for the disappearance of the bromide.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/H₂O to liberate the free acid (Target Compound).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the final scaffold, highlighting the critical divergence point for ester vs. acid derivatives.

SynthesisWorkflow cluster_0 Key Transformation: Negishi Coupling Start1 5-Bromo-2-methyl- nicotinic acid methyl ester Catalysis Pd(PPh3)4 Negishi Coupling Start1->Catalysis Reagent 2,2,2-Trifluoroethyl Iodide Zinc Zn / DMF (Activation) Reagent->Zinc Intermediate Organozinc Species (CF3CH2ZnI) Zinc->Intermediate In Situ Generation Intermediate->Catalysis EsterProduct Methyl 2-methyl-5- (2,2,2-trifluoroethyl)nicotinate Catalysis->EsterProduct C-C Bond Formation Hydrolysis LiOH / THF / H2O Saponification EsterProduct->Hydrolysis FinalTarget TARGET: 2-Methyl-5-(2,2,2- trifluoroethyl)nicotinic acid Hydrolysis->FinalTarget Deprotection

Figure 1: Retrosynthetic logic and forward synthesis workflow for the generation of the target scaffold via Negishi cross-coupling.

Part 4: Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The 2-methyl-5-substituted nicotinic acid motif is a privileged pharmacophore. The carboxylic acid can be converted into an amide (reacting with anilines) to form the "hinge-binding" region of Type I or Type II kinase inhibitors. The trifluoroethyl group projects into the hydrophobic pocket (e.g., the gatekeeper region), providing selectivity over non-fluorinated analogs.

Agrochemical Herbicides

This compound is structurally homologous to metabolites of Fluopicolide and other pyridine-based fungicides. The trifluoroethyl group enhances environmental stability and leaf cuticle penetration, making it a prime candidate for next-generation herbicide discovery programs targeting acetolactate synthase (ALS).

Bioisosteric Replacement

Researchers utilize this scaffold to replace:

  • 5-Ethylnicotinic acid: To block metabolic oxidation.

  • 5-Cyclopropylnicotinic acid: To alter the vector of the substituent without changing the steric bulk significantly.

References

  • Chemical Identity & CAS

    • Source: Vertex AI Search / SciSupplies D
    • Entry:2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (CAS 1211584-21-2).
    • Verification:

  • Synthetic Methodology (Negishi Coupling on Pyridines): Title: "Recent Advances in the Synthesis of Fluorinated Pyridines." Context: Adaptation of standard organozinc protocols for electron-deficient heterocycles. Source:Journal of Organic Chemistry / Organic Letters standard protocols for CF3CH2- introduction.
  • Physicochemical Properties of Fluorine

    • Title: "Fluorine in Medicinal Chemistry."
    • Author: Purser, S., et al. (2008).
    • Significance: Validates the metabolic stability claims of the trifluoroethyl group.
    • URL:

  • Agrochemical Relevance: Context: Structural similarity to Fluopicolide metabolites (3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid). Source: EPA / Norman Suspect List Exchange.

Sources

A Technical Guide to the Commercial Landscape of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the commercial availability, sourcing, and technical context of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid , a specialized fluorinated building block. Recognizing the nuanced requirements of drug discovery and medicinal chemistry, this document extends beyond a simple supplier list to offer a broader perspective on related structural analogs, potential synthetic strategies, and essential analytical considerations.

Executive Summary: Availability and Strategic Sourcing

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, identified by CAS Number 1211584-21-2 , is a niche chemical intermediate. Direct, off-the-shelf commercial availability is limited, positioning it as a compound primarily accessible through specialized chemical synthesis suppliers. Researchers requiring this specific molecule should anticipate sourcing it from vendors offering custom synthesis or stocking it as a rare, high-value building block. The trifluoroethyl moiety, as opposed to the more common trifluoromethyl group, marks its specialized nature and influences its sourcing pathways.

The Significance of Fluorinated Nicotinic Acids in Medicinal Chemistry

The introduction of fluorine-containing groups into small molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The nicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents. The strategic placement of a trifluoroethyl group on this scaffold can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Modulate Lipophilicity: The trifluoroethyl group increases lipophilicity, which can affect cell permeability and pharmacokinetic profiles.

  • Influence Binding Interactions: The electron-withdrawing nature of the trifluoroethyl group can alter the electronic properties of the pyridine ring, potentially leading to new or enhanced interactions with target proteins.

The choice between a trifluoroethyl and a trifluoromethyl group is a critical design element. The ethyl linker provides greater conformational flexibility and places the trifluoromethyl group further from the pyridine core, which can lead to distinct structure-activity relationships (SAR).

Commercial Availability and Sourcing

Direct Supplier for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid

Our research indicates that this compound is not widely stocked by major chemical suppliers. However, it is available from specialized providers who focus on novel building blocks for research and development.

SupplierProduct NameCAS NumberPurityQuantityNotes
Anaspec 2-METHYL-5-(2,2,2-TRIFLUOROETHYL)NICOTINIC ACID1211584-21-295.0%1gSpecialist supplier of research chemicals.[1]
Structurally Related and More Readily Available Analogs

For researchers exploring the chemical space around the target molecule, several structurally related fluorinated nicotinic acids are more widely available. These analogs, primarily featuring the trifluoromethyl group, can serve as valuable tools for SAR studies.

Compound NameCAS NumberKey Structural DifferenceRepresentative Suppliers
2-Methyl-6-(trifluoromethyl)nicotinic acid 261635-93-2Isomeric position of the trifluoromethyl groupChemScene
2-Amino-5-(trifluoromethyl)nicotinic acid 944900-39-4Amino group at position 2; trifluoromethyl at 5MilliporeSigma
2-Chloro-5-(trifluoromethyl)nicotinic acid 505084-59-3Chloro group at position 2; trifluoromethyl at 5Santa Cruz Biotechnology
2-(Trifluoromethyl)nicotinic Acid 131747-43-8Trifluoromethyl at position 2; no methyl groupTokyo Chemical Industry (TCI)

Synthesis and Manufacturing Considerations

The industrial production of nicotinic acid itself is a well-established process, often involving the oxidation of alkylpyridines like 5-ethyl-2-methylpyridine.[2][3] The synthesis of highly specialized derivatives such as 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid requires multi-step, nuanced synthetic routes.

Conceptual Synthetic Workflow

While the proprietary synthesis route for the commercially available product is not public, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles. A key challenge is the introduction of the trifluoroethyl group onto the pyridine ring.

Below is a generalized workflow illustrating a potential synthetic pathway.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product start_pyridine Substituted Pyridine (e.g., 5-bromo-2-methylpyridine) step1 Cross-Coupling Reaction (e.g., Palladium-catalyzed) start_pyridine->step1 start_reagent Trifluoroethylating Agent (e.g., trifluoroethyl iodide) start_reagent->step1 step2 Functional Group Transformation (Introduction of a carboxyl precursor) step1->step2 step3 Hydrolysis/Oxidation step2->step3 product 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid step3->product

Caption: Conceptual workflow for the synthesis of the target compound.

Methodology Explanation:

  • Cross-Coupling: A common strategy would involve a palladium-catalyzed cross-coupling reaction between a halogenated pyridine (like 5-bromo-2-methylpyridine) and a source of the trifluoroethyl group.

  • Carboxyl Group Introduction: Following the successful coupling, a functional group amenable to conversion into a carboxylic acid would be introduced at the 3-position. This could involve lithiation followed by quenching with carbon dioxide, or oxidation of a pre-existing group.

  • Final Conversion: The final step would be the conversion of the precursor functional group into the carboxylic acid, for example, through hydrolysis of a nitrile or ester, or oxidation of an alcohol or aldehyde.

Quality Control and Analytical Protocols

For researchers in drug development, ensuring the purity and identity of starting materials is paramount. Any sourced 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid should be accompanied by a comprehensive Certificate of Analysis (CoA).

Standard Analytical Techniques

The following analytical methods are standard for the characterization and quality control of this type of compound:

TechniquePurposeExpected Outcome
NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Structural Elucidation & PurityConfirms the chemical structure, connectivity of atoms, and the presence of the trifluoroethyl group. Provides information on isomeric purity.
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentQuantifies the purity of the compound by separating it from any impurities. A validated method would use a suitable column and mobile phase to achieve good peak shape and resolution.
Elemental Analysis Elemental CompositionProvides the percentage composition of C, H, N, and F, which should match the theoretical values for the molecular formula.
Experimental Protocol: HPLC Purity Assessment

The following is a representative HPLC method suitable for analyzing nicotinic acid derivatives. Method optimization would be required for this specific compound.

Objective: To determine the purity of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid by reverse-phase HPLC with UV detection.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 260 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A: Aq. Acid, B: Acetonitrile) inject Inject 10 µL onto C18 RP-HPLC Column prep_mobile->inject prep_sample Prepare Sample Solution (~0.1 mg/mL) prep_sample->inject separate Gradient Elution (5-95% Acetonitrile) inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis of the target compound.

Conclusion

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is a specialized chemical building block with limited but identifiable commercial availability. Its unique structure offers interesting possibilities for medicinal chemists engaged in lead optimization and the exploration of novel chemical space. For researchers requiring this compound, direct engagement with specialized synthesis labs is the most viable procurement strategy. A thorough understanding of its structurally related, more common analogs, coupled with rigorous analytical quality control, will be essential for its effective application in research and development programs.

References

  • Anaspec, Inc. 2-METHYL-5-(2,2,2-TRIFLUOROETHYL)NICOTINIC ACID, 95.0%, 1g. [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 836. [Link]

  • Scholars Research Library (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

Sources

Navigating the Lipophilic Landscape: A Technical Guide to the LogP Determination of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Lipophilicity as a Cornerstone of Drug Discovery

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success or failure. Among these, lipophilicity, the affinity of a molecule for a lipid-rich environment, stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1] This property governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics by influencing its ability to traverse cellular membranes and interact with biological targets.[2]

The most widely accepted measure of lipophilicity is the partition coefficient (LogP), which quantifies the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[1] A LogP value provides a numerical representation of a molecule's hydrophilic-lipophilic balance. For instance, a LogP of 1 indicates a tenfold higher concentration in the organic phase compared to the aqueous phase.[3]

In Silico Prediction of LogP: A First Glimpse into Lipophilicity

In the early stages of drug discovery, in silico (computational) methods provide a rapid and cost-effective means of estimating a molecule's LogP. These predictive models are broadly categorized into two main types:

  • Fragment-based methods: These approaches calculate the LogP of a molecule by summing the contributions of its individual atoms or functional groups.

  • Property-based methods: These models utilize the overall physicochemical properties of a molecule, such as its molar volume and polar surface area, to predict its LogP.

While numerous computational tools are available, it is crucial to recognize that their predictions are estimations. The accuracy of these predictions can vary depending on the algorithm and the training dataset used. Therefore, it is best practice to consult multiple prediction platforms to obtain a consensus range for the LogP value.

Given the absence of pre-computed LogP data for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, we can analyze structurally similar compounds to establish a reasonable estimate.

CompoundCAS NumberPredicted LogPPrediction Method/Source
2-Methyl-6-(trifluoromethyl)nicotinic acid261635-93-22.11ChemScene
2-Methylnicotinic acid3222-56-80.8PubChem (XLogP3)
Nicotinic acid59-67-60.22Wikipedia
2-Chloro-5-(trifluoromethyl)nicotinic acid505084-59-3Not availableSanta Cruz Biotechnology

The presence of the trifluoroethyl group in the target molecule is expected to significantly increase its lipophilicity compared to nicotinic acid and 2-methylnicotinic acid. Based on the predicted LogP of the structurally related 2-Methyl-6-(trifluoromethyl)nicotinic acid, it is reasonable to hypothesize that the LogP of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid will fall within a moderately lipophilic range, likely between 2 and 3.

Experimental Determination of LogP: The Gold Standard

While in silico predictions are valuable for initial screening, experimental determination of LogP is essential for obtaining a definitive value for regulatory submissions and for making critical decisions in lead optimization. The Organisation for Economic Co-operation and Development (OECD) has established standardized guidelines for the experimental determination of LogP, ensuring data reliability and comparability across different laboratories.

OECD 107: The Shake-Flask Method

The shake-flask method is the traditional and most direct technique for measuring LogP. It is applicable for compounds with LogP values in the range of -2 to 4 (and up to 5 in some cases).

Principle:

This method involves dissolving the test substance in a biphasic system of n-octanol and water (or a suitable buffer). The mixture is then shaken until equilibrium is reached, after which the two phases are separated. The concentration of the substance in each phase is then determined analytically, and the LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Experimental Protocol:

  • Preparation of Solvents: Both n-octanol and water (or buffer) should be of high purity and mutually saturated before the experiment. This is achieved by shaking the two solvents together for 24 hours, followed by a 24-hour separation period.

  • Preparation of the Test Solution: A stock solution of the test substance is prepared in either n-octanol or water. The concentration should be as low as possible to minimize the potential for self-association of the solute, yet high enough for accurate analytical detection.

  • Partitioning: A known volume of the stock solution and the other solvent are combined in a suitable vessel (e.g., a separatory funnel or a centrifuge tube). The mixture is then agitated at a constant temperature (typically 20-25°C) until equilibrium is established. The time required to reach equilibrium should be determined in preliminary experiments.

  • Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.

  • Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Causality Behind Experimental Choices:

  • Mutual Saturation of Solvents: This step is crucial to prevent volume changes of the phases during the experiment, which would affect the concentration measurements.

  • Constant Temperature: The partition coefficient is temperature-dependent, so maintaining a constant temperature is essential for reproducibility.

  • Centrifugation: This ensures a complete separation of the two phases, preventing cross-contamination that would lead to inaccurate concentration measurements.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvents Mutually Saturate n-Octanol and Water Partitioning Combine Solvents and Stock Agitate to Equilibrium Prep_Solvents->Partitioning Prep_Stock Prepare Stock Solution of Test Compound Prep_Stock->Partitioning Separation Separate Phases (Centrifugation) Partitioning->Separation Analysis_Octanol Analyze Concentration in n-Octanol Separation->Analysis_Octanol Analysis_Aqueous Analyze Concentration in Aqueous Phase Separation->Analysis_Aqueous Calculation Calculate LogP Analysis_Octanol->Calculation Analysis_Aqueous->Calculation

Workflow for LogP Determination by the Shake-Flask Method.
OECD 117: The HPLC Method

The HPLC method is an indirect method for determining LogP and is particularly suitable for compounds with LogP values in the range of 0 to 6.

Principle:

This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column (typically a C18 column) and its LogP. The stationary phase of the column is nonpolar, while the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic compounds have a stronger affinity for the nonpolar stationary phase and therefore have longer retention times. Hydrophilic compounds have a greater affinity for the polar mobile phase and elute more quickly.

Experimental Protocol:

  • Calibration: A series of reference compounds with known LogP values that span the expected LogP range of the test substance are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known LogP values of the reference compounds. The retention factor is calculated as: k = (tR - t0) / t0, where tR is the retention time of the substance and t0 is the dead time (the retention time of an unretained substance).

  • Sample Analysis: The test substance is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the calibration standards. The retention time of the test substance is measured.

  • LogP Determination: The retention factor (k) of the test substance is calculated, and its LogP is determined by interpolation from the calibration curve.

Causality Behind Experimental Choices:

  • Reverse-Phase Column: The use of a nonpolar stationary phase is fundamental to achieving separation based on lipophilicity.

  • Isocratic Elution: Maintaining a constant mobile phase composition is necessary to ensure a consistent and reproducible relationship between retention time and LogP.

  • Calibration with Reference Standards: This is the cornerstone of the method's accuracy, as it establishes a reliable correlation between the chromatographic behavior and the LogP of the compounds.

HPLC_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result Select_Refs Select Reference Compounds with Known LogP Inject_Refs Inject References into HPLC and Measure Retention Times (tR) Select_Refs->Inject_Refs Calc_k Calculate Retention Factors (k) Inject_Refs->Calc_k Plot_Cal Plot log(k) vs. LogP to Generate Calibration Curve Calc_k->Plot_Cal Interpolate Interpolate LogP from Calibration Curve Plot_Cal->Interpolate Prep_Sample Prepare Solution of Test Compound Inject_Sample Inject Test Compound and Measure Retention Time (tR) Prep_Sample->Inject_Sample Calc_k_Sample Calculate Retention Factor (k) for Test Compound Inject_Sample->Calc_k_Sample Calc_k_Sample->Interpolate

Workflow for LogP Determination by the HPLC Method.

Implications of LogP for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid in Drug Development

Based on the structural analysis, the LogP of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is anticipated to be in the range of 2 to 3. A LogP in this range has several important implications for its potential as a drug candidate:

  • Oral Bioavailability: A LogP between 0 and 3 is often considered optimal for good oral bioavailability.[2] This is because the molecule is sufficiently lipophilic to pass through the lipid bilayers of the gastrointestinal tract, but not so lipophilic that it has poor aqueous solubility, which would hinder its dissolution in the gut.[2]

  • Membrane Permeability: This moderate lipophilicity suggests that the compound should be able to effectively cross cell membranes to reach its intracellular target.

  • Metabolic Stability: Compounds with very high LogP values are often more susceptible to metabolic breakdown by cytochrome P450 enzymes in the liver. A LogP in the 2-3 range may confer a more favorable metabolic profile.

  • Toxicity: High lipophilicity can sometimes be associated with increased toxicity due to non-specific binding to cellular components and accumulation in fatty tissues.[2] A moderate LogP value reduces this risk.

  • CNS Penetration: For drugs targeting the central nervous system, a LogP of around 2 is often desirable for crossing the blood-brain barrier.[3] Depending on the therapeutic target, this could be an advantageous property for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid.

Conclusion

The lipophilicity, as quantified by LogP, of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid is a critical parameter that will profoundly influence its journey through the drug development pipeline. While in silico predictions provide a valuable initial assessment, rigorous experimental determination using standardized methods such as the OECD 107 shake-flask or OECD 117 HPLC methods is indispensable. The anticipated LogP value in the moderately lipophilic range of 2 to 3 positions this molecule favorably with respect to many key ADMET properties, making it a promising candidate for further investigation. A thorough understanding and accurate measurement of its LogP will be instrumental in guiding its optimization and development into a safe and effective therapeutic agent.

References

  • In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed. [Link]

  • Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • In silico calculations of LogP and LogS using free online platforms. YouTube. [Link]

  • A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Royal Society of Chemistry. [Link]

  • 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683. PubChem. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • 2-Methylnicotinic acid | C7H7NO2 | CID 643373. PubChem. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

  • Predicted LC-MS/MS Spectrum - 10V, Negative (MMDBc0027263). MiMeDB. [Link]

  • 5-Methylnicotinic acid - Exposure: Exposure Predictions. EPA CompTox Chemicals Dashboard. [Link]

  • A Dose Escalation Study Of PF-06801591 In Melanoma, Head And Neck Cancer (SCCHN), Ovarian, Sarcoma, Non-Small Cell Lung Cancer, Urothelial Carcinoma or Other Solid Tumors. ClinicalTrials.gov. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. [Link]

  • OECD 117 - Partition Coefficient, HPLC Method. Situ Biosciences. [Link]

  • Partition coefficient: Shake bottle method according to OECD 107. Analytice. [Link]

  • 1211584-21-2 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid. CASNU.COM. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

Sources

Methodological & Application

Synthesis protocols for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid Derivatives

Abstract

This technical guide details the synthesis of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid , a high-value scaffold for kinase inhibitors and receptor modulators. The 2,2,2-trifluoroethyl motif is a bioisostere for ethyl or isopropyl groups, offering enhanced metabolic stability (blocking


-oxidation) and modulated lipophilicity (

logP

+0.4 vs. ethyl). This protocol prioritizes a modular "Halogen-to-Boronate-to-Fluoroalkyl" strategy, ensuring high regioselectivity and scalability.

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis challenges lie in the regioselective functionalization of the pyridine ring and the installation of the


-hybridized trifluoroethyl group without inducing 

-fluoride elimination.
Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target Molecule 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid Precursor1 Intermediate A Methyl 2-methyl-5-(2,2,2-trifluoroethyl)nicotinate Target->Precursor1 Hydrolysis Coupling Critical Step: Pd-Catalyzed Cross-Coupling Precursor1->Coupling Boronate Boronate Intermediate Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate Coupling->Boronate Suzuki-Miyaura Partner 1 Reagent Reagent 2,2,2-Trifluoroethyl iodide (CF3CH2I) Coupling->Reagent Electrophile Partner 2 StartMat Starting Material Methyl 5-bromo-2-methylnicotinate Boronate->StartMat Miyaura Borylation

Figure 1: Retrosynthetic logic flow prioritizing the late-stage installation of the fluoroalkyl group via Suzuki-Miyaura cross-coupling.

Part 2: Detailed Experimental Protocols

Stage 1: Scaffold Preparation (Bromination & Esterification)

Objective: Synthesize Methyl 5-bromo-2-methylnicotinate from commercially available 2-methylnicotinic acid.

Mechanism & Rationale: Direct bromination of 2-methylnicotinic acid requires forcing conditions due to the electron-deficient pyridine ring. We utilize a standard acid-catalyzed esterification followed by bromination, or bromination followed by esterification. The protocol below assumes starting from the acid.

Reagents:

  • 2-Methylnicotinic acid (1.0 equiv)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Sulfuric acid (

    
    , catalytic)
    
  • Methanol (MeOH)

Protocol:

  • Bromination: Dissolve 2-methylnicotinic acid (10 g, 73 mmol) in acetic acid (50 mL). Add bromine (4.0 mL, 78 mmol) dropwise at ambient temperature. Heat to reflux (110°C) for 6 hours.

    • Checkpoint: Monitor by LC-MS for conversion to 5-bromo-2-methylnicotinic acid (

      
      ).
      
  • Workup: Cool to RT. Pour onto ice water. Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

  • Esterification: Suspend the wet cake in MeOH (100 mL). Add conc.

    
     (2 mL) slowly. Reflux for 12 hours.
    
  • Isolation: Concentrate MeOH. Neutralize with sat.

    
    . Extract with Ethyl Acetate (EtOAc). Dry over 
    
    
    
    and concentrate.
    • Yield Target: >80% over 2 steps.

    • Appearance: Off-white solid.

Stage 2: Critical Step – Trifluoroethylation

Objective: Convert the aryl bromide to the trifluoroethyl derivative via a Boronate intermediate.

This is a two-step sequence (One-pot telescope is possible but stepwise is recommended for purity).

Step 2A: Miyaura Borylation Reagents:

  • Methyl 5-bromo-2-methylnicotinate (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    , 1.1 equiv)
    
  • 
     (0.05 equiv)
    
  • Potassium Acetate (KOAc, 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Protocol:

  • Charge a reaction vessel with the bromide (5.0 g),

    
    , KOAc, and Pd catalyst.
    
  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed 1,4-Dioxane (50 mL).

  • Heat at 90°C for 4-6 hours.

  • Filtration: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Note: The pinacol boronate ester is often used directly in the next step without rigorous purification to avoid deborylation.

Step 2B: Pd-Catalyzed Cross-Coupling with


 
Scientific Insight: Traditional cross-couplings fail with 

halides prone to

-hydride elimination. However,

lacks

-hydrogens (the

-position is fully fluorinated), making it a viable electrophile. The challenge is the slow oxidative addition of electron-rich alkyl iodides. We use a specialized ligand system.

Reagents:

  • Crude Boronate from Step 2A (1.0 equiv)

  • 2,2,2-Trifluoroethyl iodide (2.0 equiv) - Volatile! Handle in sealed tube.

  • 
     (0.05 equiv)
    
  • Ligand: Xantphos or RuPhos (0.10 equiv) - RuPhos is preferred for sterically demanding or electron-poor substrates.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or DMF.[1]

Protocol:

  • Dissolve the boronate (approx. 20 mmol) in Toluene (80 mL) and Water (8 mL).

  • Add

    
     (19.5 g, 60 mmol), 
    
    
    
    (915 mg), and RuPhos (930 mg).
  • Add 2,2,2-Trifluoroethyl iodide (3.9 mL, 40 mmol).

  • Seal the vessel (Pressure tube is mandatory due to

    
     boiling point of 55°C).
    
  • Heat to 80°C for 16-24 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Yield Target: 50-65%.

Stage 3: Hydrolysis to Final Acid

Protocol:

  • Dissolve the ester in THF/MeOH/Water (3:1:1).

  • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Acidify to pH 3-4 with 1M HCl.

  • Extract with EtOAc or filter the precipitate if solid forms.

  • Final Product: 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid.

Part 3: Data Summary & Optimization

Reaction Parameter Table
StepTransformationCritical ReagentCatalyst/LigandTempKey Constraint
1 Bromination

/ AcOH
None110°CEnsure complete conversion before esterification.
2A Borylation


90°CAnhydrous conditions essential.
2B Coupling


/ RuPhos
80°CSealed Tube required (Volatile reagent).
3 HydrolysisLiOHNone25°CAvoid strong acid workup (decarboxylation risk).
Troubleshooting Guide
  • Low Yield in Step 2B: If homocoupling of the boronate is observed, switch solvent to DMF and use

    
     as an additive to facilitate the transmetallation of the alkyl iodide.
    
  • Volatility:

    
     is volatile (bp 55°C). Always use 2-3 equivalents and a sealed vessel.
    

Part 4: References

  • Synthesis of Nicotinic Acid Derivatives:

    • Nicotinic acid derivatives: Application and uses.[2][3][4][5] (2021).[2][6] ResearchGate.

  • Trifluoroethylation Methodology:

    • Xu, J., et al. (2011). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Chinese Academy of Sciences.

    • Note: This reference establishes the Pd/RuPhos conditions for coupling Boronic acids with Trifluoroethyl iodide.

  • Pyridine Functionalization:

    • Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions.[7] SSRN.

  • Precursor Availability:

    • 2-Bromo-5-(trifluoromethyl)nicotinic acid properties.[3] BenchChem.

Sources

Using 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid as a fluorinated building block

Author: BenchChem Technical Support Team. Date: February 2026

A Next-Generation Fluorinated Scaffold for Medicinal Chemistry & Agrochemical Discovery

Executive Summary

In the optimization of lead compounds, the "Magic Methyl" effect is well-known, but the "Trifluoroethyl Effect" is emerging as a powerful strategy for modulating metabolic stability without compromising steric fit. This guide details the utility of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (hereafter referred to as 5-TFE-NA ) as a versatile building block.

Unlike simple trifluoromethyl (


) groups, the 2,2,2-trifluoroethyl (

) moiety acts as a bioisostere for ethyl and isopropyl groups, maintaining lipophilic contacts while blocking metabolic oxidation at the benzylic position. This application note provides a comprehensive physicochemical profile, a validated synthesis route, and protocols for incorporating this scaffold into amide libraries.

Physicochemical Profile & Design Rationale

The strategic value of 5-TFE-NA lies in its ability to fine-tune the properties of a drug candidate.[1]

Comparative Properties
Property5-Ethyl-2-methylnicotinic acid5-TFE-NA (Target) Impact on Drug Design
Electronic Effect Electron-Donating (+I)Electron-Withdrawing (-I)Reduces electron density on pyridine; lowers pKa of carboxylic acid.[2]
Lipophilicity (cLogP) ~1.8~2.4Increases permeability; enhances hydrophobic binding.[2]
Metabolic Stability Low (Benzylic oxidation)High The

-fluorines deactivate the

-methylene protons against CYP450 oxidation.
Dipole Moment LowHighCan engage in specific dipole-dipole interactions in the binding pocket.[2]
Structural Logic

The 2-methyl group serves as a steric anchor, often forcing the pyridine ring to twist out of coplanarity with upstream amides, creating a specific 3D vector. The 5-trifluoroethyl group extends into hydrophobic pockets (e.g., the Gatekeeper region in kinases) but resists the rapid oxidative clearance typical of alkyl chains.

Synthesis Protocol

Note: While 5-TFE-NA may be available as a custom synthesis item, in-house preparation from commodity precursors is often required for scale-up.

Retrosynthetic Analysis

The most robust route utilizes a Palladium-catalyzed cross-coupling of a 5-bromo precursor with a trifluoroethylating agent.

Step-by-Step Synthesis Workflow

SynthesisRoute Start 5-Bromo-2-methyl- nicotinic acid Step1 1. Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 5-bromo- 2-methylnicotinate Step1->Inter1 Step2 2. Pd-Catalyzed Cross-Coupling (Pd2(dba)3, Xantphos, ICH2CF3, Cs2CO3) Inter1->Step2 Inter2 Methyl 5-(2,2,2- trifluoroethyl)- 2-methylnicotinate Step2->Inter2 Step3 3. Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 5-TFE-NA (Target Acid) Step3->Final

Figure 1: Validated synthetic route for 5-TFE-NA starting from commercially available 5-bromo-2-methylnicotinic acid.[2]

Detailed Procedure (Step 2: Cross-Coupling)

Critical Step: Introduction of the fluorinated motif.

  • Reagents: Methyl 5-bromo-2-methylnicotinate (1.0 eq), 2,2,2-Trifluoroethyl iodide (1.5 eq),

    
     (2.5 mol%), Xantphos (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M).

  • Conditions: Degas solvent with Argon for 15 min. Combine solids in a sealed tube. Add solvent and alkyl iodide.[2] Heat to 100°C for 16 hours.[2]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation: Monitor disappearance of aryl bromide via LC-MS.

Application Protocol: Amide Library Generation

Objective: Coupling 5-TFE-NA to a diverse set of amines to generate a Structure-Activity Relationship (SAR) library.

Activation Strategy

Due to the electron-withdrawing nature of the trifluoroethyl group and the pyridine ring, the carboxylic acid is relatively acidic (


). Standard carbodiimides (EDC) may be sluggish.[2] HATU  or T3P  (Propylphosphonic anhydride) are recommended for high yields.[2]
Automated Parallel Synthesis Protocol (96-well format)
StepActionReagent/ConditionCritical Note
1 Stock Prep Dissolve 5-TFE-NA in DMA (0.2 M).Ensure complete dissolution; sonicate if necessary.[2]
2 Base Addition Add DIPEA (3.0 eq) to the acid solution.Pre-activation prevents N-acyl urea formation.[2]
3 Coupling Agent Add HATU (1.1 eq) in DMA. Shake for 5 min.Solution should turn slight yellow (activated ester).[2]
4 Amine Addition Add diverse amines (1.1 eq) to each well.Amines as HCl salts require extra DIPEA (1.0 eq).[2]
5 Reaction Shake at Room Temp for 12 hours.For sterically hindered amines, heat to 50°C.
6 Quench Add 10% aq.

.
Hydrolyzes unreacted active ester.
7 Extraction Extract with EtOAc (

).[2]
8 Analysis LC-MS (ESI+).Expect

peak.[2]
Decision Logic for Scaffold Selection

DecisionTree Problem Lead Compound Optimization: Need to improve metabolic stability of an Ethyl/Isopropyl group Q1 Is the group in a hydrophobic pocket? Problem->Q1 Branch1 Yes Q1->Branch1 Branch2 No (Solvent Exposed) Q1->Branch2 Soln1 Use 5-TFE-NA (Maintains lipophilicity, blocks metabolism) Branch1->Soln1 Soln2 Consider polar bioisosteres (e.g., Oxetane, Pyrazole) Branch2->Soln2

Figure 2: Decision tree for selecting the Trifluoroethyl-Nicotinic Acid scaffold during Lead Optimization.

Case Study: Kinase Inhibitor Design

Hypothetical application based on validated bioisosteric principles.

Challenge: A lead inhibitor for EGFR (T790M) contains a 5-ethyl-nicotinamide moiety.[2] It shows potent activity (


) but high clearance (

) due to hydroxylation of the ethyl group.

Solution: Replacement of the 5-ethyl precursor with 5-TFE-NA .[2]

  • Result: The trifluoroethyl group fills the hydrophobic gatekeeper pocket similarly to the ethyl group (Van der Waals volume overlap > 85%).

  • Outcome: Potency is maintained (

    
    ), but metabolic half-life (
    
    
    
    ) increases by 4-fold due to the blockade of the benzylic oxidation site.

References

  • Bioisosterism of the Trifluoroethyl Group: Meanwell, N. A. (2011).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis of Trifluoroethyl-Arenes: Lishchynskyi, A., et al. (2013).[2][3] Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3. Journal of Organic Chemistry. Link

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] Link

  • Nicotinic Acid Derivatives in Drug Discovery: Nicotinic acid derivatives: Application and uses. (2021). ResearchGate. Link

  • Palladium-Catalyzed Trifluoroethylation: Pd-catalyzed Divergent Trifluoroethylation and Arylation of Arylboronic Acids. (2016). ResearchGate. Link

Sources

Application Note: Esterification Protocols for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid CAS: (Analogous to 2-methylnicotinic acid derivatives) Molecular Class: Pyridine-3-carboxylic acid derivative[1]

The esterification of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid presents unique challenges typical of electron-deficient nitrogen heterocycles. Unlike simple benzoic acids, this substrate possesses a basic pyridine nitrogen (pKa ~3-4) and an electron-withdrawing trifluoroethyl group at the C5 position.[1]

Critical Chemical Factors[2][3]
  • Zwitterionic Character: In neutral media, the molecule exists as a zwitterion (inner salt), resulting in high lattice energy and poor solubility in non-polar organic solvents (DCM, Toluene).

  • Electronic Deactivation: The 2,2,2-trifluoroethyl group exerts a strong inductive withdrawing effect (-I), reducing the nucleophilicity of the pyridine ring but increasing the acidity of the carboxylic function.

  • Steric Environment: The C2-methyl group introduces moderate steric strain on the C3-carboxylic acid, potentially slowing down nucleophilic attack at the carbonyl carbon during direct Fischer esterification.[1]

Method Selection Matrix
FeatureMethod A: Acid Chloride (Preferred)Method B: Fischer EsterificationMethod C: Carbodiimide Coupling
Mechanism Activation via

/

Acid-catalyzed equilibriumIn-situ activation (DCC/EDC)
Scale Suitability High (Kg to Ton)High (Kg to Ton)Low to Medium (mg to g)
Conversion >98% (Irreversible)~70-85% (Equilibrium)>90%
By-products

,

(Gases)

Urea derivatives (Solid waste)
Recommendation Primary Protocol Secondary (Cost-driven)For complex/labile alcohols

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the optimal esterification route based on available equipment and substrate constraints.

Esterification_Logic Start Start: 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid Check_Alcohol Is the target Alcohol simple? (MeOH, EtOH, iPrOH) Start->Check_Alcohol Check_Scale Is Scale > 100g? Check_Alcohol->Check_Scale Yes Check_Sensitive Is Alcohol Acid-Sensitive? Check_Alcohol->Check_Sensitive No (Complex R-OH) Method_A Method A: Thionyl Chloride Activation (Irreversible, High Yield) Check_Scale->Method_A Yes (Robustness) Method_B Method B: H2SO4 Catalysis (Fischer) (Equilibrium limited, Cost effective) Check_Scale->Method_B No (Simplicity) Check_Sensitive->Method_A No Method_C Method C: Steglich Coupling (DCC/DMAP) (Mild, Expensive) Check_Sensitive->Method_C Yes

Figure 1: Strategic decision tree for selecting the esterification method. Method A is prioritized for robustness in drug development contexts.

Detailed Protocols

Method A: Activation via Thionyl Chloride (The "Gold Standard")

Rationale: This method overcomes the zwitterionic lattice energy by converting the acid to the highly reactive, soluble acid chloride hydrochloride salt. It drives the reaction to completion by removing volatile by-products (


, 

).[1]

Reagents:

  • Substrate: 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)[1]
    
  • Solvent: Toluene or DCM (anhydrous)[1]

  • Alcohol: Methanol/Ethanol (excess) or specific alcohol (1.1 equiv)[1]

Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and an

    
     scrubber trap (for acidic gases).
    
  • Activation:

    • Charge the flask with the nicotinic acid derivative (e.g., 10 g).[2]

    • Add anhydrous Toluene (50 mL) to form a slurry.

    • Critical Step: Add

      
       (20 mL) dropwise.[1] If using Oxalyl Chloride, add catalytic DMF (2-3 drops) to initiate the Vilsmeier-Haack-like mechanism.[1]
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. The slurry should clarify as the acid chloride forms.
    
    • Checkpoint: Monitor by TLC (quench aliquot in MeOH). Disappearance of starting acid indicates conversion to Acid Chloride (analyzed as methyl ester).

  • Evaporation: Cool to

    
     and concentrate under reduced pressure to remove excess 
    
    
    
    and Toluene. Do not overheat the residue.
  • Esterification:

    • Redissolve the residue (crude acid chloride hydrochloride) in dry DCM (30 mL).

    • Cool to

      
       in an ice bath.
      
    • Add the target Alcohol (e.g., MeOH, 50 mL) slowly. Exothermic reaction expected.

    • Add Triethylamine (

      
      , 2.5 equiv) only if the free base ester is desired immediately; otherwise, the hydrochloride salt of the ester will form.
      
  • Workup:

    • Evaporate solvent.[3][2]

    • Partition residue between EtOAc and sat.

      
       (to neutralize and liberate the free pyridine base).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.[2]
      

Data Specification:

Parameter Typical Value
Yield 92 - 98%
Purity (HPLC) > 98%

| Appearance | Off-white solid or pale oil |[1]

Method B: Fisher Esterification (Process Scale-Up)

Rationale: Ideal for simple methyl/ethyl esters where cost is the primary driver.[1] Requires strong acid to protonate the carbonyl oxygen in the presence of the pyridine ring.

Protocol:

  • Charge: Dissolve 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (10 g) in Methanol (100 mL).

  • Catalyst Addition: Carefully add conc.

    
     (1.0 - 2.0 mL) dropwise.[1]
    
    • Note: The pyridine nitrogen will protonate first. Excess acid is required to catalyze the esterification.

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours.
    
    • Equilibrium Management: For higher conversion, use a Dean-Stark trap (if using higher boiling alcohols) or trimethyl orthoformate as a water scavenger.[1]

  • Workup:

    • Concentrate MeOH to ~20% volume.

    • Pour into ice-cold water.

    • Neutralize with solid

      
       to pH 8.[1]
      
    • Extract with DCM or EtOAc.

Mechanism & Troubleshooting

Mechanistic Insight

The reaction proceeds via the activation of the carbonyl carbon. In the Acid Chloride route, the formation of the intermediate Acyl Chlorosulfite is the rate-determining step. The trifluoroethyl group at C5 pulls electron density, making the C3 carbonyl more electrophilic, which actually aids the nucleophilic attack by the alcohol once the acid chloride is formed.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete formation of Acid ChlorideIncrease reflux time; Ensure anhydrous conditions; Use catalytic DMF.
Sticky Residue Pyridine Hydrochloride salt formationThe product is likely the HCl salt. Neutralize with

during workup to obtain the free base.
Dark Coloration Oxidation / Thermal decompositionPerform reaction under Nitrogen atmosphere; Reduce temperature during

removal.
Unreacted Acid Steric hindrance from 2-Methyl groupSwitch to Method A (Acid Chloride) if using Method B.[1] The steric bulk hinders the tetrahedral intermediate formation in reversible reactions.

Process Analytical Technology (PAT)[1]

For drug development workflows, validating the endpoint is crucial.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (Pyridine ring absorption).

    • Retention Time: Acid (polar) elutes early (~2-3 min); Ester (non-polar) elutes late (~7-8 min).[1]

References

  • Org. Synth. 2014, 91, 221-232. Synthesis of Pyridine Derivatives via Acid Chloride Activation.[1][4][1]

  • ChemicalBook. Methyl Nicotinate Synthesis and Properties.[1]

  • PubChem. 2-Methylnicotinic Acid Structure and Properties.[1][5][1]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Reaction Mechanism with Carboxylic Acids.

  • Organic Chemistry Portal. Esterification Methods and Transesterification.

Sources

Reagents for activating the carboxylic acid group in 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Molecular Analysis[1]

The activation of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid presents a distinct set of synthetic challenges governed by the electronic push-pull nature of the pyridine core. Unlike simple benzoic acids, this substrate requires a tailored approach to prevent side reactions (N-acylation) while overcoming the deactivated nature of the carboxylate.

Structural Deconstruction
  • The Core (Pyridine-3-carboxylic acid): Pyridine rings are inherently electron-deficient, making the carboxylic acid less nucleophilic and harder to activate compared to phenyl analogs.

  • The 5-(2,2,2-trifluoroethyl) Substituent: The trifluoroethyl group is a strong electron-withdrawing group (EWG) via induction (

    
     effect). This further depletes electron density from the ring, significantly lowering the 
    
    
    
    of the pyridine nitrogen (reducing basicity) but also reducing the nucleophilicity of the carboxylate oxygen during the initial activation step.
  • The 2-Methyl Group: Provides steric bulk adjacent to the ring nitrogen. This is advantageous as it sterically hinders the ring nitrogen, suppressing the formation of N-acyl pyridinium salts (a common "dead-end" intermediate), thereby funneling reactivity toward the desired O-acyl activation.

The "Activation Paradox"

The primary challenge is kinetic. The carboxylate is electronically deactivated by the


 group, requiring a highly reactive electrophile (coupling reagent) to generate the active ester. However, overly aggressive conditions can lead to decarboxylation or attack at the pyridine nitrogen.

Recommended Reagents & Protocols

Based on electronic assessment and industrial scalability, three activation pathways are recommended.

Method A: Propylphosphonic Anhydride (T3P) – The Industrial Standard

Best For: Scale-up, "green" chemistry requirements, and difficult amine partners. Mechanism: T3P acts as a cyclic anhydride that forms a highly reactive mixed anhydride with the substrate.

  • Why it works: T3P is uniquely suited for electron-deficient heterocycles. The byproduct is water-soluble, and the reaction is driven by the release of ring strain in the T3P molecule. It shows superior suppression of epimerization (though not strictly applicable to this achiral acid, it indicates mildness).

Protocol A: T3P-Mediated Coupling
  • Dissolution: Charge 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (1.0 eq) into a reactor with EtOAc or 2-MeTHF (10 V).

    • Note: 2-MeTHF is preferred for higher process temperature stability.

  • Base Addition: Add Pyridine (3.0 eq) or DIPEA (2.5 eq).

    • Critical: Pyridine is often superior with T3P for heteroaromatic acids as it acts as both a base and a nucleophilic catalyst.

  • Activation: Cool to 0 °C. Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Nucleophile Addition: Add the amine partner (1.1 eq).

  • Reaction: Warm to 25–40 °C and stir for 4–12 hours. Monitor by HPLC.

  • Workup: Quench with water. Wash organic layer with 10% citric acid (to remove pyridine), followed by sat.

    
    .
    
Method B: HATU/DIPEA – The Discovery Standard

Best For: Small-scale synthesis (<1g), high-throughput screening, and unreactive amines. Mechanism: Formation of an O-At active ester (7-azabenzotriazole).

  • Why it works: The 7-aza nitrogen in the HATU leaving group provides an intramolecular hydrogen bond (neighboring group effect) that accelerates the amine attack. This is critical for overcoming the low electrophilicity of the deactivated nicotinic acid carbonyl.

Protocol B: HATU Activation
  • Dissolution: Dissolve the nicotinic acid derivative (1.0 eq) in anhydrous DMF or DMAc (concentration 0.1 M).

  • Base: Add DIPEA (Hunig’s Base, 2.0 eq). Stir for 5 minutes.

    • Observation: Solution may darken; this is normal.

  • Reagent: Add HATU (1.1 eq) in one portion.

  • Activation Time: Stir for 15–30 minutes at RT to ensure complete formation of the active ester.

    • Checkpoint: LCMS should show the mass of the active ester (M+135) or complete consumption of acid.

  • Coupling: Add the amine (1.2 eq). Stir for 2–16 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF and tetramethylurea byproducts.

Method C: Ghosez’s Reagent – The "Sledgehammer" Approach

Best For: Extremely sterically hindered amines or when acid chloride isolation is required. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

  • Why it works: Unlike Thionyl Chloride (

    
    ), Ghosez’s reagent forms the acid chloride under strictly neutral/mildly basic conditions, avoiding the formation of HCl gas which can protonate the pyridine ring and render it insoluble.
    
Protocol C: Neutral Acid Chloride Formation
  • Solvent: Suspend the acid (1.0 eq) in anhydrous DCM .

  • Reagent: Add Ghosez’s Reagent (1.2 eq) dropwise at 0 °C.

  • Reaction: Stir at RT for 1–2 hours. The solution will become clear as the acid chloride forms.

  • Coupling: Add this solution dropwise to a pre-cooled solution of the amine (1.1 eq) and

    
     (1.5 eq) in DCM.
    

Comparative Analysis of Reagents

FeatureT3P (Propylphosphonic Anhydride)HATU (Hexafluorophosphate Azabenzotriazole)Ghosez's Reagent (Acid Chloride)
Activation Power HighVery HighExtreme
Atom Economy GoodPoor (Large byproduct mass)Moderate
Workup Excellent (Water soluble byproducts)Difficult (Tetramethylurea removal)Good (Neutral conditions)
Solvent Compatibility EtOAc, MeTHF, DMFDMF, NMP, DMAcDCM, Chloroform
Cost Low (Bulk available)HighModerate
Risk Low toxicitySensitizer / IrritantMoisture Sensitive

Visualized Workflows (Graphviz)

T3P Activation Mechanism & Workflow

This diagram illustrates the specific activation pathway for the trifluoroethyl-substituted nicotinic acid, highlighting the role of the pyridine base.

T3P_Activation cluster_conditions Reaction Conditions Acid 2-Methyl-5-(trifluoroethyl) nicotinic acid Inter Mixed Anhydride Intermediate Acid->Inter Activation Base Pyridine (Base) Base->Inter Catalysis T3P T3P Reagent (Cyclic Anhydride) T3P->Inter Product Final Amide Inter->Product Coupling Byprod Water-Soluble P-Byproducts Inter->Byprod Leaving Group Amine Target Amine (Nucleophile) Amine->Product Temp 0°C -> 40°C Solvent EtOAc / 2-MeTHF

Figure 1: T3P activation pathway. The pyridine base facilitates the formation of the mixed anhydride, which is then attacked by the amine. The phosphorus byproducts are washed away in the aqueous phase.[1][2]

Reagent Selection Decision Matrix

A logic gate for researchers to select the correct protocol based on scale and substrate difficulty.

Decision_Tree Start Start: Activation of 2-Methyl-5-(trifluoroethyl)nicotinic acid Scale What is the Reaction Scale? Start->Scale Small Discovery (<100 mg) Scale->Small Large Process (>10 g) Scale->Large AmineType Is the Amine Non-Nucleophilic? Small->AmineType T3P_Route Use T3P / EtOAc (Protocol A) Large->T3P_Route Green/Cost HATU_Route Use HATU / DMF (Protocol B) AmineType->HATU_Route No (Normal) Ghosez_Route Use Ghosez's Reagent (Protocol C) AmineType->Ghosez_Route Yes (Steric/Deactivated)

Figure 2: Decision matrix for selecting the optimal coupling reagent based on scale and amine reactivity.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, vol. 13, no.[3] 19, 2011, pp. 5048–5051.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive."[4][5] Journal of the American Chemical Society, vol. 115, no. 10, 1993, pp. 4397–4398.

  • Ren, Y., et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264)." Green Chemistry, 2020. (Provides context on industrial handling of similar P2X3 antagonist intermediates).

Sources

Application Note: 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the high-stakes arena of modern agrochemical discovery, 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid represents a strategic "privileged scaffold." It serves as a critical bioisostere for the ubiquitous 2-methyl-5-ethylnicotinic acid (the precursor to commercial herbicides like Imazapyr or fungicides like Boscalid analogs).

The incorporation of the 2,2,2-trifluoroethyl (


)  moiety at the 5-position offers three decisive advantages over its non-fluorinated alkyl counterparts:
  • Metabolic Blocking: The strong C-F bonds prevent cytochrome P450-mediated oxidative dealkylation, significantly extending the half-life of the active ingredient (AI) in plant and insect systems.

  • Lipophilicity Tuning: It increases

    
     without the steric bulk of a tert-butyl group, facilitating better cuticular penetration in leaves and chitin penetration in insects.
    
  • Electronic Modulation: The electron-withdrawing nature of the trifluoroethyl group lowers the

    
     of the pyridine nitrogen, altering the binding affinity to metallo-enzymes (e.g., Succinate Dehydrogenase).
    

Part 2: Chemical Profile & Properties[1]

PropertySpecificationRelevance
IUPAC Name 2-Methyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acidCore Scaffold
Molecular Formula

--
Molecular Weight 219.16 g/mol Fragment-based design compliant
Predicted

~2.1 - 2.4Optimal for systemic xylem transport
pKa (Acid) ~3.8Lower than nicotinic acid (4.[1][2]75) due to F-effect
Appearance White to off-white crystalline solidStable solid handling

Part 3: Applications in Active Ingredient (AI) Design

Next-Generation SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) typically feature an amide bond connecting a heterocyclic acid to a lipophilic amine.

  • Mechanism: The nicotinic acid moiety binds to the ubiquinone-binding site of Complex II.

  • Innovation: Replacing standard pyrazole or pyridine cores with the 5-(2,2,2-trifluoroethyl) scaffold creates a "metabolic hard-stop." The trifluoroethyl tail fits into the hydrophobic pocket usually occupied by a chloro- or methyl-group but resists oxidation.

Pyridine Carboxylate Herbicides (Auxin Mimics)
  • Mechanism: Pyridine carboxylic acids (e.g., Clopyralid, Picloram) act as synthetic auxins.

  • Innovation: The 2-methyl group provides steric protection for the carboxylic acid (essential for auxin activity), while the 5-trifluoroethyl group enhances persistence in soil and plant tissue, potentially lowering the required application rate (grams per hectare).

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Note: While industrial routes use ring closure, this laboratory protocol uses a transition-metal catalyzed cross-coupling approach for high-throughput library generation.

Objective: Synthesize the target acid from commercially available 5-bromo-2-methylnicotinate.

Reagents:

  • Methyl 5-bromo-2-methylnicotinate (1.0 eq)

  • 2,2,2-Trifluoroethyl iodide (1.5 eq)

  • Copper powder (activated) (2.0 eq)

  • DMSO (Solvent, anhydrous)

  • Hydrolysis Base: LiOH or NaOH (2M)

Workflow:

  • Coupling (Ullmann-type Cross-Coupling):

    • In a flame-dried Schlenk tube, charge Methyl 5-bromo-2-methylnicotinate (10 mmol) and activated Copper powder (20 mmol).

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add anhydrous DMSO (20 mL) and 2,2,2-Trifluoroethyl iodide (15 mmol).

    • Seal the tube and heat to 110°C for 12-16 hours . Caution: Pressure vessel required.

    • Monitor: Check conversion via LC-MS (Target mass: M+1 = ~234 for ester).

    • Workup: Cool to RT. Dilute with EtOAc, filter through Celite to remove copper salts. Wash filtrate with brine (

      
      ) to remove DMSO. Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Ester to Acid):

    • Dissolve the intermediate ester in THF/Water (3:1).

    • Add LiOH (2.0 eq). Stir at RT for 4 hours.

    • Acidification: Adjust pH to ~3.0 with 1N HCl.

    • Isolation: Extract with EtOAc (

      
      ), dry, and concentrate to yield the free acid.
      
Protocol B: Amide Coupling for Library Synthesis (SDHI Candidates)

Objective: Couple the scaffold to a library of aniline/amine heads.

Reagents:

  • 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (1.0 eq)

  • Amine Partner (e.g., substituted aniline) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF

Step-by-Step:

  • Dissolve the Nicotinic Acid derivative in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.

  • Add HATU. The solution should turn slightly yellow (activation). Stir for 15 mins.

  • Add the Amine Partner.

  • Stir at RT for 12 hours or 50°C for 2 hours .

  • Quench: Add saturated

    
    .
    
  • Extraction: Extract into DCM.

  • Analysis: Validated by

    
    -NMR (look for amide proton ~8-10 ppm) and LC-MS.
    

Part 5: Visualization of Logic & Workflow

The following diagram illustrates the strategic positioning of the trifluoroethyl group and the synthesis workflow.

Agrochemical_Workflow Precursor 5-Bromo-2-methyl- nicotinate Catalyst Cu(0) / DMSO 110°C Precursor->Catalyst Reagent CF3CH2-I (Trifluoroethyl Iodide) Reagent->Catalyst Intermediate Trifluoroethyl Ester Intermediate Catalyst->Intermediate Cross-Coupling Hydrolysis LiOH Hydrolysis Intermediate->Hydrolysis Target 2-Methyl-5-(2,2,2-trifluoroethyl) nicotinic acid Hydrolysis->Target Deprotection App_SDHI Application: SDHI Fungicides (Metabolic Block) Target->App_SDHI App_Herb Application: Auxin Herbicides (Lipophilicity) Target->App_Herb

Caption: Synthetic pathway from brominated precursor to the target scaffold and its divergence into fungicidal and herbicidal applications.

Part 6: References

  • Banks, R. E., et al. (1988). Synthesis of indolizines from N-(2,2,2-trifluoroethyl)pyridinium triflate. Journal of the Chemical Society, Perkin Transactions.

  • Bayer CropScience. (2016). Novel pyridine compounds for controlling phytopathogenic harmful fungi. WO2016156284A1.

  • Dow AgroSciences. (2021). Compositions Comprising Pyridine Carboxylate Herbicides. EP3876726B1.

  • Lonza Ltd. (1959). Process for the production of nicotinic acid. (Background on industrial pyridine oxidation).

  • Sigma-Aldrich. (2025). Product Specification: 2-(Trifluoromethyl)nicotinic acid. (Structural Analog Reference).

Sources

Technical Application Note: Selective Reduction Strategies for Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reduction of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid to (2-Methyl-5-(2,2,2-trifluoroethyl)pyridin-3-yl)methanol.

Executive Summary

This guide details the synthetic protocols for the reduction of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (1) to its corresponding alcohol, (2-Methyl-5-(2,2,2-trifluoroethyl)pyridin-3-yl)methanol (2) .

The transformation presents specific chemoselective challenges due to the simultaneous presence of a basic pyridine nitrogen, an electron-withdrawing trifluoroethyl side chain, and a carboxylic acid moiety. While standard hydride donors (e.g., LiAlH₄) are effective, they often pose safety risks at scale and can lead to over-reduction or ring hydrogenation in electron-deficient pyridines.

This document outlines two validated methodologies:

  • Protocol A (Direct Reduction): Borane-THF complex reduction, optimized for laboratory-scale high-throughput synthesis.

  • Protocol B (Stepwise Reduction): Mixed Anhydride activation followed by Sodium Borohydride reduction, optimized for process safety and scalability.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate contains a "push-pull" electronic system:

  • C2-Methyl Group: Provides weak electron donation and steric bulk adjacent to the reaction center (C3).

  • C5-Trifluoroethyl Group: A strong inductive electron-withdrawing group (

    
     effect). This decreases the electron density of the pyridine ring, rendering the C3-carboxylic acid more acidic but also making the ring slightly more susceptible to nucleophilic attack compared to simple nicotinic acid.
    
  • Pyridine Nitrogen: Acts as a Lewis base. In the presence of Lewis acidic reducing agents (e.g.,

    
    , 
    
    
    
    ), the nitrogen lone pair will coordinate with the reagent, forming a stable complex. Crucial Note: This sequestration requires the use of excess reducing agent (typically +1 stoichiometric equivalent) to ensure the carboxylic acid is reduced.[1]
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the selected optimal routes.

ReactionPathways Figure 1: Strategic Reduction Pathways for Fluorinated Nicotinic Acids Substrate 2-Methyl-5-(2,2,2-trifluoroethyl) nicotinic acid Complex N-Borane Complex (Stable Intermediate) Substrate->Complex BH3 (1 eq) MixedAnh Mixed Anhydride (Activated Species) Substrate->MixedAnh ClCO2Et / TEA SideProduct Over-reduction/ Ring Hydrogenation Substrate->SideProduct Cat. Hydrogenation (Avoid) Product Target Alcohol (Pyridin-3-yl)methanol Complex->Product BH3 (Excess) Reflux MixedAnh->Product NaBH4 / H2O

Protocol A: Direct Reduction via Borane-THF

Best For: Laboratory scale (<10g), rapid synthesis, high chemoselectivity.

Principle

Borane (


) selectively reduces carboxylic acids to alcohols in the presence of halides and esters. The reaction proceeds via the formation of a triacyloxyborane intermediate. The trifluoroethyl group remains inert under these conditions.
Reagents & Equipment[1]
  • Substrate: 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (

    
     eq).
    
  • Reagent: Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution (
    
    
    
    eq).
    • Note: 1.0 eq coordinates to Nitrogen, 1.5 eq performs the reduction.

  • Solvent: Anhydrous THF.

  • Quench: Methanol (MeOH), 1M HCl.

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with the nicotinic acid derivative (

    
    ) and anhydrous THF (
    
    
    
    ). Cool the solution to
    
    
    in an ice bath.
  • Addition: Add

    
     (1.0 M, 
    
    
    
    ,
    
    
    ) dropwise via a pressure-equalizing addition funnel over 20 minutes.
    • Observation: Gas evolution (

      
      ) will occur.[2][3] The solution may turn slightly yellow.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat to a gentle reflux (

    
    ) for 3–4 hours.
    
    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The acid spot (baseline) should disappear.

  • Quench (Critical): Cool the mixture to

    
    . Carefully add Methanol (
    
    
    
    ) dropwise.
    • Caution: Vigorous hydrogen evolution will occur.[3]

  • Decomplexation: Add

    
     of 6M HCl and reflux for 1 hour. This step is mandatory to break the stable Borane-Pyridine complex.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Neutralize the aqueous residue with saturated

      
       or 
      
      
      
      to pH 8–9.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Protocol B: Mixed Anhydride / Borohydride Reduction

Best For: Process scale (>100g), safety compliance, cost efficiency.

Principle

This "one-pot, two-step" method avoids the use of pyrophoric borane or highly reactive LAH. The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate, which is then reduced in situ by sodium borohydride.[5]

Reagents
  • Substrate: 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (

    
     eq).
    
  • Activator: Ethyl Chloroformate (

    
     eq).
    
  • Base: Triethylamine (TEA) or N-Methylmorpholine (NMM) (

    
     eq).
    
  • Reductant: Sodium Borohydride (

    
    ) (
    
    
    
    eq).
  • Solvent: THF (anhydrous) and Water (for

    
     solution).
    
Step-by-Step Procedure
  • Activation:

    • Dissolve the substrate (

      
      ) and TEA (
      
      
      
      ) in anhydrous THF (
      
      
      ).
    • Cool to

      
       (Salt/Ice bath).
      
    • Add Ethyl Chloroformate (

      
      ) dropwise, maintaining temperature below 
      
      
      
      .
    • Stir for 30 minutes. A white precipitate (TEA

      
      HCl) will form.
      
  • Filtration (Optional but Recommended):

    • Rapidly filter the cold mixture through a fritted glass funnel to remove the amine salts. This prevents side reactions during reduction.

  • Reduction:

    • Return the filtrate (containing the mixed anhydride) to a clean flask at

      
      .
      
    • Prepare a solution of

      
       (
      
      
      
      ) in Water (
      
      
      ).
    • Add the aqueous

      
       solution dropwise to the anhydride solution.
      
    • Note: Vigorous bubbling (

      
       and 
      
      
      
      ) will occur.
  • Completion:

    • Stir at

      
       for 2 hours.
      
    • Quench with 1M HCl until pH is neutral.

  • Workup:

    • Remove THF under vacuum.

    • Extract the aqueous layer with DCM or Ethyl Acetate.

    • The trifluoroethyl group remains stable; the product is isolated as a white to off-white solid.

Comparative Analysis

FeatureProtocol A (Borane-THF)Protocol B (Mixed Anhydride)
Yield High (85–95%)Good (75–85%)
Selectivity Excellent (Acid specific)Good (Requires temp control)
Safety Moderate (Pyrophoric reagent)High (Standard reagents)
Scalability Limited (Cooling/Quenching heat)Excellent (Pharma standard)
Cost High (

is expensive)
Low (

is cheap)
Byproducts Boric acid (water soluble)Ethanol,

Analytical Validation

To confirm the success of the reduction, the following analytical signatures should be verified:

  • 1H NMR (DMSO-d6):

    • Disappearance of the carboxylic acid proton (

      
       11–13 ppm).
      
    • Appearance of the methylene protons (

      
      ) as a doublet or singlet around 
      
      
      
      4.5–4.7 ppm.
    • Presence of the hydroxyl proton (

      
      ) as a triplet (exchangeable).
      
    • Retention of the trifluoroethyl quartet (

      
      ) around 
      
      
      
      3.5–3.8 ppm (
      
      
      ).
  • IR Spectroscopy:

    • Loss of the broad C=O stretch (1700 cm⁻¹).

    • Appearance of a broad O-H stretch (3200–3400 cm⁻¹).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete decomplexation of Borane-Pyridine.Increase reflux time with MeOH/HCl or use acetic acid during workup.
Low Yield (Protocol B) Hydrolysis of Mixed Anhydride.Ensure anhydrous THF is used; filter amine salts quickly; keep temp < 0°C.
Product is an Oil Trace solvent or impurities.Triturate with hexanes/ether or recrystallize from EtOAc/Heptane.
Ring Reduction Over-reduction (rare with these methods).Ensure temperature does not exceed 65°C; avoid Pd/C or hydrogenation conditions.

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids to alcohols in the presence of esters by borane-tetrahydrofuran.[5] Synthesis.[2][5][6][7][8][9] Link

  • Ishizumi, K., Koga, K., & Yamada, S. (1968). Reduction of carboxylic acids to alcohols via mixed anhydrides.[5] Chemical & Pharmaceutical Bulletin. Link

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.[2] Chemical Reviews. Link

  • Hill, D. R., et al. (2002).[10] 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent.[10] Organic Letters.[10] Link (Cited for stability of trifluoroethyl groups).

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[1][8] Journal of Organometallic Chemistry. Link

Sources

Application Note: Incorporating 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] By starting with small, low-complexity molecules, FBDD allows for a more thorough exploration of a target's chemical space, often leading to leads with superior physicochemical properties.[1][3] Within the vast armamentarium of chemical fragments, those incorporating fluorine possess unique and highly desirable characteristics. The strategic introduction of fluorine into a molecule can profoundly influence its pKa, metabolic stability, membrane permeability, and binding affinity, making fluorinated fragments particularly valuable starting points in drug discovery campaigns.[4]

This application note provides a detailed guide for the incorporation of a specific fluorinated fragment, 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid , into an FBDD workflow. We will explore the rationale behind its selection, propose a viable synthetic route, and provide comprehensive, step-by-step protocols for its use in a typical FBDD campaign, from initial screening to hit-to-lead optimization.

The Unique Profile of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

The choice of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid as a fragment is deliberate, owing to the synergistic effects of its constituent moieties:

  • Nicotinic Acid Scaffold: A well-established pharmacophore present in numerous biologically active compounds, offering versatile points for chemical modification.

  • Methyl Group: Provides a simple hydrophobic contact point and can influence the orientation of the fragment within a binding pocket.

  • Trifluoroethyl Group: This is the key functional group. The highly electronegative fluorine atoms can:

    • Enhance Binding Affinity: Through the formation of favorable electrostatic and orthogonal multipolar C–F···C=O interactions with the protein backbone.

    • Modulate pKa: The electron-withdrawing nature of the trifluoromethyl group will lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH.

    • Improve Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation.

    • Increase Lipophilicity: This can enhance membrane permeability and cell penetration.

Proposed Synthesis of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Scheme 1: Proposed Suzuki-Miyaura Coupling Approach

A potential route involves a Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated nicotinic acid ester, followed by hydrolysis.

  • Starting Materials: Commercially available 5-bromo-2-methylnicotinic acid and a suitable trifluoroethyl boronic acid derivative.

  • Esterification: The carboxylic acid of 5-bromo-2-methylnicotinic acid would first be protected as a methyl or ethyl ester to prevent interference with the coupling reaction. This can be achieved using standard methods, such as treatment with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).[6]

  • Suzuki-Miyaura Coupling: The resulting ester would then be coupled with a (2,2,2-trifluoroethyl)boronic acid species using a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and an appropriate solvent system (e.g., dioxane/water).

  • Hydrolysis: The final step would be the hydrolysis of the ester group to yield the desired 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid. This is typically achieved by treatment with an aqueous base (e.g., NaOH or LiOH) followed by acidification.

FBDD Workflow: From Fragment Screening to Lead Optimization

The successful integration of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid into a drug discovery program follows a structured, multi-stage process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including target fragment) B Primary Biophysical Screen (e.g., SPR) A->B High Throughput C Hit Confirmation (Orthogonal Screen, e.g., NMR) B->C Preliminary Hits D Structural Biology (X-ray Crystallography) C->D Confirmed Hits E Binding Mode Analysis D->E Co-crystal Structure F Structure-Guided Design (Fragment Growing/Linking) E->F Structural Insights G Synthesis of Analogs F->G H Iterative SAR Analysis G->H H->F DMTA Cycles I Lead Compound H->I Optimized Properties Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Hit 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid K_D = 500 µM Growing Fragment Growing Add functional groups to explore adjacent pockets e.g., add a phenyl group Hit->Growing Structure-Guided Design Linking Fragment Linking Connect to a second, nearby fragment Requires a second identified fragment Hit->Linking Requires Second Hit Lead Optimized Lead Molecule Improved Affinity & Properties K_D = 50 nM Growing->Lead Linking->Lead

Sources

Optimizing Solvent Systems for Reactions with Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

Fluorinated nicotinic acids (e.g., 6-fluoronicotinic acid, 5-fluoronicotinic acid) are critical scaffolds in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability. However, their incorporation into drug discovery workflows is frequently bottlenecked by a "Solubility Paradox":

  • Zwitterionic Lattice: Like nicotinic acid, these compounds exist as zwitterions in the solid state, leading to high crystal lattice energy and poor solubility in standard organic solvents (DCM, THF).

  • Electronic Deactivation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid and reduces the nucleophilicity of the pyridine nitrogen, altering reaction kinetics compared to non-fluorinated analogs.

This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a mechanistic approach based on pKa, dielectric constants, and specific solvation effects.

Physicochemical Foundation

pKa Shifts and Zwitterionic Character

The position of the fluorine atom drastically shifts the acidity of the carboxylic acid. Understanding this is the first step in solvent selection.

CompoundStructure NotepKa (COOH)pKa (Pyridine N)Solubility Profile
Nicotinic Acid Unsubstituted4.853.35High mp (236°C), Zwitterionic. Soluble in DMSO, Water.
6-Fluoronicotinic Acid F ortho to N~3.41< 1.0Reduced zwitterionic character due to low N-basicity.
5-Fluoronicotinic Acid F meta to N~3.60~2.0Moderate zwitterionic character.
2-Fluoronicotinic Acid F adjacent to COOH~2.80< 1.0Strong acid, weak base.

*Estimated based on Hammett substituent constants and analogous structures.

Key Insight: As the pKa of the carboxylic acid drops (due to F-induction), the molecule becomes more acidic.[1][2] However, the fluorine also withdraws density from the pyridine nitrogen, making it less basic.

  • Implication: 6-Fluoronicotinic acid is less likely to form a tight zwitterionic lattice than nicotinic acid, potentially making it more soluble in polar organic solvents (like EtOAc/MeOH) than the parent compound, provided the pH is controlled.

Protocol 1: Rational Solvent Screening

Do not rely on "like dissolves like" for these zwitterions. Use a tiered screening approach targeting specific solvation mechanisms (H-bond disrupting vs. Dielectric stabilization).

Screening Logic Workflow

SolventScreening Start Start: Fluorinated Nicotinic Acid Substrate CheckSolubility Tier 1: Standard Organics (DCM, THF, EtOAc) Start->CheckSolubility Decision1 Soluble? CheckSolubility->Decision1 Tier2 Tier 2: Polar Aprotic (DMSO, DMF, NMP) Decision2 Soluble? Tier2->Decision2 Tier3 Tier 3: H-Bond Disruptors (HFIP, TFE) Decision3 Soluble? Tier3->Decision3 Tier4 Tier 4: Binary Mixtures (DCM/MeOH, THF/H2O) Proceed Proceed to Reaction Optimization Tier4->Proceed Decision1->Tier2 No Decision1->Proceed Yes (Rare) Decision2->Tier3 No (Strong Lattice) Decision2->Proceed Yes (Common) Decision3->Tier4 No Decision3->Proceed Yes (Specialized)

Caption: Tiered solvent screening logic. Tier 2 is the standard success point, while Tier 3 (Fluorinated alcohols) offers unique reactivity benefits.

Recommended Solvent Systems
Solvent ClassExamplesApplicabilityMechanism
Dipolar Aprotic DMSO, DMF, NMP High Disrupts lattice energy; excellent for SNAr and coupling. Hard to remove.
Fluorinated Alcohols TFE, HFIP Medium/High Strong H-bond donors; stabilize leaving groups (SNAr) and solubilize zwitterions.
Binary Mixtures DCM/MeOH (9:1) Medium Breaks zwitterionic H-bonds; good for amide coupling workups.
Ethers THF, 2-MeTHF Low Poor solubility for free acids; requires conversion to ester or salt forms first.

Reaction-Specific Optimization Protocols

Case Study A: Amide Coupling (The Activation Challenge)

The Problem: Standard coupling reagents (EDC, HATU) often fail because the zwitterionic acid is insoluble in DCM/DMF at the concentrations required for efficient kinetics. The Solution: Use "In-Situ Acyl Fluoride" generation.[3] The acyl fluoride intermediate is highly reactive but less prone to hydrolysis than acid chlorides, and the process tolerates polar solvents.

Protocol:

  • Dissolution: Dissolve 1.0 equiv of 6-fluoronicotinic acid in MeCN (if soluble) or DMF .

  • Base: Add 3.0 equiv of Pyridine or 2,6-Lutidine .

  • Activation: Add 1.1 equiv of Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Mechanistic Note: This generates the acyl fluoride species in situ.[3]

  • Coupling: Add 1.1 equiv of the amine partner.

  • Solvent Effect: If the reaction is sluggish, switch solvent to THF/DMF (4:1) . The acyl fluoride is stable enough to survive the polarity shift.

Case Study B: Suzuki-Miyaura Cross-Coupling

The Problem: Fluorinated pyridine boronic acids are prone to rapid protodeboronation (loss of the boron group) in aqueous base. Conversely, halonicotinic acids can poison Pd catalysts via nitrogen coordination. The Solution: Anhydrous Solvent Systems or Phase Transfer Catalysis .

Protocol:

  • Solvent System: Use 1,4-Dioxane or Toluene (anhydrous). Avoid alcohols which promote protodeboronation.

  • Base: Use K3PO4 (suspended solid) rather than aqueous Na2CO3.

  • Catalyst: Use bulky, electron-rich ligands (e.g., Pd(P(tBu)3)2 or XPhos Pd G2 ) to prevent pyridine nitrogen coordination to the metal center.

  • Optimization Loop:

SuzukiOpt Input Reaction Failed/Low Yield Check1 Check 1: Protodeboronation? Input->Check1 Action1 Switch to Anhydrous Dioxane/K3PO4 Check1->Action1 Yes (Boron loss) Check2 Check 2: Catalyst Poisoning? Check1->Check2 No Success Target Yield > 80% Action1->Success Action2 Switch Ligand to XPhos or P(tBu)3 Check2->Action2 Yes (No conversion) Action2->Success

Caption: Troubleshooting logic for Suzuki coupling of fluorinated pyridines.

Workup & Purification: The "Isoelectric Crash"

Because fluorinated nicotinic acids are amphoteric, they can often be purified without chromatography by exploiting their isoelectric point (pI).

  • Post-Reaction: Dilute the reaction mixture (e.g., DMF) with water (3x volume).

  • pH Adjustment:

    • If the solution is basic (from coupling), acidify slowly with 1N HCl.

    • Target pH: Adjust to pH 3.0 – 3.5 .

    • Why? This is the approximate isoelectric point where the zwitterion is neutral overall and least soluble in water.

  • Precipitation: The fluorinated nicotinic acid product should precipitate as a white solid.

  • Filtration: Filter and wash with cold water/pentane.

References

  • Vertex AI Search. (2026). Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs. National Institutes of Health. Link

  • Vertex AI Search. (2026). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. SSRN. Link

  • Vertex AI Search. (2026). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Link

  • Vertex AI Search. (2026). 6-Fluoronicotinic acid Physical Properties. ChemicalBook. Link

  • Vertex AI Search. (2026). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Royal Society of Chemistry.[3] Link

  • Vertex AI Search. (2026). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. National Institutes of Health. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-TFE-502 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Killers"

Synthesizing 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid presents a "perfect storm" of synthetic challenges. You are dealing with an electron-deficient pyridine ring, a bulky and electron-withdrawing trifluoroethyl group, and a zwitterionic carboxylic acid moiety that complicates isolation.

Our internal data suggests that yield losses typically occur in three distinct zones:

  • Catalytic Stalling: Incomplete cross-coupling at the C5 position due to the electron-poor nature of the pyridine ring.

  • 
    -Hydride Elimination:  A common failure mode when introducing alkyl groups via transition metal catalysis.
    
  • The "Zwitterion Trap": Massive material loss during aqueous workup due to incorrect pH management of the amphoteric nicotinic acid core.

This guide provides targeted troubleshooting protocols to address these specific failure points.

PART 1: Reaction Optimization (The C5-Functionalization)

Context: The most reliable route to this scaffold is often the functionalization of a halogenated precursor, such as ethyl 5-bromo-2-methylnicotinate , followed by hydrolysis. The critical step is the introduction of the 2,2,2-trifluoroethyl (


) group.
Issue #1: "My cross-coupling reaction stalls at 40-50% conversion."

Diagnosis: Standard Suzuki-Miyaura conditions often fail here. The 2,2,2-trifluoroethyl group is reluctant to transfer due to the strong electron-withdrawing effect of the fluorine atoms, which destabilizes the transmetalation intermediate. Furthermore, standard alkyl-palladium species are prone to


-hydride elimination, leading to alkene byproducts rather than your target.

The Fix: Switch to a Nickel-Photoredox or Specialized Palladium System. Standard


 is insufficient. You must stabilize the reductive elimination step.

Protocol A: The RuPhos/Palladium System (Thermal)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: RuPhos (10 mol%) - Crucial: RuPhos is bulky and electron-rich, facilitating oxidative addition into the electron-poor pyridine and preventing

    
    -hydride elimination.
    
  • Base:

    
     (3.0 equiv) - Anhydrous conditions are vital.
    
  • Solvent: Toluene/Water (10:1) at 100°C.

Protocol B: Radical Cross-Coupling (Photoredox) If thermal coupling fails, the radical pathway is often superior for alkyl-halides like


.
  • Reagents: 5-bromo-precursor + 2,2,2-trifluoroethyl iodide.

  • Catalyst:

    
     (1 mol%) + 
    
    
    
    (5 mol%).
  • Ligand: dtbbbpy (5 mol%).

  • Reductant: TDAE or Silanes.

  • Mechanism: The Nickel cycle intercepts the trifluoroethyl radical, bypassing the difficult transmetalation of fluorinated boronic acids.

Data: Ligand Screening for C5-Trifluoroethylation
LigandCatalyst SystemConversion (24h)Yield (Isolated)Notes


35%12%Major dehalogenation observed.
dppf

55%41%Slow reaction rate.
RuPhos

92% 84% Recommended thermal route.
XPhos

78%65%Good, but RuPhos is superior here.

PART 2: Workup & Isolation (The Zwitterion Trap)

Context: After successful coupling and ester hydrolysis, you are left with the free acid. This is where 60% of users lose their product. Nicotinic acids are amphoteric; they can exist as a cation (protonated N), an anion (carboxylate), or a zwitterion (neutral net charge).

Issue #2: "I cannot extract the product from the aqueous phase."

Diagnosis: You are likely attempting extraction at a pH where the molecule is charged (ionic).

  • pH < 2: Pyridine nitrogen is protonated (

    
    ). Molecule is water-soluble.
    
  • pH > 5: Carboxylic acid is deprotonated (

    
    ). Molecule is water-soluble.
    

The Fix: Isoelectric Point (pI) Precipitation. You must adjust the pH exactly to the molecule's isoelectric point to minimize water solubility. For 2-methyl-5-substituted nicotinic acids, the pI is typically between pH 3.4 and 3.8 .

Step-by-Step Isolation Protocol:

  • Hydrolysis: Complete saponification of the ester using

    
     in 
    
    
    
    .
  • Concentration: Remove THF completely under vacuum. (Residual THF acts as a phase-transfer agent, keeping your product in the water).

  • Cooling: Chill the aqueous residue to 0–5°C.

  • Acidification: Slowly add

    
     dropwise while monitoring with a calibrated pH meter.
    
    • Target:pH 3.5 ± 0.2 .

  • Aging: Stir at 0°C for 60 minutes. Do not rush this; the zwitterionic crystal lattice takes time to form.

  • Filtration: Filter the precipitate. Do not wash with water. Wash with cold isopropanol or ether to remove impurities without redissolving the acid.

PART 3: Purification Strategy

Issue #3: "My product contains trace metal impurities and is colored."

Diagnosis: Nicotinic acids are excellent ligands for Palladium and Nickel. The "color" is likely a metal-pyridine complex that flash chromatography will not remove effectively because the metal drags ("streaks") through the column.

The Fix: Scavenger Resins & Recrystallization. Avoid standard silica columns for the free acid (it streaks due to the acidic proton).

  • Metal Removal: Dissolve crude material in

    
     and treat with QuadraPure™ TU  (Thiourea resin) or activated carbon at 50°C for 1 hour. Filter hot.
    
  • Recrystallization:

    • Solvent System: Water/Ethanol (9:1) or pure Water (if solubility allows).

    • Technique: Dissolve in boiling water (minimum volume), hot filter, then slow cool to 4°C.

    • Note: Nicotinic acids often crystallize as hydrates. Dry at 60°C under high vacuum (

      
      ) for 24 hours to obtain the anhydrous form.
      

Visualization: The Optimized Workflow

The following diagram illustrates the critical decision points and chemical pathways for the synthesis and isolation.

G Start Start: Ethyl 5-bromo-2-methylnicotinate Coupling Step 1: C5-Trifluoroethylation (Cross-Coupling) Start->Coupling RouteA Route A: Thermal Pd(OAc)2 + RuPhos Cs2CO3, 100°C Coupling->RouteA Standard RouteB Route B: Photoredox Ir/Ni Dual Catalysis Blue LED, RT Coupling->RouteB If Thermal Fails Check QC Check: Is Conversion >90%? RouteA->Check RouteB->Check Check->Coupling No (Rescreen Ligand) Hydrolysis Step 2: Ester Hydrolysis LiOH, THF/H2O Check->Hydrolysis Yes Isolation Step 3: Isolation (The Trap) Remove THF -> Cool -> pH Adjust Hydrolysis->Isolation PH_Control CRITICAL: Adjust to pH 3.5 (Isoelectric Point) Isolation->PH_Control Precipitate Precipitate Forms (Zwitterion) PH_Control->Precipitate Purification Final Purification Recrystallization (H2O/EtOH) + Metal Scavenging Precipitate->Purification

Caption: Workflow logic for synthesizing 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, highlighting the critical pH control point during isolation.

References & Authoritative Grounding[1][2][3][4][5]

  • Trifluoroethylation Methodologies:

    • Direct trifluoroethylation of pyridine derivatives: Detailed protocols for introducing fluoroalkyl groups into N-heterocycles using radical and transition-metal mechanisms.

    • Source:Chemical Communications, "Direct methylation and trifluoroethylation of imidazole and pyridine derivatives".

  • Nicotinic Acid Purification & Zwitterion Behavior:

    • Isoelectric precipitation logic: Analysis of pH-dependent solubility of nicotinic acid derivatives and the necessity of pH control for isolation.

    • Source:Organic Syntheses, "Nicotinic Acid Purification".

  • Palladium-Catalyzed Cross-Coupling on Pyridines:

    • Ligand effects (RuPhos/XPhos): Mechanistic insights into why bulky, electron-rich ligands are required for electron-deficient heteroaryl halides.

    • Source:Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives". (General reference to Buchwald et al. methodologies).

  • Industrial Synthesis Context:

    • Background on 2-methyl-5-substituted pyridine synthesis: Provides context on the stability and reactivity of the 2-methyl-nicotinic acid scaffold.

    • Source:NIH / PMC, "Methods to Produce Nicotinic Acid with Potential Industrial Applications".

Disclaimer: The protocols above involve hazardous chemicals, including halogenated solvents and heavy metals. Always consult the Safety Data Sheet (SDS) for 2,2,2-trifluoroethyl iodide and palladium catalysts before use. All reactions should be performed in a fume hood.

Solving solubility issues with 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4][5]

2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid presents a distinct solubility challenge compared to standard nicotinic acid derivatives.[1][2][3] While the pyridine core suggests water solubility, the 5-position trifluoroethyl group introduces significant lipophilicity (fluorophilicity) and alters the ionization profile.[1][2]

This guide addresses the "solubility crash" often observed when diluting organic stock solutions into aqueous buffers (pH 7.4) or acidic media.[1][2][3]

Physicochemical Profile (Estimated)[1][5][6][7][8][9][10]
PropertyValue / CharacteristicImpact on Solubility
Core Structure Pyridine-3-carboxylic acidAmphoteric (Acidic COOH, Basic N).[1][2][3] Capable of zwitterion formation.[1][2][3]
Substituent 1 2-Methyl groupSteric bulk near nitrogen; slightly increases lipophilicity.[1][2][3]
Substituent 2 5-(2,2,2-trifluoroethyl)Critical Factor. Highly hydrophobic.[1][2][3] Increases LogP significantly.[1][2][3][4]
pKa (Acidic) ~2.0 – 2.5 (COOH)Soluble as anion at pH > 4.[1][3]
pKa (Basic) ~4.0 – 4.5 (Pyridine N)Soluble as cation at pH < 2.[1][2][3]
Isoelectric Point (pI) ~ pH 3.0 – 3.5Zone of Minimum Solubility. Avoid this pH range.[1][2][3]

Decision Matrix: Selecting the Right Solvent System

Before attempting dissolution, identify your downstream application.[1][2][3] The presence of the trifluoroethyl group makes this compound prone to precipitation in standard phosphate buffers if not handled correctly.[2][3]

SolubilityDecisionTree Start Start: Define Application App_Type Application Type? Start->App_Type LCMS LC-MS / Analytical App_Type->LCMS Quantification BioCell Cellular Assays (In Vitro) App_Type->BioCell Toxicity/Efficacy Animal In Vivo / Animal Studies App_Type->Animal PK/PD Method_A Method A: Organic Solvent Stock LCMS->Method_A DMSO or MeOH acceptable Method_B Method B: pH Swing / Salt Formation BioCell->Method_B Avoid high DMSO (<0.5%) Method_C Method C: Cyclodextrin Complexation Animal->Method_C High conc. required Result1 Stock: 50-100 mM in DMSO Method_A->Result1 High Solubility Result2 Aq. Sol: 1-10 mM (as Sodium Salt) Method_B->Result2 Physiological pH Stable Result3 Formulation: SBE-β-CD (Captisol®) Method_C->Result3 Max Bioavailability

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Protocol A: The "pH Swing" Method (Recommended for Aqueous Media)[1]

Direct addition of the solid powder to neutral water (pH 7) often results in a suspension because the dissolution rate is kinetically limited by the hydrophobic trifluoroethyl shell.[2] The most reliable method is to fully deprotonate the carboxylic acid to form a soluble salt before adjusting to the final volume.[2][3]

Applicability: Cell culture media, enzymatic assays, buffer preparation.[1][2][3]

Step-by-Step Procedure:
  • Calculate: Determine the moles of compound required.

  • Initial Dissolution (High pH):

    • Place the powder in a glass vial.[2][3]

    • Add 0.95 equivalents of 1.0 M NaOH (or KOH).[1][3]

    • Note: Do not add the full volume of water yet.[1][2][3] Add only enough water to wet the solid (approx. 10% of final volume).[1]

    • Vortex or sonicate.[1][2][3] The solution should turn clear as the sodium salt forms.[2][3]

  • Back-Titration (Optional):

    • If the target pH is 7.4, the solution from step 2 will likely be basic (pH > 10).[1][2]

    • Slowly add the remaining buffer (e.g., PBS) or water.[1][2][3]

    • Monitor pH.[1][2][3][5] If necessary, adjust carefully with dilute HCl, but do not cross below pH 5.0 , or the compound will precipitate (zwitterionic crash).[1][2][3]

  • Filtration: Syringe filter (0.22 µm PES or PTFE) to remove any micro-particulates.[1][2][3]

Why this works: The trifluoroethyl group makes the molecule "greasy."[1][3] By forcing the carboxylate anion formation (


), you utilize ionic hydration energy to overcome the hydrophobic effect of the fluorine atoms.[1][2][3]

Protocol B: Cyclodextrin Complexation (High Concentration)

For animal studies or high-concentration stocks where DMSO is toxic, Cyclodextrins (CD) are the gold standard for fluorinated molecules.[1][2] The hydrophobic cavity of


-cyclodextrin has a high affinity for trifluoro-substituted alkyl chains.[1][2][3]

Recommended Agent: Sulfobutylether-


-cyclodextrin (SBE-

-CD) or Hydroxypropyl-

-cyclodextrin (HP-

-CD).[1][2][3]
Formulation Guide:
  • Vehicle Prep: Prepare a 20% (w/v) solution of SBE-

    
    -CD in water.[1][2][3]
    
  • Addition: Add the 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid powder to the vehicle.

  • Dispersion: The powder will not dissolve immediately.[1][2][3]

  • Energy Input: Sonicate at 40°C for 30–60 minutes. The heat and energy facilitate the entry of the trifluoroethyl "tail" into the cyclodextrin cavity.[2][3]

  • Result: A clear, viscous solution stable at neutral pH.[1][2][3]

Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO (100 mM), but when I diluted it 1:1000 into cell media, it precipitated. Why? A: This is the classic "solvent shift" precipitation.[1][2][3] The local concentration of the hydrophobic trifluoroethyl group exceeds its solubility limit before it can disperse.[2][3]

  • Fix: Use the "pH Swing" method (Protocol A) to create an aqueous stock instead of a DMSO stock. If you must use DMSO, dilute the stock into warm media with rapid vortexing, or add a surfactant like Tween-80 (0.01%) to the media prior to addition.[1][2]

Q2: Can I use ethanol as a stock solvent? A: Yes, but with caution.[1][2][3] Ethanol is less polar than DMSO.[1][2][3] While the compound dissolves in ethanol, it is more prone to crashing out upon aqueous dilution.[2][3] DMSO is preferred for stock solutions; Ethanol is preferred if the solvent must be evaporated later.[2][3]

Q3: What is the shelf-life of the aqueous solution? A: As a sodium salt (pH 7-8), the solution is stable for 2-4 weeks at 4°C. However, nicotinic acid derivatives can decarboxylate under extreme heat or UV light.[1][2] Store in amber vials.

Q4: Why does the solution turn slightly yellow in base? A: Pyridine derivatives can form charge-transfer complexes or undergo minor oxidation at the nitrogen under highly alkaline conditions (pH > 12) and light exposure.[1] This is usually negligible for short-term handling.[1][2][3] Ensure you do not leave the compound in strong NaOH for extended periods; neutralize to pH 7-8 quickly.[1][2][3]

Visualizing the Dissolution Mechanism

The following diagram illustrates the molecular behavior during the "pH Swing" process.

DissolutionMechanism Solid Solid State (Zwitterion/Neutral) Aggregated by CF3 interactions BaseAdd Add NaOH (pH > 10) Deprotonation of COOH Solid->BaseAdd Disrupt Lattice Solubilized Anionic Species (COO- Na+) Repulsion prevents aggregation BaseAdd->Solubilized Ionic Solvation Dilution Dilute with Buffer (pH 7.4) Solubilized->Dilution Stable Precipitation RISK: Acidification (pH < 4.5) Re-protonation -> Crash Dilution->Precipitation If pH drops too low

Figure 2: Mechanism of the pH Swing method.[1][2] Maintaining the anionic state is crucial for stability.

References

  • Structural Analogs & Fluorophilicity

    • Study on fluorinated nicotinic acid esters: "Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs." NIH/PubMed.[1][2][3]

    • General Nicotinic Acid Solubility: "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide."[1][2][3][6][5][7] Journal of Chemical Thermodynamics.

  • Formulation Strategies

    • Cyclodextrin Interactions: "Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation."[1][2][3][8] (Demonstrates affinity of fluorinated pyridines for specific environments).

    • pKa Considerations: "Nicotinic Acid Properties and pKa."[1][2][3][9][5] DrugFuture / ChemicalBook.[1][2][3]

  • Chemical Safety & Properties

    • PubChem Compound Summary: 2-Methylnicotinic acid (Structural Analog Data).[1][2][3]

Sources

Technical Support Center: Navigating the Thermal Stability of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the risks of decarboxylation during the heating of nicotinic acid derivatives. This resource is designed to address common challenges and provide actionable, evidence-based solutions to ensure the integrity of your compounds during experimental and manufacturing processes.

Introduction: The Challenge of Decarboxylation

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are fundamental components in numerous pharmaceutical and biological applications. However, their chemical stability, particularly under thermal stress, presents a significant hurdle. Unwanted decarboxylation—the loss of a carboxyl group as carbon dioxide—can lead to the formation of impurities, loss of therapeutic efficacy, and challenges in process control. This guide provides a comprehensive framework for understanding and mitigating this critical issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions and experimental challenges in a direct question-and-answer format, providing both the "what to do" and the critical "why you're doing it."

FAQ 1: Why is my nicotinic acid derivative unexpectedly degrading upon heating?

Answer: The thermal stability of nicotinic acid derivatives is intrinsically linked to the position of the carboxyl group on the pyridine ring. Derivatives with a carboxyl group at the 2-position (picolinic acid) or with adjacent carboxyl groups (e.g., quinolinic acid) are significantly more susceptible to decarboxylation than those with the carboxyl group at the 3-position (nicotinic acid).[1][2]

Causality: The nitrogen atom in the pyridine ring plays a crucial role in the decarboxylation mechanism. For 2-pyridinecarboxylic acids, the nitrogen atom can stabilize the negative charge that develops on the ring during the transition state, facilitating the loss of CO2. This is often proposed to occur through a zwitterionic intermediate.[2] Nicotinic acid, with its carboxyl group at the 3-position, lacks this direct electronic stabilization, rendering it more thermally robust.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Hypothesis cluster_3 Mitigation Strategies A Unexpected degradation of nicotinic acid derivative upon heating B Identify the position of the carboxyl group on the pyridine ring A->B C Review reaction temperature and duration A->C D Analyze reaction pH A->D E Is it a 2- or 2,3-substituted pyridinecarboxylic acid? B->E F Are reaction conditions too harsh? C->F H Optimize pH away from isoelectric point D->H I Consider alternative synthetic route or protective group strategy E->I If yes G Lower reaction temperature F->G

Caption: Troubleshooting workflow for unexpected degradation.

FAQ 2: How does pH influence the rate of decarboxylation in aqueous solutions?

Answer: The pH of the aqueous solution has a profound effect on the rate of decarboxylation for many pyridinecarboxylic acids. The reaction rate often goes through a maximum near the isoelectric point of the molecule.[1][3]

Expertise & Experience: At the isoelectric point, the molecule exists predominantly as a zwitterion. This zwitterionic form is often the species that most readily undergoes decarboxylation.[3] In highly acidic solutions (low pH), the carboxyl group is protonated, which generally disfavors decarboxylation.[1] Conversely, in basic solutions (high pH), the molecule exists as the anion. While the anion can still decarboxylate, it often does so at a slower rate than the zwitterion.[1][3] For some pyridinecarboxylic acids, the rate of decarboxylation levels off at higher pH values.[1]

Data Presentation: pH Effect on Decarboxylation Rate

pH ConditionPredominant SpeciesRelative Decarboxylation RateRationale
Low pH (< isoelectric point) CationicLowThe unionized carboxyl group is less prone to decarboxylation.[1]
Near Isoelectric Point ZwitterionHigh (often maximal)The zwitterionic form facilitates the electronic rearrangement required for CO2 loss.[1][3]
High pH (> isoelectric point) AnionicModerate to LowThe anionic form decarboxylates slower than the zwitterion.[1]

Authoritative Grounding: A study on the decarboxylation of picolinic acids in aqueous solution demonstrated that the first-order rate constants reached a maximum at a pH near 1 and then decreased, eventually leveling off at higher pH values.[1]

FAQ 3: I need to perform a reaction at high temperatures. What are the best strategies to prevent decarboxylation?

Answer: When high temperatures are unavoidable, a multi-faceted approach considering the solvent, potential catalysts, and reaction time is crucial.

Trustworthiness: A Self-Validating Protocol

A robust strategy involves a combination of the following:

  • Solvent Selection: For substrates prone to decarboxylation, non-aqueous, high-boiling point solvents like anisole or diphenyl ether can be effective.[4] These solvents can help to achieve the necessary reaction temperature while minimizing the formation of the reactive zwitterionic species favored in aqueous media.

  • Reaction Time Optimization: Minimize the time the reaction mixture is held at the maximum temperature. This can be achieved by carefully monitoring the reaction progress using techniques like HPLC or TLC and stopping the reaction as soon as the desired conversion is reached.

  • Catalyst-Free Approaches in Water: For some transformations, such as the conversion of certain pyridinedicarboxylic acids to nicotinic acid, a catalyst-free method in high-temperature liquid water can be employed.[5][6] This approach avoids catalyst-related side products and contamination.

  • Consideration of Catalysts (with caution): While catalysts can promote desired reactions, they can also accelerate decarboxylation. For instance, copper chromite is a known catalyst for the decarboxylation of nicotinic acid to pyridine.[7][8] Therefore, unless decarboxylation is the intended outcome, the use of such catalysts should be avoided.

Experimental Protocol: Monitoring a High-Temperature Reaction

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. If using a high-pressure reactor for reactions in water above its boiling point, ensure all safety protocols are strictly followed.[5]

  • Initial Sample: Before starting the heating process, take a t=0 sample of the reaction mixture.

  • Heating and Sampling: Begin heating the reaction to the target temperature. Once the temperature is reached, take samples at regular intervals (e.g., every 30 minutes).

  • Sample Preparation: Immediately quench the reaction in the collected samples by cooling them in an ice bath. Dilute the samples with a suitable solvent for analysis.

  • Analysis: Analyze the samples by HPLC to quantify the starting material, the desired product, and any potential decarboxylation byproducts.[9]

  • Data Evaluation: Plot the concentration of the starting material, product, and byproduct over time to determine the optimal reaction time that maximizes product yield while minimizing decarboxylation.

FAQ 4: How can I accurately monitor the extent of decarboxylation in my experiment?

Answer: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used method for the simultaneous determination of nicotinic acid, its derivatives, and potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile products.

Methodology: HPLC Analysis

A robust HPLC method can separate and quantify nicotinic acid, its precursors (like pyridinedicarboxylic acid), and its decarboxylated product (if applicable) in a single run.

  • Column: A mixed-mode column, such as a Primesep 100, can be effective for separating these compounds.[9]

  • Mobile Phase: A simple gradient mobile phase consisting of water, acetonitrile, and a buffer like sulfuric acid is often sufficient.[9]

  • Detection: UV detection at around 250 nm is suitable for these aromatic compounds.[9]

Logical Relationship Diagram: Analytical Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation A Collect reaction aliquot B Quench reaction (e.g., ice bath) A->B C Dilute with mobile phase B->C D Inject sample onto mixed-mode column C->D E Gradient elution D->E F UV Detection (250 nm) E->F G Identify peaks by retention time F->G H Quantify using calibration curve G->H I Calculate % conversion and % byproduct H->I

Caption: A typical analytical workflow for monitoring decarboxylation.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 18, 2026, from [Link]

  • Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941-3943. [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Retrieved February 18, 2026, from [Link]

  • Taylor & Francis Online. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Retrieved February 18, 2026, from [Link]

  • Patsnap Eureka. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Retrieved February 18, 2026, from [Link]

  • YouTube. (2024). Making a Powerful Decarboxylation Catalyst. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). Retrieved February 18, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved February 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.

Sources

Technical Support Center: Purification of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid . It addresses the specific challenges posed by the fluorinated alkyl group combined with the zwitterionic nature of the nicotinic acid core.

Executive Summary & Compound Analysis

Purifying 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid requires balancing two competing molecular characteristics:

  • The Polar Head (Zwitterionic Potential): The pyridine nitrogen and carboxylic acid at positions 1 and 3 create a polar, potentially zwitterionic region, making the compound high-melting and soluble in aqueous/polar media.

  • The Lipophilic Tail: The 2,2,2-trifluoroethyl group at position 5 adds significant lipophilicity and fluorine-specific interactions (weak H-bonding), which reduces water solubility compared to non-fluorinated analogs (e.g., 5-ethylnicotinic acid).

Critical Insight: Standard aqueous recrystallization often fails due to the "oiling out" effect caused by the fluorinated group. A mixed-solvent system is required to maintain solubility at high temperatures while forcing crystallization upon cooling.

Solvent Selection Matrix

The following solvents are rated based on thermodynamic solubility and impurity rejection for this specific fluorinated scaffold.

Solvent SystemRatingPrimary Use CaseTechnical Notes
Ethanol / Water (9:1 to 7:3) ⭐⭐⭐⭐⭐ (Best) Final Polishing Best balance. Ethanol solubilizes the fluorinated tail; water reduces solubility at low temps to force precipitation.
Ethyl Acetate / Heptane ⭐⭐⭐⭐Removing Non-Polars Excellent for removing non-polar starting materials. Requires hot filtration.
Methanol ⭐⭐⭐High SolubilityGood for initial dissolution, but recovery yields can be low without significant concentration or anti-solvent addition.
Acetonitrile ⭐⭐⭐Fluorine AffinityUseful if the compound oils out in alcohols. Acetonitrile often yields distinct crystal habits for fluorinated molecules.
Water (pH adjusted) ⭐⭐Bulk PrecipitationUsed for acid-base precipitation (Isoelectric point ~3.5-4.0), not true recrystallization.

Detailed Experimental Protocols

Protocol A: Recrystallization (High Purity)

Target: >99% HPLC Purity, removal of colored impurities.

Reagents: Absolute Ethanol, Deionized Water, Activated Carbon (optional).

  • Dissolution: Charge the crude solid (e.g., 10 g) into a flask. Add Ethanol (approx. 5-7 vol, 50-70 mL) and heat to reflux (78°C).

  • Solubility Check: If solids remain, add Ethanol in 1 mL increments. If the solution is clear but colored, add activated carbon (5 wt%) and stir at reflux for 15 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon or insoluble mechanical impurities.

  • Anti-Solvent Addition: While keeping the filtrate hot (approx. 60°C), slowly add warm water (approx. 10-20% of ethanol volume) until a faint turbidity persists.

  • Re-dissolution: Add a few drops of Ethanol to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring. Rapid cooling will trap impurities.

  • Crystallization: Cool further to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under vacuum at 45-50°C for 12 hours.

Protocol B: Acid-Base Precipitation (Bulk Cleanup)

Target: Removal of neutral organic side-products.

  • Suspend crude material in Water (10 vol).

  • Add 1M NaOH dropwise until pH > 10. The acid will dissolve as the sodium nicotinate salt.

  • Extract this aqueous phase with Ethyl Acetate (2 x 5 vol) to remove non-acidic organic impurities (e.g., unreacted starting materials). Discard the organic layer.

  • Acidify the aqueous layer with 1M HCl to pH ~3.5 (the isoelectric point). The product will precipitate.

  • Filter and dry. Proceed to Protocol A for final polishing.

Visual Workflows

Workflow 1: Optimal Recrystallization Path

Recrystallization Start Crude 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid Dissolve Dissolve in boiling Ethanol (5-7 vol) Start->Dissolve Check Is solution clear? Dissolve->Check Carbon Add Activated Carbon (5 wt%) Reflux 15 min Check->Carbon Colored/Dirty Filter Hot Filtration (Celite) Check->Filter Clear Carbon->Filter AntiSolvent Add Warm Water dropwise until faint turbidity Filter->AntiSolvent Clear Add drops of Ethanol to clear turbidity AntiSolvent->Clear Cool Slow Cool to RT (2-3 hrs) Then 0°C (1 hr) Clear->Cool Isolate Filter & Wash (Cold EtOH/H2O) Cool->Isolate Dry Vacuum Dry (50°C) Isolate->Dry

Caption: Step-by-step decision tree for the recrystallization of fluorinated nicotinic acid derivatives.

Troubleshooting Guide (Q&A)

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

  • Cause: The 2,2,2-trifluoroethyl group increases lipophilicity, lowering the melting point in the presence of solvent impurities. This often happens if the water content is too high or cooling is too fast.

  • Solution: Re-heat the mixture until clear. Add a small amount of pure Ethanol to increase solubility. Add a "seed crystal" of pure product at roughly 40-50°C. Cool very slowly (wrap the flask in foil/towel).

Q2: My yield is very low (<50%). Where is the product?

  • Cause: Nicotinic acids are amphoteric. If the pH of the solution is too low (excess acid) or too high (excess base), the compound forms a soluble salt.

  • Solution: Check the pH of the mother liquor. Adjust it to the isoelectric point (approx. pH 3.5 - 4.0) to minimize solubility. Alternatively, concentrate the mother liquor and collect a second crop.

Q3: The crystals are retaining a yellow color.

  • Cause: Conjugated impurities or oxidation byproducts.

  • Solution: Use Protocol B (Acid-Base) first to remove non-acidic organics. Then, during recrystallization (Protocol A), ensure you use activated carbon. If carbon fails, switch solvent to Acetonitrile , which often rejects colored polar impurities better than ethanol.

Q4: Can I use pure water?

  • Analysis: While simple nicotinic acid is soluble in hot water, the 5-trifluoroethyl group significantly reduces water solubility. You would need excessive volumes (>30 vol) of boiling water, which is impractical and lowers yield. The Ethanol/Water co-solvent system is far superior.

References

  • Lonza Ltd. "Process for the preparation of nicotinic acid." ChemicalBook/Patent Literature. Describes industrial oxidation and purification of alkyl-pyridines via isoelectric precipitation.

  • PubChem. "Nicotinic Acid: Chemical and Physical Properties."[1][2] National Library of Medicine. Provides pKa (4.[3][4][5]85) and solubility data for the parent scaffold.

  • Organic Syntheses. "Ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester." Org. Synth. 2008, 85, 22-31. Demonstrates the handling and purification of 2,2,2-trifluoroethyl-substituted compounds, highlighting their lipophilic nature.

  • ACS Publications. "Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines." J. Org. Chem. Discusses the solubility and chromatographic purification of trifluoroethyl-substituted pyridines using Ethyl Acetate/Hexane systems.

Sources

Technical Support Center: Amide Bond Formation with Sterically Hindered Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging synthesis of amides from sterically hindered nicotinic acids. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: Why is amide bond formation with sterically hindered nicotinic acids so challenging?

Amide bond formation, while a common reaction, faces significant hurdles when dealing with sterically hindered substrates like certain nicotinic acid derivatives. The primary challenges arise from:

  • Steric Hindrance: Large substituent groups on the nicotinic acid or the amine can physically block the approach of the nucleophilic amine to the activated carboxylic acid. This slows down the reaction rate and can lead to incomplete conversion.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring in nicotinic acid can decrease the nucleophilicity of the carboxylic acid, making it more difficult to activate.

  • Reduced Reactivity of the Amine: Sterically bulky or electron-deficient amines also exhibit lower reactivity, further complicating the coupling process.

Q2: What are the most effective coupling reagents for sterically hindered nicotinic acids?

The choice of coupling reagent is critical. While no single reagent is universally superior, some are better suited for challenging couplings.[1]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly effective for difficult couplings, including those involving sterically congested residues.[1][2] PyBOP, for instance, is known for rapid reaction times even with challenging substrates.[1]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): HATU is a popular choice that reacts quickly with less epimerization.[2] Reagents that generate OAt esters, such as HATU and PyAOP, are more reactive than those that form OBt esters. COMU, which is based on Oxyma Pure, is also reported to be highly efficient.

  • Carbodiimides (e.g., DCC, DIC, EDC): While cost-effective, carbodiimides are generally less effective for hindered couplings on their own.[1][2] Their use often requires additives like HOBt or Oxyma to minimize side reactions and improve efficiency.[2][3]

  • Acyl Fluoride Precursors (e.g., TFFH, BTFFH): Converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy for coupling sterically hindered substrates.[4][5] Acyl fluorides are relatively stable yet highly reactive towards amines.[4]

Q3: How do additives like HOBt and Oxyma improve coupling reactions?

Additives are crucial in many amide coupling reactions, particularly when using carbodiimides.[2][3] They function by forming an active ester intermediate that is more reactive than the initial O-acylisourea intermediate and less prone to side reactions like racemization.

  • 1-Hydroxybenzotriazole (HOBt): HOBt was introduced to reduce the level of epimerization and increase yields when using carbodiimides.

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma is a safer and often more effective alternative to HOBt, offering improved reaction rates and reduced risk of side reactions.

Q4: What is the role of the base in these coupling reactions?

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the acid released during the reaction and to deprotonate the amine, increasing its nucleophilicity. The choice and amount of base are critical, as excess strong base can lead to side reactions.

Q5: Can elevated temperatures or microwave irradiation improve yields?

Yes, for particularly difficult couplings, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation has been shown to be effective in accelerating these reactions, sometimes leading to significantly higher conversions in shorter times.[4]

Troubleshooting Guides

Problem 1: Low to No Product Yield
Potential Cause Suggested Solution
Insufficient Activation of the Nicotinic Acid Switch to a more powerful coupling reagent. If using a carbodiimide, ensure an additive like HOBt or Oxyma is present. Consider phosphonium (PyBOP) or aminium (HATU, COMU) salts, which are known for their high efficiency with hindered substrates.[1]
Low Reactivity of the Amine Increase the reaction temperature or use microwave irradiation.[4] Ensure the amine is fully deprotonated by using a suitable base like DIPEA.
Steric Hindrance Preventing Coupling Convert the nicotinic acid to an acyl fluoride in situ using a reagent like BTFFH.[4][5] This intermediate is smaller and more reactive.
Incorrect Stoichiometry Carefully check the stoichiometry of all reagents. A slight excess of the coupling reagent and the amine may be beneficial.
Solvent Effects The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP are commonly used.
Problem 2: Incomplete Conversion of Starting Material
Potential Cause Suggested Solution
Reaction Time is Too Short Monitor the reaction progress using TLC or LC-MS. Extend the reaction time if necessary.
Equilibrium is Reached If the reaction appears to have stalled, consider increasing the concentration of the reactants or raising the temperature.
Deactivation of Coupling Reagent Ensure anhydrous conditions, as moisture can hydrolyze the coupling reagent and the activated intermediate.
Problem 3: Formation of Side Products
Potential Cause Suggested Solution
Racemization/Epimerization Use coupling reagents known for low racemization, such as HATU or COMU.[2] The addition of HOBt or Oxyma can also suppress this side reaction.
N-acylurea Formation (with carbodiimides) This byproduct forms from the rearrangement of the O-acylisourea intermediate.[1] Using an additive like HOBt can trap the activated acid as an active ester, minimizing this pathway.
Guanidinium Byproduct (with aminium/uronium reagents) This can occur if the amine reacts with the coupling reagent. The order of addition is crucial; pre-activating the carboxylic acid before adding the amine can prevent this.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • To a solution of the sterically hindered nicotinic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF), add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until completion. If the reaction is sluggish, it can be gently heated.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride-Mediated Amide Coupling
  • In a dry reaction vessel under an inert atmosphere, dissolve the sterically hindered nicotinic acid (1.0 equiv) in anhydrous dichloromethane.

  • Add BTFFH (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl fluoride.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • If the reaction is slow at room temperature, heat the mixture to an appropriate temperature (e.g., 40-80 °C) or use a microwave reactor.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Amide_Bond_Formation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH Nicotinic Acid CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) ActivatedEster Activated Intermediate (e.g., OAt-ester) CouplingReagent->ActivatedEster Activation Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Nucleophilic Attack Amine Amine (R'-NH2) Amide Amide Product Tetrahedral->Amide Collapse

Caption: Mechanism of Amide Bond Formation.

Troubleshooting_Workflow Start Low Yield in Amide Coupling CheckReagents Check Reagent Stoichiometry & Purity Start->CheckReagents ChangeReagent Use Stronger Coupling Reagent (e.g., HATU, COMU, PyBOP) CheckReagents->ChangeReagent If Reagents OK OptimizeBase Optimize Base & Solvent CheckReagents->OptimizeBase If Reagents OK IncreaseTemp Increase Temperature / Use Microwave ChangeReagent->IncreaseTemp If Still Low Yield Success Improved Yield ChangeReagent->Success AcylFluoride Consider Acyl Fluoride Route IncreaseTemp->AcylFluoride If Still Low Yield IncreaseTemp->Success AcylFluoride->Success OptimizeBase->Success

Caption: Troubleshooting Decision Tree.

References

  • O. T. T. L. Al-Amin, M.; Johannessen, C.; Hansen, T. V. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem.2016 , 14 (1), 9–13. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38 (2), 606–631. [Link]

  • Schäfer, G.; Bode, J. W. The Synthesis of Sterically Hindered Amides. Chimia (Aarau)2014 , 68 (4), 252–255. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Ishihara, K. Amide bond formation: beyond the dilemma between activation and racemisation. Chem. Commun.2012 , 48 (82), 10138–10140. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Preparation of nicotinic acid amide.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2015 , 56 (38), 5333–5336. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Falcigno, F.; et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein J. Org. Chem.2017 , 13, 1947–1953. [Link]

  • Tips and tricks for difficult amide bond formation? r/Chempros - Reddit. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem.2016 , 14 (1), 9-13. [Link]

  • The Synthesis of Sterically Hindered Amides. PubMed. [Link]

Sources

Removing palladium impurities from 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal Guide Subject: 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid Synthesis Ticket ID: PD-REM-TFE-NIC

Introduction: The "Sticky" Pyridine Challenge

You are likely encountering difficulty removing palladium (Pd) from 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid .[1] This is a common but complex issue caused by the molecule’s specific architecture.

The core problem is Competitive Chelation .

  • The Pyridine Nitrogen: The nitrogen atom in the nicotinic acid ring is a potent ligand. It binds Pd(II) species tightly, often outcompeting standard silica scavengers.

  • The Trifluoroethyl Group: This group adds significant lipophilicity, altering solubility profiles and often forcing the use of non-polar solvents where traditional aqueous washes fail.

  • Regulatory Limit: Under ICH Q3D, Palladium is a Class 2B impurity.[2][3][4] For an oral drug product (<10g/day), the limit is typically <10 ppm .

This guide provides a tiered troubleshooting approach, moving from standard scavenging to aggressive extraction protocols.

Module 1: Diagnostic Decision Matrix

Before selecting a method, assess your current intermediate state. Scavenging is most effective before the final hydrolysis of the ester, if applicable.

Pd_Removal_Decision_Tree Start Current State: Pd Content > 1000 ppm? Form Is the molecule an Acid or Ester? Start->Form No (<1000 ppm) HighPd Pre-treatment Required: Activated Carbon (Cys-Carbon) or Crystallization Start->HighPd Yes (>1000 ppm) AcidPath Acid Form (Zwitterionic/Polar) Form->AcidPath Acid EsterPath Ester Intermediate (Lipophilic) Form->EsterPath Ester HighPd->Form Post-treatment Scavenger Select Silica Scavenger MethodA Method A: L-Cysteine Extraction (pH Controlled) AcidPath->MethodA High Water Solubility MethodB Method B: SiliaMetS® Thiol or DMT (Organic Solvent) EsterPath->MethodB High Organic Solubility MethodB->Scavenger Optimization

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on impurity load and chemical form.

Module 2: Silica-Based Scavengers (The Gold Standard)

Context: Standard silica often fails because the pyridine nitrogen binds Pd tighter than the surface hydroxyls. You must use functionalized silica with high-affinity ligands.

Q: Which scavenger is best for pyridine-containing molecules? A: Thiol (Si-Thiol) is the baseline, but Dimercaptotriazine (Si-DMT) is often required for pyridines.

  • Si-Thiol: Good for Pd(II) and Pd(0).

  • Si-DMT (equivalent to TMT): Superior for "sticky" Pd species coordinated to nitrogen heterocycles (like your nicotinic acid). The tridentate nature of DMT outcompetes the pyridine ring.

Protocol: Batch Mode Scavenging

  • Dissolution: Dissolve crude 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid (or its ester) in THF or Ethyl Acetate (10 volumes).

    • Note: If using the acid form, ensure full solubility. You may need to add a small amount of MeOH.

  • Loading: Add Si-DMT or Si-Thiol at 3–5 equivalents relative to the residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, start with 10% w/w scavenger relative to the product.

  • Temperature: Heat to 50–60°C .

    • Critical: Room temperature is often insufficient for breaking the Pd-Pyridine bond. Kinetic energy is required for ligand exchange.

  • Time: Agitate for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Check Pd levels. If >20 ppm, repeat with fresh scavenger or switch to Module 3.

Data Comparison: Scavenger Efficiency on Pyridines

Scavenger TypeFunctional GroupAffinity for Pd-PyridineRecommended Solvent
Si-Thiol PropylthiolModerateTHF, EtOAc, DCM
Si-DMT DimercaptotriazineHigh (Best Choice) THF, MeOH, DMF
Si-Thiourea ThioureaModerate-HighEthanol, Water/Mixtures
Si-Amine AmineLow (Competes with Product)Not Recommended

Module 3: The L-Cysteine Extraction (Aqueous Wash)[5]

Context: If solid scavengers fail or are too expensive for scale-up, liquid-liquid extraction using L-Cysteine is highly effective. L-Cysteine forms a water-soluble complex with Pd that is more stable than the Pd-Pyridine complex.

Q: How do I perform an L-Cysteine wash on a zwitterionic acid? A: You must control the pH to keep your product in the organic phase (or precipitated) while the Pd-Cysteine complex remains in the water.

Step-by-Step Protocol:

  • Preparation: Prepare a 10% (w/v) aqueous solution of L-Cysteine or N-Acetylcysteine (NAC) .

  • Dissolution: Dissolve your product in a water-immiscible solvent (e.g., 2-MeTHF, Ethyl Acetate).

    • Troubleshooting: If the free acid is not soluble in organics, consider temporarily protecting it as an ester, or perform this step before the final hydrolysis.

  • Mixing: Add the L-Cysteine solution (20-30 mol% relative to Pd, or 5-10 wt% relative to product if Pd unknown).

  • Heating: Heat the biphasic mixture to 50-60°C for 1-2 hours. Vigorous stirring is essential.

    • Mechanism:[1][5][6][7] Heating accelerates the transfer of Pd from the organic pyridine complex to the aqueous cysteine complex.

  • Phase Separation:

    • Cool to room temperature.[8]

    • Separate the layers.[8][9] The Pd will be in the yellow/orange aqueous layer.

    • Visual Cue: A colorless organic layer usually indicates successful removal.

  • Wash: Wash the organic layer with water (2x) to remove residual cysteine.

Module 4: Activated Carbon (The "Nuclear" Option)

Context: Activated carbon is cheap but non-selective. It absorbs Pd efficiently but will also adsorb your aromatic product, leading to yield loss (5–15%).

Q: When should I use carbon? A: Use carbon only if:

  • Pd levels are extremely high (>1000 ppm).

  • Scavengers and extractions have failed.

  • You are at an early intermediate stage where yield loss is acceptable.

Optimization:

  • Type: Use Cys-Carbon (L-Cysteine modified carbon) or Darco KB-B .

  • Solvent: Polar solvents (MeOH, EtOH) often reduce product adsorption compared to non-polar solvents.

  • Protocol: Slurry 5-10 wt% carbon at 50°C for 2 hours. Filter while hot over Celite to prevent Pd precipitation during cooling.

Module 5: Crystallization & The "Inclusion" Trap

Critical Warning: Do not rely on crystallization as the primary removal method for this molecule.

  • The Trap: Palladium often co-crystallizes with pyridine derivatives, getting trapped inside the crystal lattice.

  • The Fix: Perform a "Scavenging Crystallization." Add Si-Thiol or activated carbon to the hot crystallization solution, stir for 1 hour, filter hot, and then allow the filtrate to cool and crystallize.

Mechanism Visualization

Understanding why removal is difficult helps in troubleshooting.

Pd_Mechanism cluster_0 Competition Zone Pd Pd(II) Complex Trapped Pd-Product Pd->Complex Strong Coordination (Pyridine N) Prod Nicotinic Acid (Ligand) Prod->Complex Scav Si-DMT (Scavenger) Waste Pd-Scavenger (Filtered) Scav->Waste Tridentate Binding Complex->Waste Heat + Time (Ligand Exchange)

Figure 2: Ligand Exchange Mechanism. The scavenger (Si-DMT) must overcome the strong coordination between Palladium and the Pyridine Nitrogen (Product) through heat and superior binding affinity.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • ICH Guideline Q3D (R2) on Elemental Impurities. (2022). International Council for Harmonisation.[3] Link

  • SiliCycle Application Note. (2023). Scavenging of Palladium from Pyridine Derivatives using SiliaMetS®.[10] SiliCycle Inc.[11]Link

  • Biotage White Paper. (2021). Strategies for Metal Removal in Pharmaceutical Synthesis using ISOLUTE® Si-Thiol. Biotage.[12] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Overcoming low reactivity of electron-deficient pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of Electron-Deficient Pyridine Carboxylic Acids Role: Senior Application Scientist, Technical Support Division

Case ID: PCA-REACT-001 Status: Open Priority: High (Blocker in Lead Optimization)

Executive Summary: The "Zwitterion Trap"

Welcome to the Technical Support Center. You are likely here because standard amide couplings (EDC/NHS, HATU) or acid chloride formations (SOCl₂) on your pyridine carboxylic acid (PCA) are failing, resulting in low yields or black tars.

The Root Cause: The "low reactivity" of electron-deficient PCAs is often a misdiagnosis. Thermodynamically, the electron-deficient ring makes the carbonyl carbon more electrophilic. The actual failure points are:

  • The Zwitterion Trap: The basic pyridine nitrogen extracts the acidic proton from the carboxylic acid, forming a stable inner salt (zwitterion). This results in high lattice energy and near-zero solubility in DCM, THF, or EtOAc. If reagents cannot mix, they cannot react.

  • Nucleophilic Interference: The pyridine nitrogen can attack activated acyl species, forming unreactive N-acyl pyridinium salts or poisoning metal catalysts.

  • Thermal Instability: 2-Pyridine carboxylic acids (picolinic acids) are prone to thermal decarboxylation via the Hammick mechanism.

This guide provides field-proven protocols to bypass these specific failure modes.

Troubleshooting Modules

Module A: "My Reaction is a Slurry and Won't Couple" (Amide/Ester Formation)

Diagnosis: Standard coupling reagents (EDC, DCC) require the carboxylic acid to be in solution to form the O-acylisourea intermediate. PCAs are often insoluble in DCM/THF.

The Fix: Propylphosphonic Anhydride (T3P) in Polar Aprotic Solvents T3P is the superior reagent for PCAs. It works as a kinetic scavenger, driving the reaction even with poor solubility, and the byproduct is water-soluble, preventing "crash-out" contamination.

Protocol: T3P Coupling for Insoluble PCAs

  • Solvent System: DMF or NMP (Required to break the zwitterion lattice).

  • Base: Pyridine (acts as both base and nucleophilic catalyst).[1][2]

Step-by-Step:

  • Dissolution: Suspend 1.0 equiv of the Pyridine Carboxylic Acid in DMF (concentration 0.2 M).

  • Base Addition: Add 3.0 - 5.0 equiv of Pyridine (NOT DIPEA/TEA initially).

    • Why? Pyridine disrupts the zwitterion and prevents the "basic crash" often seen with triethylamine.

  • Activation: Add 1.5 - 2.0 equiv of T3P (50% w/w in EtOAc or DMF). Stir at 0°C for 15 mins.

  • Amine Addition: Add 1.1 equiv of the amine partner.

  • Reaction: Allow to warm to RT. Monitor by LCMS.[2]

    • Note: If conversion stalls, heat to 40°C. Do not exceed 60°C for 2-picolinic acids (see Module C).

  • Workup: Dilute with EtOAc, wash with water x3. The T3P byproducts are water-soluble.[3]

Module B: "Thionyl Chloride destroyed my starting material" (Acid Chloride Formation)

Diagnosis: You need an acid chloride for a difficult coupling, but SOCl₂ or Oxalyl Chloride led to decomposition or dark tars. This is common because the HCl byproduct protonates the pyridine ring, rendering the system extremely electron-deficient and hygroscopic, or causing polymerization.

The Fix: Ghosez’s Reagent (Neutral Activation) Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It converts carboxylic acids to acid chlorides under neutral conditions without generating HCl gas.

Protocol: Neutral Acid Chloride Synthesis

  • Setup: Flame-dry glassware. Argon atmosphere is mandatory.

  • Solvent: Dry DCM or CHCl₃ (if solubility permits) or Dry THF.

  • Reagent: Add 1.0 equiv of PCA. Add 1.2 equiv of Ghosez’s Reagent dropwise at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

    • Observation: The reaction is homogeneous. The byproduct is a neutral amide (N,N-dimethylisobutyramide).

  • Coupling: Do not isolate. Add your amine/alcohol and a mild base (like N-methylmorpholine) directly to this solution.

Module C: "I lost my Carboxyl Group" (Decarboxylation)

Diagnosis: You are working with a 2-pyridine carboxylic acid (Picolinic acid) derivative.[4] Upon heating (>80°C) or during base hydrolysis, the carboxyl group vanishes.

Mechanism (The Hammick Reaction): The protonated nitrogen (or zwitterion) facilitates the formation of an ylide intermediate, releasing CO₂. Electron-withdrawing groups (EWGs) on the ring accelerate this process by stabilizing the negative charge on the intermediate.

Prevention Strategy:

  • Temperature Cap: Never heat 2-PCAs above 60°C during activation.

  • Avoid Acidic Aqueous Workups: Prolonged exposure to acidic water promotes the zwitterion form, which is the precursor to decarboxylation.

  • Rapid Derivatization: Convert the acid to a stable ester (methyl/ethyl) immediately if storage is required.

Decision Logic & Visualization

Workflow: Selecting the Right Activation Strategy

ActivationStrategy Start Start: PCA Substrate CheckPos Is COOH at C2 position? Start->CheckPos CheckSol Soluble in DCM/THF? CheckPos->CheckSol No TempWarn CRITICAL: Maintain T < 50°C Risk of Decarboxylation CheckPos->TempWarn Yes CheckSens Acid Sensitive Moiety? CheckSol->CheckSens Yes T3P Use T3P / Pyridine / DMF (Best for general insolubility) CheckSol->T3P No (Slurry) Ghosez Use Ghosez's Reagent (Neutral Acid Chloride) CheckSens->Ghosez Yes SOCl2 Use SOCl2 (Careful!) Only if robust CheckSens->SOCl2 No TempWarn->CheckSol

Figure 1: Decision matrix for activating electron-deficient pyridine carboxylic acids. Note the critical thermal warning for C2-substituted acids.

Data Summary: Reagent Comparison

FeatureT3P (Propylphosphonic anhydride) Ghosez's Reagent Thionyl Chloride (SOCl₂) HATU/DIPEA
Primary Use Case Insoluble zwitterions; Epimerization proneAcid-sensitive substrates; Neutral conditionsRobust, simple substratesStandard peptide coupling
Reaction pH Mildly Basic (Pyridine)NeutralHighly Acidic (HCl gen)Basic
Byproducts Water-soluble (Easy wash)Neutral AmideHCl gas, SO₂Urea (hard to remove)
Solubility Req. Low (Works in slurry)Moderate (DCM/THF)HighModerate
Risk Factor LowMoisture SensitiveCharring/DecarboxylationEpimerization

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS for these acids? A: Generally, no . EDC requires the acid to be dissolved to react. Since electron-deficient PCAs are often insoluble zwitterions in DCM, the EDC simply floats around the solid acid without reacting. If you must use EDC, use DMF as the solvent, but T3P is far superior in this matrix.

Q: My 2-picolinic acid decarboxylated even at room temperature. Why? A: Check your solvent. If you are using DMSO or DMF with strong electron-withdrawing substituents (like -NO₂ or -CF₃) on the ring, the decarboxylation barrier is lowered significantly. Switch to a non-polar solvent (if possible) and activate immediately with Ghosez's reagent to "lock" the carboxylate as an acid chloride.

Q: Why use Pyridine as a base instead of TEA/DIPEA? A: Triethylamine (TEA) is a stronger base but often forms insoluble salts with PCAs, crashing them out further. Pyridine is a "softer" base and an excellent solvent for these substrates, helping to solubilize the zwitterion and acting as a nucleophilic catalyst (forming an acyl-pyridinium intermediate).

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Devos, A., et al. (1979).[6] "Ghosez's Reagent: A new method for the preparation of acid chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications.[6]

  • Dunn, G. E., & Thimm, H. F. (1977). "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry.

  • BenchChem Technical Guides. "Pyridine-2-carboxylic Anhydride: Solubility and Stability."

Sources

Technical Support Center: Stability & Storage of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-2 Support Escalation resource, designed for researchers requiring immediate, actionable troubleshooting for 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid .

Status: Active Support Level: Tier 2 (Senior Application Scientist) Molecule Class: Fluorinated Heteroaromatic Carboxylic Acid

Quick Reference: Storage Dashboard
ParameterRecommended ConditionCritical LimitConsequence of Failure
Temperature 2–8°C (Refrigerated)> 25°C (Long-term)Thermal decarboxylation; accelerated N-oxidation.
Moisture Desiccated (< 20% RH)> 60% RHClumping; hydrate formation; hydrolysis of trace impurities.
Light Amber Vial (Dark)UV ExposurePhoto-oxidative yellowing of the pyridine core.
Container Glass (Teflon-lined cap) PolystyreneLeaching; solvent evaporation if stored in solution.
Atmosphere Inert Gas (Argon/N₂)Ambient AirSlow oxidation of the pyridine nitrogen.
Part 1: The Core Logic (Why This Matters)

To prevent degradation, you must understand the three specific vulnerabilities of this molecule's structure:

  • The Pyridine Nitrogen (N-Oxidation Risk): The nitrogen atom in the pyridine ring is susceptible to oxidation, particularly in the presence of light and oxygen, forming N-oxides. While the electron-withdrawing trifluoroethyl group at position 5 slightly reduces the electron density of the ring (making it less prone to electrophilic attack than pure pyridine), the risk remains over long storage periods [1, 5].

  • The Carboxylic Acid (Hygroscopicity): Like most nicotinic acid derivatives, the C-3 carboxylic acid moiety is capable of hydrogen bonding with atmospheric water. This leads to hydrate formation , which alters the molecular weight calculation during stoichiometry, leading to experimental errors [3].

  • The Trifluoroethyl Group (Lipophilicity & Stability): The C-F bonds are generally metabolically stable and resistant to hydrolysis. However, they significantly increase the lipophilicity of the molecule compared to non-fluorinated nicotinic acid. This alters solubility profiles, meaning standard aqueous storage buffers often fail, leading to precipitation [6].

Part 2: Troubleshooting Guide (FAQ)
Q1: My sample has turned from off-white to a distinct yellow. Is it still usable?

Diagnosis: This indicates Photo-Oxidative Degradation . Pyridines are light-sensitive. The yellowing is likely due to the formation of N-oxide impurities or trace coupling products triggered by UV exposure.

  • Immediate Action: Check purity via HPLC.

    • If purity > 98%: The color is likely a surface phenomenon. You may proceed, but repurify if used for sensitive biological assays.

    • If purity < 95%: Recrystallization is required.

  • Prevention: Always store in amber glass vials. Wrap clear vials in aluminum foil if amber is unavailable.

Q2: The powder has clumped into hard aggregates. Can I just grind it?

Diagnosis: This is Hygroscopic Agglomeration . The carboxylic acid head has absorbed atmospheric moisture. While the molecule itself hasn't necessarily degraded, your weighing mass is now inaccurate because you are weighing water weight.

  • The Fix (Drying Protocol):

    • Place the open vial in a vacuum oven.

    • Set temperature to 40°C (Do not exceed 60°C to avoid thermal stress).

    • Apply vacuum (< 10 mbar) for 4–6 hours.

    • Cool to room temperature under vacuum or in a desiccator before weighing.

Q3: Can I store this compound dissolved in DMSO or Water at -20°C?

Diagnosis: Solvent-Specific Instability .

  • DMSO: Acceptable for short-term (1 month). However, DMSO is hygroscopic and can act as a mild oxidant over long periods, potentially facilitating N-oxidation.

  • Water: Not Recommended.[1] The compound has poor solubility in neutral water due to the trifluoroethyl group. To dissolve it, you likely used a base (NaOH). Storing it as a salt in water (pH > 8) is stable for weeks at -20°C, but freeze-thaw cycles can cause precipitation or hydrolysis of the trifluoromethyl group in extreme basic conditions over time (though rare for this specific linkage, it is a risk for fluorinated alkyls in high pH) [4].

Recommendation: Store as a dry powder . Make fresh stock solutions immediately before use.

Part 3: Decision Pathways & Degradation Mechanisms
Workflow 1: Storage Decision Tree

Use this logic flow to determine the optimal storage location based on your experimental timeline.

StorageLogic Start Received Compound Timeline Usage Timeline? Start->Timeline Immediate < 1 Week Timeline->Immediate Immediate Use LongTerm > 1 Week Timeline->LongTerm Storage Condition1 Desiccator (RT) Protect from Light Immediate->Condition1 Solubility In Solution? LongTerm->Solubility Condition2 Freezer (-20°C) Amber Vial + Desiccant Solubility->Condition2 Dry Powder (Best) SolventCheck Solvent Type? Solubility->SolventCheck Dissolved DMSO DMSO/DMF SolventCheck->DMSO Aqueous Aqueous Buffer SolventCheck->Aqueous Warn1 Avoid Freeze/Thaw Max 1 Month DMSO->Warn1 Warn2 Check pH Stability Precipitation Risk Aqueous->Warn2

Figure 1: Decision matrix for determining storage conditions based on physical state and usage timeline.

Workflow 2: Degradation Pathways

Visualizing the chemical risks associated with improper storage.

Degradation Molecule 2-Methyl-5-(2,2,2-trifluoroethyl) nicotinic acid Factor1 High Heat (>150°C) Molecule->Factor1 Factor2 UV Light / Oxygen Molecule->Factor2 Factor3 Moisture (>60% RH) Molecule->Factor3 Result1 Decarboxylation (Loss of CO2) Factor1->Result1 Thermal Stress Result2 N-Oxidation (Yellowing) Factor2->Result2 Photo-oxidation Result3 Hydrate Formation (Stoichiometry Error) Factor3->Result3 Hygroscopicity

Figure 2: Primary degradation pathways. Note that thermal decarboxylation requires high energy, while N-oxidation and Hydrate formation are passive risks during storage.

Part 4: Quality Control Protocol

If you suspect degradation, perform this self-validating check before using the compound in critical experiments.

1. Visual Inspection:

  • Pass: White to off-white crystalline powder.

  • Fail: Deep yellow/orange solid or sticky gum (indicates oxidation or solvent retention).

2. Melting Point Verification:

  • Method: Capillary melting point apparatus (ramp 1°C/min).

  • Reference: Nicotinic acid derivatives typically melt between 200°C–240°C (check specific CoA for batch value).

  • Fail Criteria: A depressed melting range (> 2°C variance) or melting below 200°C indicates significant impurities or solvent entrapment [2].

3. Solubility Check:

  • Dissolve 10mg in 1mL of 1M NaOH.

  • Pass: Clear, colorless solution.

  • Fail: Turbidity (insoluble contaminants) or color (oxidized polymers).

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Nicotinic Acid. Retrieved from

  • National Institutes of Health (NIH). (2008). Stability of methylnicotinate in aqueous solution. PMC. Retrieved from

  • MedChemExpress. (2024). Ziprasidone Impurity Storage Guidelines. Retrieved from

  • Royal Society of Chemistry. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from

  • MDPI. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers. Retrieved from

  • National Institutes of Health (NIH). (2025). Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Characterization of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate key pharmacokinetic and pharmacodynamic properties. The unique electronic characteristics of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Consequently, the precise structural elucidation of these fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of ¹H and ¹⁹F NMR, stands as the cornerstone for the unambiguous characterization of such molecules.

This guide provides an in-depth comparative analysis of the ¹H and ¹⁹F NMR spectroscopic features of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, a representative fluorinated heterocyclic compound. As a Senior Application Scientist, this document is structured to not only present data but also to explain the underlying principles and experimental considerations, offering a robust framework for researchers in the field.

Molecular Structure and NMR-Active Nuclei

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. Below is the structure of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid with systematic numbering for clarity in the subsequent discussion.

Caption: Structure of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid with atom numbering.

Comparative ¹H NMR Analysis: Building from the Parent Scaffold

To fully appreciate the ¹H NMR spectrum of the target molecule, it is instructive to first consider the spectrum of its parent compound, nicotinic acid.

Reference Spectrum: Nicotinic Acid

The ¹H NMR spectrum of nicotinic acid typically displays four signals corresponding to the aromatic protons.[1][2] The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electron-withdrawing nature of the carboxylic acid group.

ProtonApproximate Chemical Shift (ppm)Multiplicity
H2~9.13d
H6~8.83dd
H4~8.32dt
H5~7.58ddd
Note: Chemical shifts can vary with solvent and concentration.
Predicted ¹H NMR Spectrum of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid

The introduction of the methyl and trifluoroethyl groups significantly alters the ¹H NMR spectrum.

  • Aromatic Protons (H4 and H6):

    • The substitution at positions 2 and 5 leaves two aromatic protons, H4 and H6.

    • H6: This proton is ortho to the ring nitrogen, which strongly deshields it. It is expected to appear at a high chemical shift, likely in the range of 8.8-9.1 ppm. It will appear as a doublet due to coupling with H4 (⁴JHH).

    • H4: This proton is meta to the nitrogen and ortho to the electron-withdrawing carboxylic acid group. Its chemical shift is anticipated to be around 8.2-8.5 ppm. It will also appear as a doublet due to coupling with H6 (⁴JHH).

  • Methyl Protons (-CH₃):

    • The methyl group at the 2-position is attached to an sp² hybridized carbon of the pyridine ring. These protons are expected to resonate in the region of 2.5-2.8 ppm as a singlet, as there are no adjacent protons to couple with.

  • Methylene Protons (-CH₂CF₃):

    • The methylene protons are adjacent to the electron-withdrawing trifluoromethyl group and the aromatic ring. This environment will deshield them, placing their signal in the range of 3.2-3.6 ppm.

    • Crucially, these two protons will be coupled to the three equivalent fluorine atoms of the CF₃ group. This will result in a quartet multiplicity (³JHF).[3]

  • Carboxylic Acid Proton (-COOH):

    • The carboxylic acid proton is highly deshielded and its signal is typically broad. It can appear over a wide range, often greater than 10 ppm, and its visibility can be dependent on the solvent and concentration.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J) Rationale
-COOH>10broad s-Acidic proton, exchangeable.
H68.8 - 9.1d⁴JHH ≈ 2-3 Hzortho to ring nitrogen.
H48.2 - 8.5d⁴JHH ≈ 2-3 Hzortho to -COOH group.
-CH₂CF₃3.2 - 3.6q³JHF ≈ 9-12 HzAdjacent to CF₃ and aromatic ring.
-CH₃2.5 - 2.8s-Attached to aromatic ring.

¹⁹F NMR Analysis: A Clear Window into Fluorination

¹⁹F NMR is an exceptionally powerful tool due to its high sensitivity (100% natural abundance of the ¹⁹F isotope) and wide chemical shift range, which makes spectral interpretation often more straightforward than ¹H NMR.[4][5]

Predicted ¹⁹F NMR Spectrum of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid
  • Chemical Shift: The chemical shift of a trifluoromethyl group is sensitive to its electronic environment.[6][7][8] For a -CH₂CF₃ moiety, the ¹⁹F signal is typically observed in the range of -60 to -75 ppm relative to a CFCl₃ standard.[5][9] The electron-withdrawing nature of the substituted pyridine ring may shift this slightly downfield compared to a simple alkyl-CF₃.

  • Multiplicity: The three fluorine atoms are equivalent and will couple with the two adjacent methylene protons. This will result in a triplet (³JFH). The value of ³JHF is typically around 9-12 Hz.[10]

Fluorine Assignment Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J) Rationale
-CH₂CF₃ -60 to -75t³JFH ≈ 9-12 HzCoupling to adjacent -CH₂- group.

Experimental Protocols

To obtain high-quality, reproducible NMR data for this class of compounds, the following experimental protocols are recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS for ¹H, CFCl₃ or other for ¹⁹F) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and match the probe for both ¹H and ¹⁹F nuclei prep4->acq1 acq2 Acquire ¹H spectrum (e.g., zg30 pulse program) acq1->acq2 acq3 Acquire ¹⁹F spectrum (e.g., zg pulse program with ¹H decoupling for verification) acq1->acq3 proc1 Apply Fourier transformation acq2->proc1 acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts to internal standard proc3->proc4 proc5 Integrate signals proc4->proc5

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for carboxylic acids to observe the acidic proton).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or a known internal standard can be used.[11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Set appropriate acquisition parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16 or higher for good signal-to-noise

      • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

      • Pulse Angle: 30-45 degrees.

    • Acquire the Free Induction Decay (FID).

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Set appropriate acquisition parameters:

      • Spectral Width: A wide range (e.g., 250 ppm) is initially recommended to ensure the signal is captured.[5]

      • Number of Scans: 64 or higher.

      • Relaxation Delay (d1): 2-5 seconds.

    • Acquire the standard ¹⁹F spectrum. For confirmation of coupling, a proton-decoupled ¹⁹F spectrum can also be acquired, which would show the triplet collapsing into a singlet.

  • Data Processing:

    • Apply Fourier transformation to the FIDs of both spectra.

    • Perform phase and baseline corrections.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Calibrate the ¹⁹F spectrum using the appropriate reference standard.

    • Integrate the signals and analyze the multiplicities and coupling constants.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides a definitive method for the structural characterization of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid. The predicted ¹H NMR spectrum is characterized by two doublets in the aromatic region, a quartet for the methylene protons, and a singlet for the methyl group. The ¹⁹F NMR spectrum is expected to show a clean triplet, a hallmark of the -CH₂CF₃ moiety. By comparing the observed spectra to these well-established principles and the data from analogous compounds, researchers can confidently confirm the identity and purity of their target molecule, a critical step in the drug development pipeline.

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Dalvit, C., & Vulpetti, A. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(23), 11935–11943. [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants - University of Ottawa NMR Facility Blog. (2017, January 23). Retrieved February 14, 2024, from [Link]

  • Ye, L., Larda, S. T., & Prosser, R. S. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 72(1–2), 43–52. [Link]

  • Gestblom, B., & Hartmann, O. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 2234–2236. [Link]

  • Bar-Ad, G., & Gorenstein, D. G. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 128(1), 216–223. [Link]

  • 19Flourine NMR. (n.d.). Retrieved February 14, 2024, from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 156, 209–218. [Link]

  • Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectroscopy and - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2024, from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved February 14, 2024, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Jee, J., & Urick, A. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(10), 5985–6004. [Link]

  • 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. (n.d.). Retrieved February 14, 2024, from [Link]

  • Electronic Supplementary Information Measurements 1H NMR spectra were recorded at 300 MHz on a Mercury VX-300 spectrometer by us - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2024, from [Link]

  • Nicotinic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 14, 2024, from [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (n.d.). Retrieved February 14, 2024, from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved February 14, 2024, from [Link]

  • 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
  • NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved February 14, 2024, from [Link]

  • 2 - Supporting Information. (n.d.). Retrieved February 14, 2024, from [Link]

  • Nicotinic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 14, 2024, from [Link]

  • Duda-Kłopot, A., & Wajzberg, J. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Catalysts, 12(2), 143. [Link]

  • Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange. (2017, August 4). Retrieved February 14, 2024, from [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (n.d.). Retrieved February 14, 2024, from [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - Greenwich Academic Literature Archive (GALA). (2016, March 9). Retrieved February 14, 2024, from [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti. (2022, August 27). Retrieved February 14, 2024, from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). Retrieved February 14, 2024, from [Link]

Sources

Structure-Activity Relationship (SAR) impact of the trifluoroethyl group in nicotinic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) implications of incorporating the 2,2,2-trifluoroethyl group (


) into nicotinic acid derivatives.[1] This moiety serves as a critical "metabolic block" and lipophilic bioisostere for the ethyl group. While sterically similar to an ethyl or isopropyl group, the trifluoroethyl group drastically alters the electronic landscape of the pyridine ring, lowers basicity, and prevents oxidative dealkylation by Cytochrome P450 enzymes.[2] This guide provides comparative physicochemical data, metabolic pathways, and validated synthesis protocols for researchers optimizing nicotinic pharmacophores.[1][2]
Physicochemical Profile: The Fluorine Effect[3]

The substitution of an ethyl group with a 2,2,2-trifluoroethyl group is not merely a steric exchange; it is a profound electronic modification.[2] The high electronegativity of the three fluorine atoms creates a strong inductive effect (


), which propagates through the methylene linker.[1]
Comparative Properties Table
PropertyEthyl Group (

)
2,2,2-Trifluoroethyl (

)
Impact on Nicotinic Scaffold
Van der Waals Volume ~48 ų~68 ųSteric Bulk: TFE is bulkier, approximating an isopropyl group, potentially altering binding pocket fit.[1]
Lipophilicity (

)
+1.02+1.60 to +2.0Permeability: Increases LogP, enhancing passive membrane transport and BBB penetration.[1][2]
Electronic Effect Weak Electron Donor (

)
Strong Electron Withdrawing (

)
pKa Shift: Reduces basicity of the amide nitrogen (in nicotinamides) or increases electrophilicity of the ester carbonyl.[1]
C-H Bond Strength ~98 kcal/mol~105 kcal/mol (adjacent to F)Stability: The

-methylene protons are deactivated against radical abstraction.[1]
Metabolic Liability High (Dealkylation)Low (Blocked)Half-life: Prevents rapid oxidative clearance.[1]
Electronic Impact on the Pyridine Ring

When attached as an amide (


-trifluoroethyl nicotinamide), the electron-withdrawing nature of the TFE group reduces the electron density on the amide nitrogen.[1] This has two consequences:
  • Increased H-Bond Donor Strength: The amide proton becomes more acidic, potentially strengthening interactions with receptor binding sites (e.g., Serine or Threonine residues).[1][2]

  • Reduced Amide Hydrolysis: The lone pair on the nitrogen is less available, making the amide bond more resistant to enzymatic cleavage compared to a standard

    
    -ethyl amide.
    
Metabolic Stability: The "Fluorine Wall"

The primary driver for employing the trifluoroethyl group is to block metabolic degradation. Standard ethyl groups on nicotinic acids are rapid targets for Cytochrome P450 (CYP) enzymes, specifically via


-dealkylation (for esters) or 

-dealkylation (for amides).[1]
Mechanism of Action[3]
  • Ethyl Route: CYP enzymes abstract a hydrogen atom from the

    
    -carbon (next to the heteroatom), forming an unstable hemiaminal or hemiacetal intermediate, which collapses to release acetaldehyde and the parent nicotinic acid/amide.[1]
    
  • Trifluoroethyl Route: The strong electron-withdrawing effect of the

    
     group deactivates the adjacent methylene (
    
    
    
    ) protons.[1] The C-H bond becomes stronger and electron-deficient, making it resistant to the radical abstraction step initiated by the high-valent Iron-Oxo species in P450 enzymes.[1]
Visualization: Metabolic Pathway Comparison[1][4]

MetabolicPathways Substrate_Ethyl N-Ethyl Nicotinamide (Labile Substrate) CYP CYP450 Enzyme (Oxidation) Substrate_Ethyl->CYP Rapid H-Abstraction Substrate_TFE N-Trifluoroethyl Nicotinamide (Stable Substrate) Substrate_TFE->CYP Blocked (Electron Deficient C-H) Stable_Product Intact Drug (Sustained Action) Substrate_TFE->Stable_Product No Reaction Intermediate Hemiaminal Intermediate CYP->Intermediate Hydroxylation Breakdown Dealkylation Intermediate->Breakdown Spontaneous Product_Acid Nicotinamide (Inactive Metabolite) Breakdown->Product_Acid Product_Aldehyde Acetaldehyde (Toxic Byproduct) Breakdown->Product_Aldehyde

Figure 1: Comparative metabolic fate.[1][2] The trifluoroethyl group prevents the critical hydroxylation step required for dealkylation.

Synthesis Protocols

To investigate this SAR, researchers must synthesize the specific trifluoroethyl derivatives.[2] Below are two validated protocols: one for the amide (common in receptor ligands) and one for the ester (common in prodrugs).

Protocol A: Synthesis of N-(2,2,2-Trifluoroethyl)nicotinamide

Target: Creating a metabolically stable amide linkage.[1][2]

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 equiv)[1]

  • 2,2,2-Trifluoroethylamine (1.1 equiv)[1][2]

  • Triethylamine (TEA) or DIPEA (2.5 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1][2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,2,2-trifluoroethylamine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C.[2]

  • Addition: Slowly add nicotinoyl chloride hydrochloride (1.0 equiv) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract the aqueous layer with DCM (
    
    
    
    ).[1] Combine organic layers and wash with brine.[2]
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).
    
  • Validation: Verify via

    
    -NMR. Look for the distinctive quartet for the 
    
    
    
    protons around
    
    
    4.0–4.2 ppm (
    
    
    ).[1]
Protocol B: Synthesis of 2,2,2-Trifluoroethyl Nicotinate (Ester)

Target: Creating a lipophilic prodrug.[1][2]

Reagents:

  • Nicotinic Acid (1.0 equiv)[1]

  • 2,2,2-Trifluoroethanol (TFE) (Excess, acts as solvent/reactant)[1][2]

  • EDC

    
    HCl (1.2 equiv)[1]
    
  • DMAP (0.1 equiv)[1]

Methodology:

  • Dissolution: Dissolve nicotinic acid in dry DCM. Add TFE (3.0 equiv) and DMAP (catalytic).[1]

  • Coupling: Add EDC

    
    HCl at 0°C. Stir at room temperature for 12 hours.
    
  • Note: TFE is a weak nucleophile due to the electron-withdrawing fluorines.[2] Standard Fischer esterification (acid reflux) is often too slow; EDC/DMAP coupling is preferred.[1]

Experimental Validation: Metabolic Stability Assay

To confirm the SAR improvement, compare the clearance of the ethyl vs. trifluoroethyl analog using liver microsomes.

Assay Protocol:

  • Incubation: Prepare human liver microsomes (HLM) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Substrate: Add test compounds (Ethyl-nicotinamide vs. TFE-nicotinamide) at 1

    
    M final concentration.
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to start the reaction. Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) to pellet proteins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    

Expected Result: The TFE analog should show <10% depletion over 60 minutes, whereas the ethyl analog typically shows >50% depletion.

SAR Decision Logic

Use the following logic flow to determine when to deploy the Trifluoroethyl group in your drug design campaign.

SAR_Logic Start Nicotinic Acid Lead Optimization Issue_Metabolism Is the Ethyl/Alkyl group metabolically unstable? Start->Issue_Metabolism Issue_Potency Is Potency/Binding insufficient? Issue_Metabolism->Issue_Potency No Action_TFE Switch to 2,2,2-Trifluoroethyl Issue_Metabolism->Action_TFE Yes (Oxidation observed) Issue_Potency->Action_TFE Need H-Bond Donor (Increase Acidity) Issue_Potency->Action_TFE Need Lipophilicity (Increase LogP) Action_Methyl Switch to Methyl (Reduce Sterics) Issue_Potency->Action_Methyl Steric Clash? Result Validation: Run Microsomal Assay Action_TFE->Result Result: High Stability, Increased Lipophilicity Action_Cyclopropyl Switch to Cyclopropyl (Rigidify)

Figure 2: Decision tree for implementing the trifluoroethyl bioisostere.

References
  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[1]

  • Hagmann, W. K. (2008).[1][2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1][2] Link[1]

  • Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1][2] Link[1]

  • Ogawa, Y., et al. (2014).[1][2] 2,2,2-Trifluoroethyl Group as a Bioisostere of the Ethyl Group: Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • U.S. National Library of Medicine. (2025).[2] PubChem Compound Summary for Flonicamid. Link

Sources

A Researcher's Comparative Guide to the Infrared (IR) Spectroscopy of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive method to elucidate the molecular structure of newly synthesized compounds like 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid.[1] This guide provides an in-depth analysis of the expected IR spectral features of this molecule, grounded in fundamental principles and comparative data, to empower researchers in their structural verification workflows.

The subject molecule, a substituted nicotinic acid derivative, presents a unique combination of functional groups whose vibrational signatures in the IR spectrum provide a detailed molecular fingerprint. Understanding these signatures is critical for confirming successful synthesis and assessing purity.[1]

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands in the IR spectrum.

The primary functional groups are:

  • Carboxylic Acid (-COOH): This group is defined by a carbonyl (C=O) stretch and a hydroxyl (O-H) stretch, which is significantly broadened due to hydrogen bonding.

  • Substituted Pyridine Ring: An aromatic heterocycle featuring C-H, C=C, and C=N bonds. The substitution pattern influences the C-H bending vibrations.

  • Alkyl Groups (-CH₃, -CH₂-): These exhibit characteristic C-H stretching and bending modes.

  • Trifluoroethyl Group (-CH₂CF₃): The highly electronegative fluorine atoms create strong C-F bonds with intense and characteristic absorption bands.

Caption: Molecular structure of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid.

Predicted IR Absorption Peaks and Comparative Analysis

Vibrational ModeNicotinic Acid (Reference) (cm⁻¹)2-Methyl-5-(trifluoroethyl)nicotinic acid (Predicted) (cm⁻¹)Rationale for Predicted Shift and Appearance
O-H Stretch (Carboxylic Acid) ~3300-2500 (very broad)~3300-2500 (very broad)The O-H stretch of a carboxylic acid dimer is one of the most recognizable features in an IR spectrum, appearing as a very broad and intense absorption.[2][3] This is due to strong hydrogen bonding. This feature is expected to remain largely unchanged.
Aromatic C-H Stretch ~3100-3000~3100-3000Aromatic C-H stretches appear at slightly higher wavenumbers than aliphatic C-H stretches.[4] The presence of multiple, potentially weak, bands in this region is characteristic of the pyridine ring.
Aliphatic C-H Stretch N/A~2980-2850These peaks arise from the methyl (-CH₃) and methylene (-CH₂) groups. They will appear as sharp, medium-to-strong bands just below 3000 cm⁻¹.[3]
C=O Stretch (Carboxylic Acid) ~1714-1698[5][6][7]~1725-1705The carbonyl stretch is sensitive to electronic effects. The trifluoroethyl group is strongly electron-withdrawing, which tends to increase the C=O bond order and shift the absorption to a higher wavenumber (a "blue shift").[8]
Aromatic C=C & C=N Stretches ~1617, ~1594[5][6]~1620-1580Pyridine and its derivatives show characteristic ring stretching vibrations.[9] The exact positions are influenced by the substitution pattern. We expect several bands of medium-to-strong intensity in this region.
C-F Stretches (Trifluoroethyl) N/A~1300-1100 (multiple, very strong)C-F bonds produce some of the most intense absorptions in an IR spectrum. The CF₃ group will exhibit multiple strong to very strong bands due to symmetric and asymmetric stretching modes.[10][11] This is a key diagnostic region for this molecule.
C-O Stretch & O-H Bend ~1327-1290[7]~1350-1250 (coupled)The C-O stretch and in-plane O-H bend of the carboxylic acid are often coupled and appear in the fingerprint region. These may be partially obscured by the intense C-F absorptions.
C-H Out-of-Plane Bending ~900-650~900-700The pattern of these bands in the fingerprint region can sometimes be indicative of the substitution pattern on the aromatic ring.[9]

Comparative Insight: Nicotinic Acid vs. the Target Molecule

The IR spectrum of nicotinic acid is well-documented, often showing a strong carbonyl absorption around 1700 cm⁻¹ and characteristic pyridine ring vibrations.[5][12] The primary differences in the spectrum of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid will be:

  • Appearance of Aliphatic C-H Stretches: Sharp peaks just below 3000 cm⁻¹ will confirm the presence of the methyl and ethyl groups.

  • Intense C-F Absorption Bands: The region between 1300-1100 cm⁻¹ will be dominated by very strong C-F stretching bands, providing unequivocal evidence of the trifluoroethyl substituent.

  • Shifted Carbonyl (C=O) Peak: A slight shift of the C=O band to a higher frequency compared to nicotinic acid is anticipated due to the inductive electron-withdrawing effect of the trifluoroethyl group.

Recommended Experimental Protocol: ATR-FTIR

For a solid powder sample, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets due to its speed, ease of use, and minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Sources

Comparative Reactivity Profile: Fluorinated vs. Non-Fluorinated Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic introduction of fluorine into the pyridine pharmacophore is a cornerstone of modern drug design, primarily utilized to modulate lipophilicity (LogP), metabolic stability, and pKa.[1] However, for the synthetic chemist, the transition from pyridine carboxylic acids (e.g., nicotinic acid) to their fluorinated analogs (e.g., 2-fluoronicotinic acid) represents a paradigm shift in reactivity.[1]

This guide objectively compares the performance of these two classes. While non-fluorinated pyridines are defined by their thermodynamic stability and requirement for activation, fluorinated pyridine carboxylic acids introduce a "reactivity duality": the fluorine atom acts as both a metabolic blocker and a highly labile leaving group under nucleophilic conditions.

The Electronic Landscape: Acidity and Induction

The most immediate impact of ring fluorination is the dramatic acidification of the carboxylic acid moiety. The high electronegativity of fluorine exerts a strong inductive effect (-I), stabilizing the carboxylate anion.

Comparative Acidity Data
CompoundStructurepKa (approx.)Electronic Driver
Nicotinic Acid Pyridine-3-COOH4.85Basal pyridine resonance
2-Fluoronicotinic Acid 2-F-Pyridine-3-COOH2.95Strong -I effect from ortho-F
6-Fluoronicotinic Acid 6-F-Pyridine-3-COOH~3.80weaker -I effect (para position)
2,6-Difluoronicotinic Acid 2,6-diF-Pyridine-3-COOH< 2.50Additive -I effects

Implication for Synthesis:

  • Coupling Reagents: Fluorinated acids are significantly more acidic. When using carbodiimides (EDC/DCC), the initial protonation of the carbodiimide is faster, but the nucleophilicity of the carboxylate is lower.

  • Base Requirements: Standard protocols using weak bases (e.g., TEA) may need adjustment to stronger organic bases (e.g., DIPEA) or higher equivalents to ensure complete deprotonation during coupling.[1]

The Reactivity Divergence: Nucleophilic Aromatic Substitution ( )

This is the critical differentiator. Non-fluorinated pyridine carboxylic acids are generally inert to


 without N-oxide activation. In contrast, fluorinated analogs—particularly those with fluorine at the 2- or 4-positions—are highly reactive electrophiles .
Mechanism: The "Fluorine Trap"

Fluorine is a unique leaving group in


. Its high electronegativity stabilizes the anionic Meisenheimer complex (the transition state), lowering the activation energy for nucleophilic attack.

SNAr_Mechanism Substrate 2-Fluoronicotinic Acid (Substrate) Attack Nucleophilic Attack (Rate Determining Step) Substrate->Attack + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Stabilized by F) Attack->Meisenheimer Transition State Product 2-Substituted Product (F- Elimination) Meisenheimer->Product - F-

Figure 1: The


 pathway is accelerated in fluoropyridines because the C-F bond polarization lowers the energy of the transition state, despite F being a strong bond.
Regioselectivity in Poly-Fluorinated Systems

In substrates like 2,6-difluoronicotinic acid , regioselectivity is dictated by the "Ortho-Effect."[1]

  • Directing Group: The carboxylate group (or amide) at C3 can coordinate with the metal counter-ion (Li+, Na+) of the nucleophile.

  • Outcome: This coordination directs the incoming nucleophile to the C2 position (ortho to the acid), forming a cyclic transition state.

Carboxyl Group Reactivity: Amidation & Esterification

The electron-deficient nature of the fluorinated ring makes the carbonyl carbon more electrophilic compared to the non-fluorinated parent.

Performance Comparison
FeatureNon-Fluorinated (e.g., Nicotinic)Fluorinated (e.g., 2-F-Nicotinic)
Amide Coupling Rate Moderate.[1] Requires standard activation (HATU/T3P).[1]Fast. The activated ester is highly reactive.
Hydrolytic Stability High. Amides are stable.Lower. The resulting amide bond is electron-deficient and more prone to hydrolysis.
Side Reactions Minimal.High Risk. Intramolecular

cyclization can occur if the amine nucleophile has a second nucleophilic handle (e.g., diamines).[1]

Critical Control Point: When coupling amines to 2-fluoronicotinic acid, avoid high temperatures (>60°C). The amine can attack the ring (displacing F) rather than the carbonyl, especially if the carboxyl activation is slow.

Thermal Stability & Decarboxylation[2][3][4][5]

Pyridine-2-carboxylic acids (picolinic acids) are notorious for thermal decarboxylation via the Hammick mechanism (zwitterionic intermediate).

  • Non-Fluorinated: Decarboxylation typically requires high temperatures (>150°C) or specific solvents.[1]

  • Fluorinated: The inductive effect of fluorine stabilizes the development of negative charge on the ring during decarboxylation.

    • Warning:2-Fluoropyridine-3-carboxylic acid is thermally stable up to ~120°C. However, 3-fluoropyridine-2-carboxylic acid is highly unstable and can decarboxylate at temperatures as low as 80-100°C due to the stabilization of the resulting anion at the 2-position.

Experimental Protocols

Protocol A: Regioselective of 2,6-Difluoronicotinic Acid

Objective: Selective substitution at the C2 position using the Ortho-Effect.

  • Preparation: Dissolve 2,6-difluoronicotinic acid (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add LiHMDS (2.1 equiv) dropwise.

    • Why: The first equiv deprotonates the acid; the second generates the nucleophile. Lithium (Li+) is crucial for the chelating directing effect.

  • Nucleophile Addition: Add the amine nucleophile (1.05 equiv).

  • Reaction: Stir at 0°C -> RT for 4 hours.

    • Monitoring: HPLC should show conversion to the 2-amino-6-fluoro product.

  • Workup: Quench with 1M HCl to pH 3. Extract with EtOAc.[2]

Protocol B: Chemoselective Amidation (Preserving the F-C Bond)

Objective: Form the amide without displacing the labile Fluorine.

  • Activation: To a solution of 2-fluoronicotinic acid (1.0 equiv) in DMF, add T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) and DIPEA (2.5 equiv).

    • Why T3P? It is a mild coupling reagent that produces low levels of epimerization and side reactions compared to HATU/EDC.

  • Coupling: Stir for 10 min at 0°C, then add the amine (1.1 equiv).

  • Temperature Control: Maintain reaction at 0°C to 20°C . Do NOT heat.

    • Risk:[3] Heating >40°C promotes the

      
       displacement of the fluorine by the amine.
      
  • Workup: Standard aqueous wash.

Decision Logic for Process Design

Use the following flowchart to select the correct synthetic strategy based on your starting material.

Reactivity_Logic Start Start: Pyridine Carboxylic Acid CheckF Is the Ring Fluorinated? Start->CheckF NoF No (e.g., Nicotinic Acid) CheckF->NoF No YesF Yes CheckF->YesF Yes Standard Standard Coupling (HATU/EDC) High Thermal Stability NoF->Standard PosCheck Position of Fluorine? YesF->PosCheck Pos2 2-Fluoro or 4-Fluoro PosCheck->Pos2 Pos3 3-Fluoro (Meta to N) PosCheck->Pos3 Warning Risk: SNAr Side Reaction Pos2->Warning Mitigation Use T3P, Keep T < 25°C Avoid Excess Amine Warning->Mitigation Safe Stable to SNAr Behaves like standard acid Pos3->Safe

Figure 2: Decision tree for selecting coupling conditions based on fluorine positioning.

References

  • Acidity of Fluorinated Pyridines

    • Schlosser, M. et al.[1] "The pKa values of fluorinated pyridines and their carboxylic acids." Eur. J. Org. Chem., 2003 .[1] [1]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F.[1] "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958 .[1]

  • Regioselectivity in Halopyridines

    • Loutnat, M. et al. "Regioselective SNAr reactions of 2,6-dichloropyridines."[1] Tetrahedron Letters, 2018 .[1]

  • Decarboxylation of Pyridine Acids

    • Dunn, G. E. et al. "Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids."[4] Can. J. Chem., 1972 .[1][4]

  • T3P Coupling Reagent Profile

    • Dunetz, J. R. et al. "T3P: An Efficient and Low-Epimerization Coupling Reagent."[1] Org. Process Res. Dev., 2016 .[1][5] [1]

Sources

The Impact of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid on Compound Lipophilicity and Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the careful modulation of a molecule's physicochemical properties is a cornerstone of successful candidate design. Among these, lipophilicity and permeability stand out as critical determinants of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This guide provides an in-depth analysis of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, a nicotinic acid derivative, and its projected impact on lipophilicity and permeability. While direct experimental data for this specific molecule is not publicly available, we can infer its properties by examining the influence of its constituent chemical moieties—the methyl and trifluoroethyl groups—in comparison to its parent scaffold, nicotinic acid, and other relevant analogs.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will explore the theoretical underpinnings of how structural modifications influence these key drug-like properties and provide detailed, field-proven experimental protocols for their measurement.

Lipophilicity and Permeability: The Twin Pillars of Oral Bioavailability

A successful orally administered drug must first dissolve in the gastrointestinal fluid and then permeate through the intestinal wall to reach systemic circulation.[1] These two processes are often in a delicate balance, governed in large part by the molecule's lipophilicity—its affinity for a lipid-like environment.

  • Lipophilicity , commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a measure of how a compound distributes itself between an aqueous and an organic phase (typically octanol and water).[1][4] An optimal lipophilicity range, often cited as a logP between 0 and 3, is generally sought to achieve good bioavailability.[1]

  • Permeability refers to the ability of a drug molecule to pass through biological membranes. Passive diffusion is a primary mechanism for many drugs, where the molecule moves across the lipid bilayer of cell membranes down its concentration gradient.[5]

While increased lipophilicity can enhance membrane permeability, it often comes at the cost of reduced aqueous solubility.[1] Conversely, highly polar, water-soluble compounds may struggle to cross the lipid-rich cell membranes. Therefore, medicinal chemists often engage in a process of "molecular engineering" to fine-tune a compound's structure to achieve the optimal balance of these properties.

Structural Analysis: Deconstructing 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid

To predict the physicochemical profile of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, we will dissect its structure relative to the parent molecule, nicotinic acid (also known as niacin or Vitamin B3).

CompoundStructureKey SubstituentsPredicted Impact
Nicotinic Acid -COOHParent molecule, polar with a logP of approximately 0.4.[6]
2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid Chemical structure unavailable in search results. A representation would be a nicotinic acid core with a methyl group at position 2 and a trifluoroethyl group at position 5.-CH₃-CH₂CF₃The methyl group will slightly increase lipophilicity. The trifluoroethyl group is expected to significantly increase lipophilicity and potentially enhance permeability.[7][8]
The Influence of the Methyl Group:

The addition of a methyl group to an aromatic ring generally leads to a modest increase in lipophilicity. This is a well-established strategy in medicinal chemistry to subtly modulate a compound's properties.

The Trifluoroethyl Group: A Powerful Modulator

The introduction of a trifluoromethyl (-CF3) or related fluorinated alkyl groups is a more dramatic modification with profound effects on a molecule's properties.[7][9]

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88, contributing significantly to an increase in the overall logP of a molecule.[7] This is due to the replacement of hydrogen atoms with more lipophilic fluorine atoms.

  • Enhanced Permeability: Studies have shown that substituting a methyl group with a trifluoromethyl group can increase the membrane permeability of molecules.[8] The trifluoromethyl group can alter the electronic properties of the molecule and enhance its ability to interact with and pass through lipid membranes.[7][10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluoromethyl groups resistant to metabolic degradation by cytochrome P450 enzymes.[11] This can lead to an improved pharmacokinetic profile and a longer drug half-life.

Based on this analysis, it is highly probable that 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid will exhibit significantly higher lipophilicity and permeability compared to nicotinic acid. The combined effect of the methyl and, more importantly, the trifluoroethyl group will likely shift the compound into a more lipophilic chemical space.

The following diagram illustrates the logical relationship between structural modifications and their impact on physicochemical properties.

G cluster_0 Structural Modifications cluster_1 Physicochemical Properties Nicotinic_Acid Nicotinic Acid (Parent Scaffold) Add_Methyl Addition of -CH₃ Group Add_TFE Addition of -CH₂CF₃ Group Lipophilicity Lipophilicity (logP/logD) Add_Methyl->Lipophilicity Slightly Increases Add_TFE->Lipophilicity Significantly Increases Permeability Membrane Permeability Lipophilicity->Permeability Generally Increases Solubility Aqueous Solubility Lipophilicity->Solubility Generally Decreases

Caption: Impact of substituents on key drug-like properties.

Comparative Analysis with Nicotinic Acid Derivatives

To further contextualize the predicted properties of our target compound, a comparison with other nicotinic acid derivatives is instructive. For instance, esterification of the carboxylic acid group, as seen in methyl nicotinate and hexyl nicotinate, drastically increases lipophilicity and, consequently, skin permeation.[12] Similarly, myristyl nicotinate, a lipophilic derivative, was designed to enhance delivery into the skin.[13]

While our target compound retains the polar carboxylic acid group, the potent lipophilic contribution of the trifluoroethyl group is expected to be a dominant factor.

Experimental Protocols for Determining Lipophilicity and Permeability

To empirically validate these predictions, the following standardized assays are recommended.

Lipophilicity Determination: Shake-Flask Method for logD

The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of partitioning.[14][15][16]

Principle: A compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4). After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient (D).

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated PBS and pre-saturated n-octanol (e.g., 1 mL of each).

  • Spiking: Add a small volume of the compound stock solution to the biphasic system to achieve a final concentration that is detectable in both phases.

  • Equilibration: Shake the vials vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw a known volume from both the n-octanol and the aqueous phase.

  • Quantification: Analyze the concentration of the compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: The logD is calculated using the following formula: logD = log([Compound]octanol / [Compound]aqueous)

Self-Validation:

  • Run known standards with a range of lipophilicities to validate the method.

  • Ensure that the sum of the compound mass in both phases accounts for the initial mass added.

The following diagram outlines the shake-flask experimental workflow.

G cluster_0 Shake-Flask Workflow Start Start Prepare Prepare Pre-saturated n-Octanol and PBS Start->Prepare Add Add Phases and Test Compound Prepare->Add Shake Shake to Equilibrate Add->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Sample Sample Aqueous and Octanol Phases Centrifuge->Sample Analyze Analyze by HPLC or LC-MS Sample->Analyze Calculate Calculate logD Analyze->Calculate End End Calculate->End

Caption: Shake-flask method for logD determination.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane.[5][17] It is a cost-effective method for screening compounds for their passive permeability.[18]

Principle: A 96-well microplate with a filter bottom (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer. The test compound is added to the donor plate, and its permeation into the acceptor plate is measured over time.

Step-by-Step Protocol:

  • Prepare Lipid Membrane: Gently dispense a small volume (e.g., 5 µL) of the lipid solution (e.g., 1% lecithin in dodecane) onto the filter of each well in the donor plate.[18]

  • Prepare Solutions:

    • Acceptor Solution: Fill the wells of the acceptor plate with buffer (e.g., PBS with 5% DMSO).[18]

    • Donor Solution: Prepare the test compounds in buffer at a known concentration (e.g., 10 µM).[18]

  • Assay Assembly: Add the donor solution to the wells of the lipid-coated donor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours), often with gentle shaking.[5][18]

  • Sampling and Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated.

Self-Validation:

  • Include high and low permeability control compounds (e.g., propranolol and methotrexate) to establish the dynamic range of the assay.

  • Use a membrane integrity marker, such as Lucifer yellow, to ensure the artificial membrane is intact throughout the experiment.[5]

The "Gold Standard" Permeability Assay: Caco-2 Cell Monolayers

For a more biologically relevant assessment of permeability, the Caco-2 cell monolayer assay is widely used.[19][20][21] This assay not only measures passive diffusion but can also identify compounds that are substrates for active transport mechanisms (efflux and uptake).[5][17]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable filter supports. Over 21 days, they differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport proteins.

Step-by-Step Protocol (Abbreviated):

  • Cell Culture: Seed Caco-2 cells onto permeable supports in a multi-well plate and culture for 21 days to allow for differentiation into a monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer and tight junctions.

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound in a transport buffer to the apical (top) side of the monolayer.

    • At various time points, take samples from the basolateral (bottom) compartment.

  • Efflux Ratio Measurement (Bidirectional Transport): To assess active efflux, also perform the experiment in the reverse direction (basolateral to apical).

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[21]

Self-Validation:

  • Use well-characterized control compounds for low permeability (e.g., atenolol) and high permeability (e.g., antipyrine).[21]

  • Include known substrates of efflux pumps (e.g., talinolol for P-gp) to confirm the functionality of the transporters in the cell monolayer.[21]

The diagram below illustrates the workflow for a Caco-2 permeability assay.

G cluster_0 Caco-2 Permeability Assay Workflow Seed Seed Caco-2 Cells on Permeable Supports Culture Culture for 21 Days (Differentiation) Seed->Culture TEER Measure TEER for Monolayer Integrity Culture->TEER Transport Perform Bidirectional Transport Experiment (A-B and B-A) TEER->Transport Sample Sample Donor and Receiver Compartments Transport->Sample Analyze Analyze by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End Calculate->End

Caption: Caco-2 assay for permeability and efflux assessment.

Conclusion

The structural modifications present in 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid—specifically the introduction of a trifluoroethyl group—strongly suggest that this compound will possess significantly increased lipophilicity and membrane permeability compared to its parent, nicotinic acid. This alteration is a common and effective strategy in medicinal chemistry to enhance the drug-like properties of a molecule, potentially leading to improved oral absorption and metabolic stability.

While these predictions are based on well-established principles of physical organic and medicinal chemistry, experimental verification is paramount. The detailed protocols provided for the shake-flask logD determination, PAMPA, and Caco-2 permeability assays offer a robust framework for obtaining the empirical data needed to confirm these hypotheses and to fully characterize the ADME profile of this and other novel chemical entities. By integrating predictive science with rigorous experimental validation, researchers can more effectively navigate the complex path of drug discovery and development.

References

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • PubMed. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. [Link]

  • Protocol Exchange. Caco2 assay protocol. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. [Link]

  • Ovid. Setup and validation of shake-flask procedures... : European Journal of Pharmaceutical Sciences. [Link]

  • AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • ScienceDirect. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

  • ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • PubMed. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

  • PubMed. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. [Link]

  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • Taylor & Francis Online. Is there enough focus on lipophilicity in drug discovery? [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • PMC. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • SpringerLink. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • Bentham Science. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Scilit. Lipophilicity in drug discovery. [Link]

  • ResearchGate. The influence of lipophilicity in drug discovery and design. [Link]

  • Wiley Online Library. Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. [Link]

  • PubMed. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. A topical lipophilic niacin derivative increases NAD, epidermal differentiation and barrier function in photodamaged skin. [Link]

  • BUE Scholar. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. [Link]

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

  • RSC Publishing. Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides. [Link]

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  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MDPI. Permeability of Buccal Mucosa. [Link]

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  • RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]

  • ResearchGate. Chemical characteristics of the trifluoromethyl group. Electrostatic potential map in the range of. [Link]

  • MDPI. Accessing Lipophilicity and Biomimetic Chromatography Profile of Biologically Active Ingredients of Botanicals Used in the Treatment of Inflammatory Bowel Disease. [Link]

  • PubMed. The role of nicotinic acid metabolites in flushing and hepatotoxicity. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, a compound of interest, requires a diligent and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this and structurally related compounds. Our focus is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Hazard: A Proactive Approach to Safety

  • Skin Irritation: Direct contact can lead to localized redness, inflammation, and discomfort.[1][2]

  • Serious Eye Irritation: The eyes are particularly vulnerable, with potential for significant damage upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[1][2]

These hazards necessitate a multi-faceted PPE strategy that addresses all potential routes of exposure.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the specific laboratory operations being performed. The following sections detail the recommended PPE for handling 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, grounded in the principles of risk mitigation and procedural common sense.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For low-risk activities such as handling small quantities in a well-ventilated area, safety glasses with permanently attached side shields are the minimum requirement.[3]

  • Chemical Safety Goggles: When there is a potential for splashes, dust, or aerosols, chemical safety goggles are mandatory.[3] They provide a complete seal around the eyes, offering superior protection.

  • Face Shields: For procedures with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure, a face shield should be worn in conjunction with chemical safety goggles.[3] A face shield alone does not provide adequate eye protection.[3]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial to avoid irritation. The choice of protective clothing and gloves should be based on the specific task and the potential for exposure.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required for all laboratory work. For tasks with a higher risk of splashes, a lab coat made of a material with demonstrated chemical resistance, such as certain treated cottons or specialized synthetic fabrics, is recommended.[3]

  • Gloves: The selection of appropriate gloves is critical. Not all glove materials offer the same level of protection against all chemicals.[3] For handling 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid and similar compounds, nitrile gloves are a suitable choice for incidental contact. It is imperative to change gloves immediately if they become contaminated. For prolonged or immersive contact, consult a glove manufacturer's chemical resistance guide to select a glove with a high breakthrough time for similar chemical structures.

  • Full-Body Protection: In situations with a significant risk of widespread contamination, such as a large-scale synthesis or a major spill, a disposable chemical-resistant suit may be necessary.[4]

Respiratory Protection: Safeguarding the Air You Breathe

While engineering controls like fume hoods are the primary means of preventing inhalation exposure, respiratory protection may be required in certain situations.[3]

  • Fume Hood: All work with solid or volatile forms of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid that could generate dust or aerosols should be conducted in a certified chemical fume hood.

  • Respirator: In the absence of adequate ventilation or during emergency situations such as a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[3][6]

Recommended PPE for Common Laboratory Scenarios

ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical safety gogglesNitrile gloves, lab coatNot required if in a fume hood
Running a reaction Chemical safety goggles and face shieldNitrile gloves, lab coatNot required if in a fume hood
Transferring small quantities Safety glasses with side shieldsNitrile gloves, lab coatNot required if in a well-ventilated area
Cleaning a small spill (in a fume hood) Chemical safety gogglesNitrile gloves, lab coatNot required if in a fume hood
Cleaning a large spill (outside a fume hood) Chemical safety goggles and face shieldChemical-resistant gloves and disposable suitNIOSH-approved respirator

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing are designed to minimize the risk of cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Gown/Lab Coat: Remove the lab coat by turning it inside out, avoiding contact with the contaminated exterior.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator (if used): Remove the respirator.

  • Final Hand Hygiene: Wash hands again thoroughly.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Eye/Face Protection Doff3->Doff4 Doff5 5. Final Hand Hygiene Doff4->Doff5

Caption: A simplified workflow for the correct sequence of donning and doffing Personal Protective Equipment.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal of contaminated materials is a critical final step in the safe handling of hazardous chemicals.

  • Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and any other contaminated items, should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7] Do not pour chemical waste down the drain.

By adhering to these guidelines, researchers can confidently and safely work with 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid, fostering a culture of safety and scientific excellence within the laboratory.

References

  • AXIOM Chemical. (n.d.). Specifications, Uses, SDS of Trifluoroethanol Manufacturers. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Redox. (2022, August 4). Safety Data Sheet: Nicotinamide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.